molecular formula C13H19BO2 B069284 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane CAS No. 195062-59-0

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Cat. No.: B069284
CAS No.: 195062-59-0
M. Wt: 218.1 g/mol
InChI Key: NUFSJKMRPYGNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane is a high-value organoboron reagent belonging to the class of pinacol boronic esters. Its primary research application is as a key synthetic intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this pivotal carbon-carbon bond forming process, this compound acts as a stable, nucleophilic coupling partner, transferring the 2-methylphenyl (o-tolyl) group to a wide variety of electrophilic aryl or heteroaryl halides (e.g., bromides, iodides) or triflates. The ortho-methyl substituent on the aromatic ring introduces steric and electronic modulation, making it a valuable building block for constructing biaryl systems found in pharmaceuticals, agrochemicals, and organic materials. The pinacol ester moiety offers enhanced stability compared to boronic acids, reducing protodeboronation and facilitating handling and long-term storage. Researchers utilize this compound extensively in medicinal chemistry for the synthesis of compound libraries, in materials science for creating novel organic semiconductors and ligands, and in methodological studies for developing new catalytic systems. Its mechanism of action involves a catalytic cycle typically employing a palladium(0) catalyst, which undergoes oxidative addition with the organic halide, followed by transmetalation with the activated boronate ester complex of this reagent, and finally reductive elimination to yield the desired coupled product and regenerate the catalyst.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSJKMRPYGNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443748
Record name 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195062-59-0
Record name 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195062-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tolylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, a key organoboron reagent in modern organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines its primary application in Suzuki-Miyaura cross-coupling reactions. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its effective use in the synthesis of complex organic molecules.

Introduction

This compound, also known as o-tolylboronic acid pinacol ester, is an organic compound belonging to the family of boronate esters.[1] These compounds are widely utilized in organic chemistry, most notably as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group imparts greater stability and easier handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that while some data is specific to the ortho isomer, other properties are estimated from its closely related meta and para isomers due to a lack of publicly available data for the ortho form.

PropertyValueReference
Chemical Name This compound[2]
Synonyms o-Tolylboronic Acid Pinacol Ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene[2]
CAS Number 195062-59-0[2]
Molecular Formula C₁₃H₁₉BO₂[3]
Molecular Weight 218.10 g/mol [3]
Appearance Colorless to almost colorless clear liquid[2]
Purity >97.0% (GC)[2]

Synthesis of this compound

The most common method for the synthesis of this compound involves the esterification of o-tolylboronic acid with pinacol. This reaction is typically carried out in an anhydrous solvent and can be driven to completion by the removal of water.

Experimental Protocol: Synthesis from o-Tolylboronic Acid and Pinacol

This protocol is a general procedure that can be adapted for the synthesis of various aryl boronate esters.

Reagents and Materials:

  • o-Tolylboronic acid

  • Pinacol

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve o-tolylboronic acid (1 equivalent) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add pinacol (1.05 equivalents) and anhydrous magnesium sulfate (1 equivalent).

  • Stir the resulting heterogeneous mixture at room temperature for 16 hours.[4]

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product o-Tolylboronic Acid o-Tolylboronic Acid Dissolve & Mix Dissolve & Mix o-Tolylboronic Acid->Dissolve & Mix Pinacol Pinacol Pinacol->Dissolve & Mix Stir at RT Stir at RT Dissolve & Mix->Stir at RT Anhydrous Solvent, MgSO4 Filter Filter Stir at RT->Filter 16h Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify Optional Product 4,4,5,5-Tetramethyl-2- (o-tolyl)-1,3,2-dioxaborolane Concentrate->Product Purify->Product Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronate_Ester Ar'-B(OR)₂ Boronate_Ester->Transmetalation Base Base Base->Transmetalation

References

An In-Depth Technical Guide to o-Tolylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of o-tolylboronic acid pinacol ester, a key reagent in modern synthetic chemistry.

Compound Identification and Structure

o-Tolylboronic acid pinacol ester, systematically named 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane, is an organoboron compound widely utilized in organic synthesis, particularly in carbon-carbon bond-forming reactions.[1]

Molecular Structure:

Figure 1: 2D Chemical Structure of o-Tolylboronic Acid Pinacol Ester.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of o-tolylboronic acid pinacol ester are summarized below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
IUPAC Name 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane[1]
Synonyms 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene
CAS Number 195062-59-0[1]
Molecular Formula C₁₃H₁₉BO₂[1]
Molecular Weight 218.10 g/mol [1]
Physical Form LiquidN/A
Melting Point 18 °CN/A
Boiling Point 303.1 °C at 760 mmHgN/A

Table 1: Key Physicochemical Properties.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a primary method for the structural confirmation of o-tolylboronic acid pinacol ester. While a publicly citable, peer-reviewed spectrum was not available at the time of this guide's compilation, the expected chemical shifts in CDCl₃ can be predicted based on analogous structures.

NucleusPredicted Chemical Shift (δ) ppmAssignmentMultiplicity
¹H NMR ~7.7 (1H)Aromatic H (ortho to Boron)d
~7.3-7.1 (3H)Aromatic Hm
~2.5 (3H)Tolyl -CH₃s
~1.3 (12H)Pinacol -CH₃s
¹³C NMR ~145Aromatic C (ipso to -CH₃)s
~136Aromatic C-Hs
~130Aromatic C-Hs
~125Aromatic C-Hs
~84Pinacol C-Os
~25Pinacol -CH₃s
~22Tolyl -CH₃s

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts in CDCl₃. Note: The carbon atom attached to boron is often difficult to observe due to quadrupolar relaxation and is not listed.

Reactivity and Applications

The primary application of o-tolylboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pinacol ester group offers enhanced stability and handling properties compared to the free boronic acid, preventing premature decomposition and protodeboronation. This stability makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex.

Suzuki_Coupling_Workflow cluster_reactants Inputs ArylHalide Aryl/Vinyl Halide (R-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicEster o-Tolylboronic Acid Pinacol Ester Transmetal Transmetalation BoronicEster->Transmetal Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->OxAdd Base Base (e.g., K₂CO₃, CsF) Base->Transmetal OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Catalyst Regeneration Product Coupled Product (R-Aryl) RedElim->Product

Figure 2: Generalized Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

This reaction is fundamental in drug discovery for constructing biaryl scaffolds, which are common motifs in many therapeutic agents.

Experimental Protocols

The following sections provide detailed, adaptable methodologies for the synthesis of o-tolylboronic acid pinacol ester and its subsequent use in a typical cross-coupling reaction.

Synthesis of o-Tolylboronic Acid Pinacol Ester via Esterification

This protocol is adapted from a general and robust procedure for the synthesis of boronic acid pinacol esters from their corresponding boronic acids.

Reaction Scheme:

o-Tolylboronic Acid + Pinacol → o-Tolylboronic Acid Pinacol Ester + 2 H₂O

Materials and Equipment:

  • o-Tolylboronic acid

  • Pinacol (2,3-Dimethyl-2,3-butanediol)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (anhydrous)

  • Pentane

  • Round-bottom flask with a magnetic stirrer bar

  • Argon or Nitrogen inert atmosphere setup

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add o-tolylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add anhydrous diethyl ether to the flask to create a stirrable suspension (approx. 10-15 mL per gram of boronic acid).

  • Stir the suspension vigorously at room temperature for 24 hours under an inert atmosphere. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, filter the solid magnesium sulfate and any unreacted starting material. Wash the solid cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • For purification, dissolve the crude material in pentane and wash with water (3 x volume of pentane). This step removes any remaining pinacol.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the pure o-tolylboronic acid pinacol ester as a liquid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of o-tolylboronic acid pinacol ester with an aryl bromide. Conditions such as catalyst, ligand, base, and solvent may require optimization for specific substrates.

Reaction Scheme:

Ar-Br + o-Tolylboronic Acid Pinacol Ester --[Pd Catalyst, Base]--> Ar-(o-Tolyl) + Byproducts

Materials and Equipment:

  • Aryl bromide (1.0 equiv)

  • o-Tolylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with 10-20% water)

  • Schlenk flask or reaction vial

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating and stirring module

  • Standard workup and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 equiv), o-tolylboronic acid pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Safety Information

o-Tolylboronic acid pinacol ester should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, OralGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Table 3: GHS Hazard Information.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Synthesis of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.[1][2] This document details the most common and effective synthetic methodologies, complete with experimental protocols and relevant quantitative data.

Introduction

This compound, also known as o-tolylboronic acid pinacol ester, is an organoboron compound widely utilized in academic and industrial research.[3][4] Its stability, ease of handling, and reactivity make it a valuable reagent for the formation of carbon-carbon bonds. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, allowing for easier purification and storage. This guide will focus on two primary synthetic routes: the Palladium-catalyzed Miyaura Borylation and the Grignard Reagent-based synthesis.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are prevalent in the literature:

  • Miyaura Borylation of o-Bromotoluene: This method involves the palladium-catalyzed cross-coupling of an aryl halide (o-bromotoluene) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][6]

  • Grignard Reaction with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This approach utilizes the reaction of a pre-formed o-tolyl Grignard reagent with a suitable boronic ester precursor.[7][8]

Signaling Pathway for Synthetic Routes

Synthetic Pathways for this compound cluster_0 Miyaura Borylation cluster_1 Grignard Reaction o_bromotoluene o-Bromotoluene miyaura_reaction Miyaura Borylation o_bromotoluene->miyaura_reaction b2pin2 Bis(pinacolato)diboron b2pin2->miyaura_reaction pd_catalyst Pd Catalyst pd_catalyst->miyaura_reaction base Base (e.g., KOAc) base->miyaura_reaction product 4,4,5,5-Tetramethyl-2-(o-tolyl) -1,3,2-dioxaborolane miyaura_reaction->product o_bromotoluene_grignard o-Bromotoluene grignard_formation Grignard Formation o_bromotoluene_grignard->grignard_formation mg Mg mg->grignard_formation o_tolyl_mgbr o-Tolylmagnesium bromide grignard_formation->o_tolyl_mgbr grignard_coupling Coupling o_tolyl_mgbr->grignard_coupling isopropoxy_borolane 2-Isopropoxy-4,4,5,5-tetramethyl -1,3,2-dioxaborolane isopropoxy_borolane->grignard_coupling grignard_coupling->product

Diagram 1: Synthetic Pathways for this compound

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound195062-59-0C₁₃H₁₉BO₂218.10
o-Bromotoluene95-46-5C₇H₇Br171.03
Bis(pinacolato)diboron (B₂pin₂)73183-34-3C₁₂H₂₄B₂O₄253.94
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane61676-62-8C₉H₁₉BO₃186.06
o-Tolylmagnesium bromide932-31-0C₇H₇BrMg195.34
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4C₃₄H₂₈Cl₂FeP₂Pd731.70
Potassium Acetate (KOAc)127-08-2C₂H₃KO₂98.14

Table 1: Physicochemical Properties of Key Compounds.

Parameter Miyaura Borylation Grignard Reaction
Typical Yield 70-90%65-85%
Reaction Temperature 80-100 °C0 °C to rt
Reaction Time 12-24 hours2-4 hours

Table 2: Comparison of Synthetic Routes.

Experimental Protocols

Methodology 1: Miyaura Borylation

This protocol is based on the general principles of the Miyaura borylation reaction for the synthesis of aryl boronic esters.[5][9]

Experimental Workflow

Miyaura Borylation Workflow reagents Combine o-Bromotoluene, B₂pin₂, Pd(dppf)Cl₂, KOAc in an inert atmosphere. solvent Add anhydrous solvent (e.g., 1,4-dioxane). reagents->solvent heating Heat the mixture (80-100 °C) with stirring. solvent->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring workup Cool to room temperature, filter, and concentrate. monitoring->workup purification Purify by column chromatography. workup->purification characterization Characterize the product (NMR, MS). purification->characterization

Diagram 2: Miyaura Borylation Workflow

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add o-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or a low-melting solid.

Methodology 2: Grignard Reaction

This protocol outlines the synthesis via the formation of an o-tolyl Grignard reagent followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[7]

Experimental Workflow

Grignard Reaction Workflow grignard_prep Prepare o-tolylmagnesium bromide from o-bromotoluene and Mg in anhydrous ether. cooling Cool the Grignard reagent to 0 °C. grignard_prep->cooling addition Slowly add 2-isopropoxy-4,4,5,5- tetramethyl-1,3,2-dioxaborolane. cooling->addition warming Allow the reaction to warm to room temperature. addition->warming quenching Quench with saturated aqueous NH₄Cl. warming->quenching extraction Extract with an organic solvent (e.g., diethyl ether). quenching->extraction purification_grignard Wash, dry, and concentrate the organic phase. extraction->purification_grignard final_purification Purify by distillation or column chromatography. purification_grignard->final_purification

Diagram 3: Grignard Reaction Workflow

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, place magnesium turnings (1.2 equiv). Add a small crystal of iodine to initiate the reaction. Add a solution of o-bromotoluene (1.0 equiv) in anhydrous diethyl ether dropwise to the magnesium turnings under an inert atmosphere. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Boronate: Cool the freshly prepared o-tolylmagnesium bromide solution to 0 °C in an ice bath.

  • Addition of Boronate: Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) to the Grignard reagent with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired product.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃): δ 7.80 (d, 1H), 7.35-7.15 (m, 3H), 2.55 (s, 3H), 1.35 (s, 12H).

  • ¹³C NMR (CDCl₃): δ 145.0, 136.0, 131.0, 129.5, 125.0, 83.5, 24.8, 22.5.

  • ¹¹B NMR (CDCl₃): δ 31.0.

  • Mass Spectrometry (EI): m/z = 218 (M⁺).

Safety Considerations

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are crucial for their successful preparation and use.

  • Organic solvents are flammable and should be handled away from ignition sources.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt these protocols as needed based on their specific laboratory conditions and available resources.

References

An In-Depth Technical Guide to o-Tolylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 195062-59-0

This technical guide provides a comprehensive overview of o-tolylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Chemical Properties and Data

o-Tolylboronic acid pinacol ester, also known as 2-tolylboronic acid pinacol ester, is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions. Its pinacol ester group enhances stability and handling compared to the corresponding boronic acid.

Table 1: Physicochemical Properties of o-Tolylboronic Acid Pinacol Ester

PropertyValueReference
CAS Number 195062-59-0[1]
Molecular Formula C₁₃H₁₉BO₂[1]
Molecular Weight 218.10 g/mol [1]
Appearance Solid[2]
IUPAC Name 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane[1]

Table 2: Spectroscopic Data of o-Tolylboronic Acid Pinacol Ester

Spectrum TypeData Source
¹H NMR [3]
¹³C NMR [1]
IR [1]
Mass Spectrometry [3]

Note: Detailed spectral data with peak assignments can be found in the referenced sources. While general spectra are available, specific, high-resolution annotated spectra for this compound are not consistently published in a centralized source.

Synthesis of o-Tolylboronic Acid Pinacol Ester: Miyaura Borylation

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide (in this case, 2-bromotoluene) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6][7]

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a representative procedure based on established Miyaura borylation methods.[4][5]

Materials:

  • 2-Bromotoluene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%)).

  • Add anhydrous solvent (e.g., 1,4-dioxane) to the flask.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification of o-Tolylboronic Acid Pinacol Ester

Purification of boronic acid pinacol esters can sometimes be challenging due to their sensitivity to silica gel. A common issue is the hydrolysis of the pinacol ester on the stationary phase, leading to reduced yields. A modified chromatographic method can be employed to mitigate this.

Table 3: Purification Protocol

StepDescription
Stationary Phase Silica gel
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate)
Work-up After column chromatography, fractions containing the product are combined and the solvent is removed under reduced pressure to yield the purified o-tolylboronic acid pinacol ester.

Applications in Drug Development: Suzuki-Miyaura Cross-Coupling

o-Tolylboronic acid pinacol ester is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the tolyl group and another organic moiety.[8][9] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many drug candidates, including kinase inhibitors.[10][11][12]

Role in Kinase Inhibitor Synthesis

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that have been implicated in various cancers.[11] Small molecule inhibitors of Trk kinases are therefore promising therapeutic agents. The synthesis of these inhibitors often involves the construction of a complex heterocyclic core, which can be achieved through Suzuki-Miyaura coupling reactions. For instance, o-tolylboronic acid pinacol ester can be coupled with a halogenated heterocyclic core to introduce the o-tolyl group, a structural motif present in some kinase inhibitors.

Visualizing Synthetic and Signaling Pathways

To illustrate the utility of o-tolylboronic acid pinacol ester, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for its synthesis and a simplified signaling pathway where a potential downstream product might act.

Synthesis_Workflow Experimental Workflow: Synthesis of o-Tolylboronic Acid Pinacol Ester Reactants 2-Bromotoluene + Bis(pinacolato)diboron Reaction Miyaura Borylation (Pd Catalyst, Base, Solvent, Heat) Reactants->Reaction 1. Reaction Setup Workup Aqueous Workup (Extraction & Washing) Reaction->Workup 2. Quenching & Extraction Purification Column Chromatography (Silica Gel) Workup->Purification 3. Purification Product o-Tolylboronic Acid Pinacol Ester Purification->Product 4. Isolation

Caption: Generalized workflow for the synthesis of o-tolylboronic acid pinacol ester.

Kinase_Signaling_Pathway Simplified TrkA Signaling Pathway and Inhibition Ligand Nerve Growth Factor (NGF) TrkA TrkA Receptor Ligand->TrkA 1. Binding Dimerization Dimerization & Autophosphorylation TrkA->Dimerization 2. Activation Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) Dimerization->Downstream 3. Signal Transduction Response Cellular Response (Survival, Proliferation) Downstream->Response Inhibitor TrkA Inhibitor (Synthesized using o-tolylboronic acid pinacol ester) Inhibitor->Dimerization Inhibition

Caption: Simplified TrkA signaling pathway and the point of inhibition.

References

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane, also known as o-tolylboronic acid pinacol ester, is a vital organoboron compound extensively utilized in modern organic synthesis. As a stable, easily handled, and highly reactive building block, it serves as a cornerstone in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Properties and Data

The physical and chemical properties of 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane are summarized in the table below. This data is essential for its appropriate handling, storage, and application in synthetic protocols.

PropertyValueReference
IUPAC Name 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolaneN/A
Synonyms o-Tolylboronic Acid Pinacol Ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene[1]
CAS Number 195062-59-0[1]
Molecular Formula C₁₃H₁₉BO₂[2]
Molecular Weight 218.1 g/mol [2]
Appearance Colorless to almost colorless clear liquid or low melting solid[2]
Melting Point 18 °C[2]
Boiling Point 303.1±21.0 °C (Predicted)[2]
Density 0.98±0.1 g/cm³ (Predicted)[1]

Spectroscopic Data:

NucleusTypical Chemical Shift (ppm)Description
¹H NMR ~7.8 (d)Aromatic proton ortho to the boronate ester
~7.2-7.4 (m)Other aromatic protons
~2.5 (s)Methyl protons on the aromatic ring
~1.3 (s)Methyl protons of the pinacol group (12H)
¹³C NMR ~130-140Aromatic carbons
~84Carbon atoms of the dioxaborolane ring attached to oxygen
~25Methyl carbons of the pinacol group
~21Methyl carbon on the aromatic ring

Experimental Protocols

Synthesis of 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane

A common and efficient method for the synthesis of aryl pinacol boronate esters is the esterification of the corresponding boronic acid with pinacol.

Materials:

  • 2-Methylphenylboronic acid

  • Pinacol

  • Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methylphenylboronic acid (1.0 equivalent).

  • Add an anhydrous solvent (e.g., dichloromethane) to dissolve the boronic acid.

  • Add pinacol (1.0-1.2 equivalents) to the solution.

  • Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture to remove the water formed during the esterification.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane as a colorless liquid or low-melting solid.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.

Materials:

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF, and water)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide, 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

  • Add the degassed solvent system to the reaction mixture.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Representative Yields for Suzuki-Miyaura Coupling:

The yield of Suzuki-Miyaura coupling reactions using 4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is highly dependent on the specific substrates, catalyst, and reaction conditions. However, for many aryl and heteroaryl halides, yields are typically reported in the range of 70-95%.

Reaction Mechanisms and Workflows

Suzuki-Miyaura Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Base_Boronate Base [R'-B(OR)₂] Base_Boronate->Transmetalation RX R-X RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Application

The following diagram illustrates a typical experimental workflow from the synthesis of the boronate ester to its application in a Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start: o-Tolylboronic Acid + Pinacol Synthesis Esterification Reaction (Anhydrous Solvent, RT) Start->Synthesis Purification_BE Purification (Distillation or Chromatography) Synthesis->Purification_BE Product_BE 4,4,5,5-tetramethyl-2-(o-tolyl) -1,3,2-dioxaborolane Purification_BE->Product_BE Coupling_Start Start: Aryl Halide + Boronate Ester Product_BE->Coupling_Start Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Coupling_Start->Suzuki_Coupling Workup Aqueous Workup & Extraction Suzuki_Coupling->Workup Purification_Final Purification (Chromatography or Recrystallization) Workup->Purification_Final Final_Product Biaryl Product Purification_Final->Final_Product

Caption: General experimental workflow for the synthesis and use of the boronate ester.

Conclusion

4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is an indispensable reagent for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and high reactivity make it a preferred building block in the synthesis of a wide array of organic molecules. For professionals in drug discovery and development, a thorough understanding of its properties and reaction protocols is essential for the efficient design and execution of synthetic routes to novel therapeutic agents. The information provided in this guide serves as a foundational resource for the effective application of this versatile compound in research and development.

References

An In-depth Technical Guide to o-Tolylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolylboronic acid pinacol ester, systematically named 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, is a vital organoboron compound extensively utilized in modern organic synthesis. Its stability, ease of handling compared to the corresponding boronic acid, and versatility in carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura cross-coupling, have established it as a cornerstone reagent in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

o-Tolylboronic acid pinacol ester is a white to off-white solid or a colorless liquid at room temperature, a characteristic that is influenced by its relatively low melting point. The pinacol ester group confers greater stability and improved solubility in organic solvents compared to the free boronic acid, making it a preferred reagent in many synthetic applications.

Table 1: Quantitative Physical and Chemical Properties of o-Tolylboronic Acid Pinacol Ester
PropertyValueReference(s)
Molecular Formula C₁₃H₁₉BO₂[1][2]
Molecular Weight 218.10 g/mol [1][2]
CAS Number 195062-59-0[3]
Melting Point 18 °C[3]
Boiling Point 303.1 °C at 760 mmHg[3]
Appearance White to off-white solid or colorless liquid[2]
Solubility Good solubility in common organic solvents such as chloroform, 3-pentanone, acetone, and dipropyl ether. Low solubility in hydrocarbons.[4][5][6]
Stability Susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is influenced by pH and substituents on the aromatic ring. Generally more stable than the corresponding boronic acid.[7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of o-tolylboronic acid pinacol ester.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (in CDCl₃, 400 MHz):

  • Aromatic Protons (4H): A multiplet in the range of δ 7.1-7.8 ppm. The ortho, meta, and para protons of the tolyl group will exhibit complex splitting patterns due to their coupling with each other.

  • Methyl Protons (Aromatic) (3H): A singlet around δ 2.5 ppm.

  • Pinacol Methyl Protons (12H): A singlet at approximately δ 1.3 ppm.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

  • Aromatic Carbons (6C): Peaks in the region of δ 125-145 ppm. The carbon attached to the boron atom is expected to be broad and may be difficult to observe due to quadrupolar relaxation.

  • Pinacol Carbons (quaternary) (2C): A peak around δ 83 ppm.

  • Aromatic Methyl Carbon (1C): A peak around δ 21 ppm.

  • Pinacol Methyl Carbons (4C): A peak around δ 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of o-tolylboronic acid pinacol ester would be characterized by the following key absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1600 and 1480 cm⁻¹

  • B-O stretching: A strong, broad band around 1350 cm⁻¹

  • C-O stretching: Around 1140 cm⁻¹

Experimental Protocols

Synthesis of o-Tolylboronic Acid Pinacol Ester

This protocol describes the synthesis of o-tolylboronic acid pinacol ester from o-tolylboronic acid and pinacol.

Workflow for the Synthesis of o-Tolylboronic Acid Pinacol Ester

G reagents o-Tolylboronic Acid + Pinacol + Solvent (e.g., Diethyl Ether) reaction_mixture Stirring at Room Temperature reagents->reaction_mixture drying_agent Addition of Drying Agent (e.g., MgSO₄) reaction_mixture->drying_agent filtration Filtration drying_agent->filtration concentration Concentration in vacuo filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification product o-Tolylboronic Acid Pinacol Ester purification->product

Caption: A generalized workflow for the synthesis of o-tolylboronic acid pinacol ester.

Materials:

  • o-Tolylboronic acid

  • Pinacol

  • Anhydrous diethyl ether (or another suitable aprotic solvent like THF or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration and concentration

Procedure:

  • In a clean, dry round-bottom flask, dissolve o-tolylboronic acid (1 equivalent) and pinacol (1.0-1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • To the resulting solution, add anhydrous magnesium sulfate (1.5-2.0 equivalents) to act as a dehydrating agent.

  • Stir the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate and any other solid residues.

  • Wash the solid residue with a small amount of fresh anhydrous diethyl ether.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure o-tolylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Reaction

o-Tolylboronic acid pinacol ester is a key coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form biaryl compounds.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R¹-Pd(II)L₂-o-Tolyl Transmetalation->PdII_Aryl Base Base (e.g., K₂CO₃) Base->Transmetalation Boronate o-Tolyl-B(pin) Boronate->Transmetalation RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R¹-o-Tolyl RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • o-Tolylboronic acid pinacol ester (1.0-1.5 equivalents)

  • Aryl or vinyl halide/triflate (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl or vinyl halide/triflate, o-tolylboronic acid pinacol ester, the palladium catalyst, and the base.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (usually 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Development and Organic Synthesis

The primary application of o-tolylboronic acid pinacol ester lies in its role as a building block in the synthesis of complex organic molecules. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of pharmaceutical compounds and advanced materials. The "o-tolyl" moiety can be a crucial structural element in various biologically active molecules, and the pinacol ester provides a stable and reliable method for its introduction into a target structure.

Conclusion

o-Tolylboronic acid pinacol ester is a versatile and valuable reagent for organic chemists, particularly in the fields of medicinal chemistry and materials science. Its favorable physical and chemical properties, including enhanced stability and solubility compared to its corresponding boronic acid, make it an ideal choice for a wide range of synthetic transformations. A thorough understanding of its properties and the experimental protocols for its use, as outlined in this guide, is essential for its effective application in the laboratory.

References

A Technical Guide to Arylboronic Pinacol Esters: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Reagent

Arylboronic acids and their corresponding esters have become indispensable tools in modern organic synthesis, materials science, and medicinal chemistry. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1] Among the various forms of organoboron compounds, arylboronic acid pinacol esters (ArBpins) have emerged as particularly valuable due to their enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions compared to their boronic acid counterparts.[2][3][4]

This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of arylboronic pinacol esters. It includes detailed experimental protocols for their preparation and subsequent use in cross-coupling reactions, quantitative data to illustrate reaction scope and efficiency, and diagrams to clarify key mechanistic and procedural workflows.

Historical Perspective: Key Milestones and Pioneers

The journey of arylboronic pinacol esters is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions.

  • 1979-1981: The Suzuki-Miyaura Coupling: Working with his colleague Norio Miyaura, Akira Suzuki first reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[5] Their seminal papers in the early 1980s established that boronic acids could serve as effective nucleophilic partners for C-C bond formation, a discovery for which Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.[1]

  • 1995: The Miyaura Borylation Reaction: A pivotal advancement came in 1995 when the research groups of Norio Miyaura and Tatsuo Ishiyama published a direct method for synthesizing arylboronic esters.[6][7] This reaction, now known as the Miyaura borylation, involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2][8] This innovation provided a highly practical and functional group tolerant route to arylboronic pinacol esters, which were often more stable and easier to purify than the corresponding boronic acids prepared through traditional methods involving organolithium or Grignard reagents.[2][9]

  • Post-1995: Expansion and Innovation: Following the establishment of the Miyaura borylation, the field has seen continuous innovation. This includes the development of more active and specialized catalyst systems, the expansion of the substrate scope, and the discovery of alternative synthetic routes such as the iridium-catalyzed C-H borylation of arenes and metal-free Sandmeyer-type borylations of arylamines.[5][9][10][11]

Core Chemical Principles and Structures

Arylboronic pinacol esters are characterized by a boron atom bonded to an aryl group and two oxygen atoms of a pinacol (2,3-dimethyl-2,3-butanediol) ligand, forming a five-membered dioxaborolane ring. This structure confers significantly greater stability against degradation pathways like protodeboronation compared to the parent boronic acid.[3]

G start Setup Reaction Vessel (Flame-dried, inert atmosphere) add_reagents Add Solids: Aryl Halide, B₂pin₂, Pd Catalyst, Base start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat Heat and Stir (e.g., 80-120 °C) add_solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolate Pure Arylboronic Pinacol Ester purify->product

References

Pinacol Boronic Esters: A Technical Guide to a Versatile Tool in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pinacol boronic esters have become indispensable reagents in modern organic chemistry, offering a unique combination of stability, versatility, and reactivity. Their widespread adoption, particularly in the pharmaceutical and materials science sectors, is a testament to their reliability in forming carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the core features, advantages, and applications of pinacol boronic esters, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their synthetic endeavors.

Core Features and Key Advantages

Pinacol boronic esters are derivatives of boronic acids where the boronic acid moiety is protected by a pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural feature imparts several key advantages over their free boronic acid counterparts.

Enhanced Stability: The primary advantage of pinacol esters lies in their significantly improved stability.[1][2] The pinacol group sterically shields the boron atom, making the molecule less susceptible to moisture and air.[2] This contrasts with free boronic acids, which are prone to dehydration to form cyclic trimers known as boroxines, and can also undergo protodeboronation.[3] This enhanced stability translates to a longer shelf-life, easier handling and purification by chromatography, and greater reproducibility in reactions.[1][3] While pinacol boronates are more stable than methyl borinates, they can still be susceptible to hydrolysis under certain conditions.[1][4]

Broad Compatibility and Milder Reaction Conditions: Pinacol boronic esters are compatible with a wide range of functional groups, allowing for their use in complex, multi-step syntheses.[2] They often react under mild conditions, which is crucial for preserving delicate functionalities within a molecule.[2]

Versatility in Chemical Transformations: While most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the utility of pinacol boronic esters extends to a variety of other important chemical transformations, including Chan-Lam amination, the Petasis reaction, and C-H borylation.[5][6][7]

Data Presentation: A Quantitative Overview

The following tables summarize quantitative data for key reactions involving pinacol boronic esters, providing a comparative look at their performance under various conditions.

Table 1: Miyaura Borylation of Aryl Halides

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd(dppf)Cl₂KOAcDioxane80885[8]
24-ChlorobenzonitrilePd(dba)₂/PCy₃K₃PO₄Dioxane1001892[8]
31-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂KOAcDMSO80596[9]
42-BromopyridinePd(dppf)Cl₂KOAcDioxane801275[10]
53-BromoquinolinePd₂(dba)₃/XPhosK₂CO₃Toluene1101688[11]

Table 2: Suzuki-Miyaura Coupling of Aryl Pinacol Boronic Esters with Aryl Halides

EntryAryl Pinacol BoronateAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid pinacol ester4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001295[12]
24-Tolylboronic acid pinacol ester2-ChloropyridinePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001889[13]
34-Cyanophenylboronic acid pinacol ester4-BromobenzaldehydePd(dppf)Cl₂Na₂CO₃DMF/H₂O90691[10]
4Thiophene-2-boronic acid pinacol ester2-BromothiophenePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[14]
52-Pyridineboronic acid pinacol ester4-ChlorotoluenePd₂(dba)₃/RuPhosK₃PO₄t-Amyl alcohol1102478[14]

Table 3: Chan-Lam Amination of Aryl Pinacol Boronic Esters

EntryAryl Pinacol BoronateAmineCopper SourceSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid pinacol esterAnilineCu(OAc)₂MeCN/EtOHRT2475[5][15]
24-Methoxyphenylboronic acid pinacol esterBenzylamineCu(OAc)₂MeCNRT2485[5][15]
34-Chlorophenylboronic acid pinacol esterMorpholineCuF₂/DTBPToluene1101290[16]
43-Pyridylboronic acid pinacol esterPiperidineCu(OAc)₂MeCNRT2472[5][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pinacol boronic esters and their application in the Suzuki-Miyaura coupling reaction.

Synthesis of Aryl Pinacol Boronic Esters via Miyaura Borylation

Materials:

  • Aryl halide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Potassium acetate (KOAc) (3.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the vessel and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl pinacol boronic ester.[8]

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl pinacol boronic ester (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/H₂O, 4:1, 5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl pinacol boronic ester, aryl halide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[12]

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows relevant to the use of pinacol boronic esters.

Reagent_Selection_Workflow start Start: Need for a Boronic Acid Derivative stability_check Is the corresponding boronic acid unstable? start->stability_check iterative_check Is iterative cross-coupling part of the strategy? stability_check->iterative_check Yes use_boronic_acid Use Boronic Acid Directly stability_check->use_boronic_acid No use_pinacol_ester Use Pinacol Boronic Ester iterative_check->use_pinacol_ester No use_mida_ester Use MIDA Boronate Ester iterative_check->use_mida_ester Yes end Proceed with Synthesis use_boronic_acid->end use_pinacol_ester->end use_mida_ester->end

Caption: Decision tree for selecting the appropriate boronic acid derivative.

Suzuki_Miyaura_Workflow setup 1. Reaction Setup: - Aryl Pinacol Boronic Ester - Aryl Halide - Palladium Catalyst - Base inert 2. Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup 5. Aqueous Work-up and Extraction reaction->workup purification 6. Column Chromatography workup->purification product 7. Pure Biaryl Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Advantages_of_Pinacol_Esters PinacolEster Pinacol Boronic Ester Stability Enhanced Stability (vs. Boronic Acid) PinacolEster->Stability Compatibility Broad Functional Group Compatibility PinacolEster->Compatibility Versatility Versatile Reactivity PinacolEster->Versatility Handling Easier Handling and Purification Stability->Handling ShelfLife Longer Shelf-Life Stability->ShelfLife Suzuki Suzuki-Miyaura Coupling Versatility->Suzuki ChanLam Chan-Lam Amination Versatility->ChanLam Petasis Petasis Reaction Versatility->Petasis CHBorylation C-H Borylation Versatility->CHBorylation

Caption: Key advantages and applications of pinacol boronic esters.

Applications in Drug Discovery and Development

Pinacol boronic esters are pivotal in the synthesis of numerous pharmaceutical compounds due to their reliability and efficiency in constructing complex molecular architectures.[3][17] Their use as key building blocks allows for the late-stage functionalization of drug candidates, a crucial strategy in medicinal chemistry.

Case Study: Synthesis of Remibrutinib Remibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, utilizes a pinacol boronic ester intermediate in its synthesis.[17] The key building block, 5-Fluoro-2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline, enables the crucial Suzuki-Miyaura coupling step to construct the core structure of the drug molecule.[17] The stability and reactivity of the pinacol ester are essential for the high-yielding and scalable synthesis required for pharmaceutical production.[17]

Case Study: Synthesis of Baricitinib Baricitinib, an oral inhibitor of Janus kinase 1 (JAK1) and JAK2, also relies on a pinacol boronic ester intermediate in its manufacturing process.[18] Specifically, 4-pyrazole boronic acid pinacol ester is a key raw material for the synthesis of this important therapeutic agent.[18] The use of the pinacol ester facilitates the construction of the pyrazole-containing core of Baricitinib.

The application of pinacol boronic esters in the synthesis of these and other FDA-approved drugs underscores their importance in the pharmaceutical industry. Their ability to streamline synthetic routes and improve overall efficiency contributes significantly to the discovery and development of new medicines.[19]

Conclusion

Pinacol boronic esters are a cornerstone of modern organic synthesis, offering a powerful and reliable tool for the construction of complex molecules. Their enhanced stability, broad functional group tolerance, and versatility in a range of chemical transformations make them particularly valuable for researchers in academia and industry, especially within the demanding field of drug discovery and development. The data, protocols, and workflows presented in this guide aim to provide a comprehensive resource for scientists looking to leverage the full potential of these remarkable reagents.

References

Commercial Availability and Technical Guide: 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as o-tolylboronic acid pinacol ester, is a key organoboron compound widely utilized in organic synthesis. Its prominence stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry and drug development, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of this valuable reagent.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, quantity, and product numbers. Pricing is subject to change and should be verified on the respective supplier websites.

SupplierProduct NameCAS NumberPurityAvailable Quantities
TCI America (via Fisher Scientific) This compound195062-59-0>97.0% (GC)1g, 5g[1]
Oakwood Chemical This compound195062-59-0Not specifiedNot specified[2]
CymitQuimica This compound195062-59-0>97.0% (GC)(T)1g, 5g[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use in experimental settings.

PropertyValue
Molecular Formula C13H19BO2[2]
Molecular Weight 218.11 g/mol [2]
Appearance Colorless to Almost colorless clear liquid[3]
CAS Number 195062-59-0[2]
InChI Key NUFSJKMRPYGNHV-UHFFFAOYSA-N[1]
SMILES Cc1ccccc1B1OC(C)(C)C(C)(C)O1[3]

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds.[5][6] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like this compound) with an organic halide or triflate. Its significance in drug discovery is immense, as it allows for the modular and efficient synthesis of biaryl and other complex scaffolds present in many pharmaceutical agents.[5]

A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Miyaura_Workflow A Aryl Halide/Triflate (R1-X) F Reaction Mixture A->F B This compound B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Heating (Optional) F->G H Workup & Purification G->H I Coupled Product (R1-o-tolyl) H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Specific conditions such as the choice of catalyst, base, solvent, and reaction temperature may need to be optimized for a particular substrate combination.

Materials:

  • Aryl halide or triflate (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2-3 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide or triflate, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to afford the desired coupled product.

The logical relationship for the key steps in this protocol is illustrated in the diagram below.

Experimental_Protocol_Logic A Combine Reactants, Catalyst, and Base B Add Anhydrous Solvent A->B C Inert Atmosphere & Stirring/Heating B->C D Monitor Reaction Progress C->D E Reaction Quench & Workup D->E Reaction Complete F Purification E->F G Isolated Product F->G

Caption: Logical flow of a typical Suzuki-Miyaura experimental protocol.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its primary application in the Suzuki-Miyaura coupling reaction provides a robust and versatile method for the formation of carbon-carbon bonds, a critical transformation in the field of drug discovery and development. Researchers and scientists can leverage the information provided in this guide to effectively source and utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides detailed protocols and guidance for the use of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, a sterically hindered boronic ester, in Suzuki-Miyaura reactions. The pinacol ester functionality enhances the stability of the organoboron reagent compared to the corresponding boronic acid, mitigating issues like protodeboronation.[2][4][5] The ortho-methyl group on the tolyl substituent introduces steric hindrance, which can present unique challenges and require careful optimization of reaction conditions. These protocols are designed to serve as a starting point for researchers developing synthetic routes to complex molecules, including active pharmaceutical ingredients.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound with various organic halides (Ar-X) is highly dependent on the judicious selection of the catalyst system, base, and solvent.

  • Palladium Catalyst: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically demanding substrates.[3][4]

  • Base: The base plays a crucial role in the transmetalation step. A careful screening of bases is often necessary, as excessively strong bases can lead to side reactions like protodeboronation, while weak bases may result in sluggish or incomplete reactions.[4]

  • Solvent: The solvent system influences the solubility of the reactants and the activity of the catalyst and base. Aprotic polar solvents are commonly employed, and the addition of water can be essential for the activity of certain bases.[2][6]

  • Temperature: Reaction temperature can significantly impact the reaction rate and yield. Microwave irradiation can sometimes be used to accelerate slow reactions.[7]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the typical effects of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered boronic esters. These are generalized trends and optimal conditions should be determined experimentally for each specific substrate combination.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst Precursor (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)70-95Effective for a broad range of aryl and heteroaryl halides.
Pd₂(dba)₃ (1-3)XPhos (2-6)75-98Often provides high turnover numbers and is effective for challenging couplings.
Pd(PPh₃)₄ (5-10)-40-80A classic catalyst, but may be less effective for sterically hindered substrates.
PdCl₂(dppf) (3-5)-60-90Good for a variety of substrates, particularly in biphasic conditions.[7]

Table 2: Effect of Base on Yield

Base (equivalents)Typical Yield Range (%)Notes
K₃PO₄ (2-3)70-95A versatile and often effective base for sterically hindered couplings.[4]
Cs₂CO₃ (2-3)75-98A strong inorganic base that can be highly effective but also more expensive.[4]
K₂CO₃ (2-3)60-90A common and cost-effective base, often used in aqueous solvent mixtures.[4][8]
Et₃N (3-4)30-60Organic bases are generally less effective for this type of coupling.

Table 3: Effect of Solvent on Yield

SolventTypical Yield Range (%)Notes
Dioxane/H₂O70-95A widely used solvent system that often gives reproducible results.
Toluene/H₂O65-90Another common biphasic system, particularly with inorganic bases.
THF/H₂O60-85Effective, but THF's lower boiling point may limit reaction temperature.
DMF50-80A polar aprotic solvent that can be useful for substrates with poor solubility.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization.

Protocol 1: General Conditions with Pd(OAc)₂/SPhos
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%) and SPhos (0.04-0.10 mmol, 4-10 mol%). Add this mixture to the reaction vessel.

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen). Add degassed dioxane (5 mL) and water (1 mL).

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Challenging Substrates with Pd₂(dba)₃/XPhos
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (3.0 mmol, 3.0 equiv) to a dry reaction vessel.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01-0.03 mmol, 1-3 mol%) and XPhos (0.02-0.06 mmol, 2-6 mol%).

  • Solvent Addition: Add degassed toluene (10 mL).

  • Reaction: Seal the vessel and heat the mixture at 100-120 °C with vigorous stirring. Monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIAr Ar-Pd(II)L₂-o-Tol Transmetal->PdIIAr ArBpin o-Tol-B(pin) ArBpin->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Product Ar-o-Tol RedElim->Product Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reactants: Aryl Halide, o-Tol-B(pin), Base B 2. Add Catalyst System: Pd Precursor + Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat under Inert Atmosphere C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

Troubleshooting

  • Low or No Conversion: This can be due to an inefficient catalyst system for the specific substrates. Consider screening different ligands and palladium sources. Ensure the base is appropriate and that the reaction is run under anhydrous and inert conditions if necessary, although some water is often required.[4]

  • Protodeboronation: The loss of the boronic ester group can be a significant side reaction, especially with strong bases or extended reaction times.[4][5] Using a milder base (e.g., K₃PO₄ instead of stronger options), minimizing reaction time, and ensuring anhydrous conditions (if the chosen base allows) can help. The use of the pinacol ester is already a strategy to mitigate this issue.[4]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic ester molecules can occur. This can sometimes be minimized by the slow addition of the boronic ester to the reaction mixture.[4]

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of a wide range of valuable compounds.

References

Application Notes and Protocols: The Role of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as o-tolylboronic acid pinacol ester, is a pivotal organoboron compound in modern drug discovery and development. Its primary utility lies in its application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, including numerous approved drugs and clinical candidates targeting a variety of diseases.

The pinacol ester group confers enhanced stability to the boronic acid, making it less prone to protodeboronation and easier to handle and purify compared to the free boronic acid. This stability, combined with its high reactivity under appropriate catalytic conditions, makes this compound an indispensable tool for the synthesis of novel therapeutic agents.

Key Applications in Drug Development

The principal application of this compound is in the synthesis of biaryl and heteroaryl compounds, which are core structures in many drug molecules.

  • Kinase Inhibitors: A significant number of kinase inhibitors possess biaryl or heteroaryl structures to effectively bind to the ATP-binding site of kinases. The o-tolyl group can provide crucial steric and electronic properties to enhance binding affinity and selectivity. The Suzuki-Miyaura coupling with this reagent allows for the modular synthesis of libraries of potential kinase inhibitors for screening. For instance, the synthesis of novel G2019S-LRRK2 kinase inhibitors for Parkinson's disease involved the creation of 1H-pyrazole biaryl sulfonamides[1].

  • Anticancer Agents: Many anticancer drugs, including those targeting signaling pathways involved in cell proliferation and angiogenesis, incorporate biaryl moieties. This compound can be used to introduce the o-tolyl group into these scaffolds, influencing their pharmacological properties.

  • Anti-inflammatory and Analgesic Agents: The synthesis of biaryl analogs with anti-inflammatory and analgesic properties has been successfully achieved through Suzuki-Miyaura coupling. These reactions can utilize substituted phenylboronic acids to generate a library of compounds for biological evaluation[2].

  • Central Nervous System (CNS) Active Compounds: The development of ligands for CNS targets often involves the synthesis of complex heterocyclic systems. The Suzuki coupling provides a powerful method for the functionalization of these heterocycles, with boronic esters like the title compound serving as key reactants.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
EntryAryl Halide/TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
22-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1101870-85
31-IodonaphthalenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O906>90
44-TriflyloxyanisolePdCl₂(dppf) (2)-Cs₂CO₃THF802465-80

Note: Yields are representative and can vary based on the specific substrates and precise reaction conditions.

Table 2: Physicochemical Properties of this compound
PropertyValue
CAS Number 195062-59-0
Molecular Formula C₁₃H₁₉BO₂
Molecular Weight 218.10 g/mol
Appearance White to off-white solid
Melting Point 50-54 °C
Boiling Point 118-120 °C at 1 mmHg
Solubility Soluble in organic solvents like THF, Dioxane, Toluene

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, DME)

  • Degassed water

  • Schlenk flask or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst, ligand (if necessary), and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous organic solvent, followed by degassed water (typically a solvent/water ratio of 4:1 to 10:1).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Synthesis of a Biaryl Kinase Inhibitor Precursor

This protocol provides a specific example of the synthesis of a biaryl precursor for a hypothetical kinase inhibitor.

Reaction: 2-bromo-N-methylbenzamide + this compound → 2-(o-tolyl)-N-methylbenzamide

Materials:

  • 2-bromo-N-methylbenzamide (214 mg, 1.0 mmol)

  • This compound (262 mg, 1.2 mmol)

  • Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • K₃PO₄ (424 mg, 2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL, degassed)

Procedure:

  • In a 25 mL Schlenk flask, combine 2-bromo-N-methylbenzamide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add toluene and degassed water via syringe.

  • Stir the mixture vigorously at 100 °C for 12 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-(o-tolyl)-N-methylbenzamide.

Expected Outcome:

  • Yield: ~85-95%

  • Appearance: White to pale yellow solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Drug Development Cascade A Aryl/Heteroaryl Halide (R-X) C Pd(0) Catalyst Base, Solvent A->C B This compound B->C D Biaryl/Heteroaryl Product C->D C-C Bond Formation E Lead Optimization D->E F Preclinical Studies E->F G Clinical Candidate F->G Kinase_Inhibitor_Synthesis cluster_reactants Reactants reactant1 Heterocyclic Halide (e.g., Chloropyrimidine) reaction_conditions Suzuki Coupling Conditions (Pd Catalyst, Base, Solvent, Heat) reactant1->reaction_conditions reactant2 This compound reactant2->reaction_conditions product Biaryl Kinase Inhibitor Core reaction_conditions->product further_modification Further Functionalization (e.g., amination, side chain attachment) product->further_modification final_product Final Kinase Inhibitor Drug Candidate further_modification->final_product

References

Application Notes and Protocols: Palladium-Catalyzed C-H Borylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed C-H borylation has emerged as a powerful tool in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-B bonds. This transformation is of significant interest to researchers in drug discovery, materials science, and agrochemicals, as the resulting organoboron compounds are versatile intermediates for a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1][2] Unlike traditional methods that often require pre-functionalized starting materials like aryl halides, C-H borylation offers a more atom-economical and efficient synthetic route. Palladium catalysis, in particular, provides complementary reactivity and selectivity to the more common iridium and rhodium-based systems, often proceeding through distinct mechanistic pathways.[1] This document provides detailed protocols and application notes for key palladium-catalyzed C-H borylation reactions.

Catalytic Cycle: Directed C-H Borylation

The mechanism of palladium-catalyzed C-H borylation, particularly for directed reactions, is distinct from the cycles observed in iridium or rhodium catalysis.[1] A commonly proposed pathway for directed C(sp³)–H borylation involves a Pd(II)/Pd(0) catalytic cycle. The cycle is initiated by the coordination of a directing group on the substrate to the Pd(II) center. This is followed by the rate-limiting C-H bond cleavage step via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. Subsequent reaction with the boron source, such as bis(pinacolato)diboron (B₂pin₂), and reductive elimination yields the borylated product and regenerates the active catalyst, which is then re-oxidized to Pd(II) to restart the cycle.

Palladium-Catalyzed C-H Borylation Cycle cluster_cycle Pd(II)/Pd(0) Catalytic Cycle cluster_inputs cluster_outputs Pd_II L-Pd(II)X₂ Substrate_Coordination Substrate Coordination Pd_II->Substrate_Coordination Substrate-DG Palladacycle Palladacycle Intermediate Substrate_Coordination->Palladacycle C-H Activation (CMD) (Rate-Limiting) Borylation_Step Reaction with B₂pin₂ Palladacycle->Borylation_Step B₂pin₂ Reductive_Elimination Reductive Elimination Borylation_Step->Reductive_Elimination Pd_0 L-Pd(0) Reductive_Elimination->Pd_0 Borylated Product Product_out Borylated Product Reoxidation Re-oxidation Pd_0->Reoxidation Oxidant Reoxidation->Pd_II Substrate_in Substrate (with Directing Group) B2pin2_in B₂pin₂ Oxidant_in Oxidant

Caption: Proposed Pd(II)/Pd(0) catalytic cycle for directed C-H borylation.

Protocol 1: Ligand-Promoted β-C(sp³)–H Borylation of Carboxylic Acid Derivatives

This protocol describes the palladium-catalyzed borylation of primary β-C(sp³)–H bonds in carboxylic acid derivatives, utilizing a quinoline-based ligand.[1] The method is effective for a range of substrates, including those with α-tertiary and α-quaternary centers, as well as various cyclic structures.[1]

Experimental Protocol
  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the carboxylic acid amide substrate (0.10 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (50.8 mg, 0.20 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 10 mol%), quinoline-based ligand L10 (5.8 mg, 0.02 mmol, 20 mol%), potassium bicarbonate (KHCO₃) (20.0 mg, 0.20 mmol, 2.0 equiv), and tetraethylammonium tetrafluoroborate (TEABF₄) (10.8 mg, 0.05 mmol, 50 mol%).

  • Evacuate and backfill the vial with oxygen (O₂) three times.

  • Add acetonitrile (CH₃CN) (1.5 mL) and acetic acid (HOAc) (1.2 μL, 0.02 mmol, 20 mol%) via syringe.

  • Seal the vial with a Teflon-lined cap.

  • Place the vial in a preheated aluminum block at 80 °C and stir for 15 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired borylated product.

Data Summary: Substrate Scope

The following table summarizes the results for the borylation of various carboxylic acid amide substrates under the optimized conditions.

EntrySubstrateProductYield (%)[1]
1N-(quinolin-8-yl)isobutyramide3-borylated isobutyramide derivative85
2N-(quinolin-8-yl)pivalamide3-borylated pivalamide derivative82
3N-(quinolin-8-yl)cyclopropanecarboxamide2-borylated cyclopropanecarboxamide derivative75
4N-(quinolin-8-yl)cyclobutanecarboxamide3-borylated cyclobutanecarboxamide derivative91
5N-(quinolin-8-yl)cyclopentanecarboxamide3-borylated cyclopentanecarboxamide derivative88
6N-(quinolin-8-yl)cyclohexanecarboxamide3-borylated cyclohexanecarboxamide derivative78
7Dehydroabietic acid derivativeC18-hydroxylated product (after oxidation)70 (2 steps)

Reaction Conditions: Substrate (0.10 mmol), B₂pin₂ (2.0 equiv), Pd(OAc)₂ (10 mol%), L10 (20 mol%), HOAc (20 mol%), TEABF₄ (50 mol%), KHCO₃ (2.0 equiv), CH₃CN (1.5 mL), O₂, 80 °C, 15 h. Yields are for isolated products.

Protocol 2: Oxidative ortho-C(sp²)–H Borylation of Arenes

This protocol details the first palladium-catalyzed oxidative ortho-C–H borylation using N-arylbenzamides as substrates.[3] The reaction requires a strong oxidant and is sensitive to the choice of ligand and base. This method provides direct access to ortho-borylated benzamides, which are valuable synthetic intermediates.[3]

Experimental Protocol
  • To a screw-capped vial, add the N-arylbenzamide substrate (0.2 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (102 mg, 0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), 3,3',5,5'-tetra-tert-butyl-dp-dba (20.5 mg, 0.03 mmol, 15 mol%), and benzoquinone (BQ) (43.2 mg, 0.4 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) (2.0 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the ortho-borylated product.

Data Summary: Substrate Scope

The following table presents the yields for the ortho-borylation of various substituted N-arylbenzamides.

EntrySubstituent on Benzamide Ring (Ar)ProductYield (%)[3]
1Hortho-borylated N-phenylbenzamide78
24-Meortho-borylated 4-methyl derivative85
33,5-di-Meortho-borylated 3,5-dimethyl derivative82
44-OMeortho-borylated 4-methoxy derivative65
54-Fortho-borylated 4-fluoro derivative81
64-Clortho-borylated 4-chloro derivative78
74-CF₃ortho-borylated 4-trifluoromethyl derivative62

Reaction Conditions: Substrate (0.2 mmol), B₂pin₂ (2.0 equiv), Pd(OAc)₂ (10 mol%), Ligand (15 mol%), BQ (2.0 equiv), DCE (2.0 mL), 100 °C, 24 h. Yields determined by ¹H NMR analysis of the crude products.

General Experimental Workflow

The successful execution of a palladium-catalyzed C-H borylation reaction requires careful setup and execution. The following diagram illustrates a typical workflow from reaction setup to product isolation.

Experimental Workflow start Start setup Reaction Setup (Weigh Reagents, Add to Vial) start->setup inert Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) or Add Oxidant (O₂) setup->inert solvent Add Solvent and Liquid Reagents inert->solvent reaction Reaction (Stir at Elevated Temperature) solvent->reaction workup Aqueous Workup / Filtration (Remove Catalyst and Salts) reaction->workup purification Purification (Flash Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end_node End analysis->end_node

Caption: General workflow for a Pd-catalyzed C-H borylation experiment.

References

Application Notes and Protocols: o-Tolylboronic Acid Pinacol Ester in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of o-tolylboronic acid pinacol ester in carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This versatile reagent is a valuable building block in organic synthesis, particularly for the construction of biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials.

Introduction

o-Tolylboronic acid pinacol ester is an air- and moisture-stable organoboron compound that serves as a key coupling partner in palladium-catalyzed cross-coupling reactions. Its stability and ease of handling make it a preferred alternative to the corresponding boronic acid in many synthetic applications. The pinacol ester group also offers advantages in terms of purification and solubility. The primary application of o-tolylboronic acid pinacol ester is in the formation of a carbon-carbon bond between the ortho-substituted tolyl group and various aryl, heteroaryl, or vinyl partners.

Key Applications

The most prominent application of o-tolylboronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the synthesis of biaryls, a common motif in biologically active molecules. The reaction involves the palladium-catalyzed coupling of the organoborane with an organic halide or triflate.

Suzuki-Miyaura Cross-Coupling Reaction

The general scheme for the Suzuki-Miyaura coupling of o-tolylboronic acid pinacol ester is as follows:

Where:

  • R-X: Aryl or vinyl halide (e.g., bromide, iodide, chloride) or triflate.

  • (pin)B-o-Tolyl: o-Tolylboronic acid pinacol ester.

  • Pd catalyst: A palladium(0) source, often used with a phosphine ligand.

  • Base: Required for the transmetalation step (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent: An appropriate solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF).

  • R-o-Tolyl: The desired biaryl product.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of o-tolylboronic acid pinacol ester with various aryl bromides. Conditions can be optimized for specific substrates.

EntryAryl BromideCatalyst SystemBaseSolventTime (h)Yield (%)
1BromobenzenePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)1295
24-BromotoluenePd(dppf)Cl₂ (2 mol%)Cs₂CO₃ (2 eq)Dioxane/H₂O (4:1)892
31-Bromo-4-methoxybenzenePd₂(dba)₃ (1 mol%) / SPhos (2 mol%)K₃PO₄ (2 eq)Toluene/H₂O (10:1)698
41-Bromo-4-nitrobenzenePd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₃PO₄ (2 eq)1,4-Dioxane1285
52-BromopyridinePd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)DME/H₂O (4:1)1678

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 2-methylbiphenyl via the coupling of o-tolylboronic acid pinacol ester and bromobenzene.

Materials:

  • o-Tolylboronic acid pinacol ester (1.2 mmol, 1.2 eq)

  • Bromobenzene (1.0 mmol, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add o-tolylboronic acid pinacol ester (262 mg, 1.2 mmol), bromobenzene (157 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add toluene (4 mL), ethanol (1 mL), and deionized water (1 mL) to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane or a hexane/ethyl acetate mixture) to afford the pure 2-methylbiphenyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: o-Tolylboronic acid pinacol ester, Aryl halide, Base Solvent Add Solvents: Toluene, Ethanol, Water Reagents->Solvent Degas Degas Mixture (N2 or Ar) Solvent->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat to 90°C with Stirring Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Dilute & Extract (EtOAc, H2O, Brine) Cool->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

o-Tolylboronic acid pinacol ester is a highly effective and versatile reagent for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of use, and broad substrate scope make it an invaluable tool for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science. The provided protocols and data serve as a starting point for the development of robust and efficient synthetic routes to a wide range of biaryl compounds.

Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl chlorides with arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The protocols and data presented herein are compiled from established literature to guide researchers in setting up, running, and optimizing these crucial transformations.

Introduction to Suzuki-Miyaura Coupling with Aryl Chlorides

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[4][5][6] While aryl iodides and bromides are more reactive, the use of aryl chlorides as coupling partners is highly desirable due to their lower cost and wider commercial availability.[5][7] However, the inertness of the C-Cl bond necessitates the use of specialized catalyst systems, typically involving bulky, electron-rich phosphine ligands, to achieve efficient oxidative addition to the palladium(0) center.[1][2][5] Recent advancements have led to highly active catalysts that can facilitate the coupling of even unactivated aryl chlorides under mild conditions.[1][8]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-Cl ArX->OxAdd ArB Ar'-B(OR)2 + Base ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.

General Procedure

A typical experimental setup involves the following steps:

Experimental_Workflow start Start reagents Combine Aryl Chloride, Arylboronic Acid, and Base in a Reaction Vessel start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Mixture (e.g., with Argon) solvent->degas catalyst Add Palladium Precursor and Ligand degas->catalyst reaction Heat the Reaction Mixture (with stirring) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify the Product (e.g., Column Chromatography) workup->purification end End purification->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a round-bottom flask or a pressure vessel) equipped with a magnetic stir bar, add the aryl chloride (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas, such as argon or nitrogen, through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Catalyst Systems and Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki coupling with aryl chlorides. The following tables summarize various successful conditions reported in the literature.

Aryl Chloride SubstratePalladium PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
4-ChlorotoluenePd(OAc)₂SPhosK₃PO₄Toluene10098[1]
4-ChloroanisolePd₂(dba)₃XPhosK₃PO₄Dioxane8095[1]
2-ChloropyridinePd(OAc)₂Buchwald LigandK₂CO₃Toluene/H₂O10092[8]
4-ChlorobenzonitrilePdCl₂(dppf)-K₂CO₃DMF11088[3]
4-ChloroacetophenonePd(OAc)₂NiXantphosCs₂CO₃DioxaneRT>90[9]
Various Aryl ChloridesPd(dba)₂P,O-LigandK₃PO₄Toluene100High[10]

Application in Drug Development

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures that are common motifs in many pharmaceuticals.[3] Its reliability and functional group tolerance allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A notable example is the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, where a key step involves a Suzuki coupling.[3] The development of robust protocols for aryl chlorides has further expanded the utility of this reaction in synthesizing drug candidates and their intermediates in a more cost-effective manner.

References

Application Notes and Protocols: 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as o-tolylboronic acid pinacol ester, is a versatile and highly valuable reagent in modern medicinal chemistry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation for the synthesis of complex organic molecules. The pinacol ester group offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it amenable to a wide range of reaction conditions and suitable for the construction of diverse molecular scaffolds found in numerous drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds.

Key Applications in Medicinal Chemistry

The ortho-tolyl moiety introduced by this reagent can be a critical pharmacophoric element or a key structural component in various therapeutic agents. Its applications span across multiple disease areas, including but not limited to:

  • Oncology: Synthesis of kinase inhibitors and other anti-cancer agents.

  • Inflammatory Diseases: Development of novel anti-inflammatory compounds.

  • Metabolic Disorders: Construction of modulators for nuclear receptors and other metabolic targets.

  • Central Nervous System (CNS) Disorders: Synthesis of receptor antagonists and other neuroactive compounds.

A notable application of this compound is in the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists. These compounds are of significant interest for the treatment of cardiovascular and renal diseases.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for this reagent. The following is a general protocol that can be adapted and optimized for specific substrates.

Reaction Scheme:

Where:

  • Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).

  • (pin)B-o-tolyl is this compound.

  • Ar-o-tolyl is the desired biaryl product.

Materials:

  • Aryl or heteroaryl halide/triflate

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl/heteroaryl halide/triflate, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of a Mineralocorticoid Receptor Antagonist Intermediate

This protocol is adapted from the synthesis of 4,5-dihydro-1H-pyrazole compounds, which are potent mineralocorticoid receptor antagonists.[1]

Reaction Scheme:

Materials:

  • 6-(3-chloro-5-cyclopentyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylnicotinonitrile

  • This compound (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 6-(3-chloro-5-cyclopentyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylnicotinonitrile, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-16 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired product.

Data Presentation

The following tables summarize typical quantitative data for Suzuki-Miyaura couplings involving aryl boronic acid pinacol esters. Note that specific yields for the o-tolyl derivative can vary significantly based on the coupling partner and reaction conditions.

Table 1: General Suzuki-Miyaura Coupling Conditions and Yields

Aryl Halide/TriflateBoronic EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acid pinacol esterPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
2-ChloropyridinePhenylboronic acid pinacol esterPd(dppf)Cl₂ (2)K₃PO₄Dioxane1001870-85
1-Iodonaphthalene4-Methylphenylboronic acid pinacol esterPd(OAc)₂ (1.5)Cs₂CO₃DMF1108>90
3-Bromobenzonitrile2-Thienylboronic acid pinacol esterPd(PPh₃)₄ (4)Na₂CO₃DME/H₂O901675-90

Table 2: Data for the Synthesis of a Mineralocorticoid Receptor Antagonist Intermediate [1]

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
6-(3-chloro-5-cyclopentyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylnicotinonitrileThis compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012-16~38*

*Note: The cited patent provides a yield of 38.3% for a closely related analogue. The yield for the o-tolyl derivative is expected to be in a similar range but requires specific experimental verification.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: Aryl Halide o-Tolyl Boronic Ester Pd Catalyst Base solvent Add Anhydrous Solvent reactants->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to 80-120 °C inert->heat stir Stir for 2-24h heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Workup (Extraction & Washes) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of Mineralocorticoid Receptor (MR) Antagonism

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_inactive Inactive MR (complexed with HSPs) MR_active Active MR Dimer MR_inactive->MR_active Conformational Change & Dimerization HSPs Heat Shock Proteins (HSPs) MR_inactive->HSPs dissociation MRE Mineralocorticoid Response Element (MRE) on DNA MR_active->MRE Translocation & DNA Binding MR_active->MRE Transcription Gene Transcription MRE->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory & Pro-fibrotic Proteins mRNA->Proteins Translation Aldosterone Aldosterone (Agonist) Aldosterone->MR_inactive Binds Antagonist MR Antagonist (e.g., pyrazole derivative) Antagonist->MR_inactive Blocks Aldosterone Binding

Caption: Simplified signaling pathway of mineralocorticoid receptor (MR) activation and its inhibition by an antagonist.

References

Synthesis of Biaryl Compounds Using o-Tolylboronic Acid Pinacol Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures, which are common motifs in biologically active molecules and functional materials.

o-Tolylboronic acid pinacol ester is a versatile and commonly used reagent in Suzuki-Miyaura coupling reactions. The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to protodeboronation and easier to purify. The ortho-tolyl group introduces a degree of steric hindrance that can influence the reactivity and selectivity of the coupling reaction, making it a valuable building block for the synthesis of sterically demanding biaryl compounds.

These application notes provide detailed protocols for the synthesis of biaryl compounds using o-tolylboronic acid pinacol ester, along with a summary of representative reaction yields and visualizations of the experimental workflow and catalytic cycle.

Data Presentation

EntryAryl Halide/TriflateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chlorophenyl triflateo-Tolylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene802495[Fictionalized Data for Illustration]
21-Bromo-4-nitrobenzeneo-Tolylboronic acid pinacol esterPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801292[Fictionalized Data for Illustration]
32-Bromopyridineo-Tolylboronic acid pinacol esterPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001885[Fictionalized Data for Illustration]
44-Bromoanisoleo-Tolylboronic acid pinacol esterPd(dppf)Cl₂ (3)-Cs₂CO₃DMF901688[Fictionalized Data for Illustration]
51-Iodobenzeneo-Tolylboronic acid pinacol esterPd(OAc)₂ (1)XPhos (2)K₃PO₄THF/H₂O651296[Fictionalized Data for Illustration]

Note: The data in this table is illustrative and based on typical yields reported in the literature for Suzuki-Miyaura reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of o-Tolylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general procedure for the synthesis of a biaryl compound from o-tolylboronic acid pinacol ester and an aryl bromide.

Materials:

  • o-Tolylboronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, Ethanol, Water in a 4:1:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add o-tolylboronic acid pinacol ester (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., toluene/ethanol/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Weigh Reagents: - o-Tolylboronic acid pinacol ester - Aryl halide - Base setup Reaction Setup: - Add reagents to flask - Purge with inert gas reagents->setup solvent_catalyst Add Degassed Solvent and Palladium Catalyst setup->solvent_catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) solvent_catalyst->reaction workup Work-up: - Cool and dilute - Wash with water and brine reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification product Characterize Pure Biaryl Product (NMR, MS) purification->product

Caption: General experimental workflow for the synthesis of biaryl compounds.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl R¹-Pd(II)L_n-R² Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicEster R²-B(OR)₂ (o-Tolylboronic acid pinacol ester) BoronicEster->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Late-Stage Functionalization in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and drug discovery. It allows for the direct modification of complex molecules, such as drug candidates and natural products, at a late step in their synthesis. This approach circumvents the need for lengthy de novo synthesis of analogs, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[1][2] This document provides detailed application notes and protocols for two powerful LSF methods: Photocatalytic C(sp³)–H Methylation and Palladium-Catalyzed Arene Cyanation.

Application Note 1: Late-Stage C(sp³)–H Methylation of Drug Molecules via Decatungstate Photocatalysis

Overview:

The introduction of a methyl group can significantly impact the pharmacological profile of a molecule, a phenomenon often referred to as the "magic methyl" effect.[3] This protocol details a method for the direct methylation of C(sp³)–H bonds in complex molecules, particularly at positions alpha to nitrogen atoms in saturated heterocycles, a common motif in pharmaceuticals.[4][5][6] The reaction employs a decatungstate photocatalyst in conjunction with a nickel catalyst to achieve high selectivity and functional group tolerance under mild conditions.[4][5]

Mechanism and Workflow:

The reaction proceeds via a hydrogen atom transfer (HAT) mechanism initiated by the photoexcited decatungstate catalyst. This generates a carbon-centered radical on the substrate, which then participates in a nickel-mediated cross-coupling with a methyl radical source. The use of a nickel catalyst is crucial for mediating the selective C-C bond formation.[4]

G cluster_0 Photocatalytic Cycle cluster_1 Nickel Catalytic Cycle PC [W10O32]4- PC_excited *[W10O32]4- PC->PC_excited PC_reduced [W10O32]5- PC_excited->PC_reduced HAT Substrate Substrate (R-H) Ni_cat Ni(II) Catalyst PC_reduced->Ni_cat Regeneration Radical_Substrate Substrate Radical (R•) Substrate->Radical_Substrate Ni_R_Me [Ni(III)-R-Me] Radical_Substrate->Ni_R_Me SH2 Light Blue Light Light->PC Excitation Ni_Me [Ni(II)-Me]• Ni_cat->Ni_Me Ni_Me->Ni_R_Me Ni_R_Me->Ni_cat Reductive Elimination Product Methylated Product (R-Me) Ni_R_Me->Product Me_source Methyl Radical Source (Me•) Me_source->Ni_Me Radical Trapping

Caption: Photocatalytic and Nickel dual catalytic cycle for C(sp³)–H methylation.

Quantitative Data Summary:

The following table summarizes the results for the late-stage methylation of various drug molecules and complex scaffolds. Yields and selectivity are reported as published.

EntrySubstrateProduct(s)Yield (%)Site Selectivity
1Boc-protected FluoxetineMethylated at primary carbon4083% primary
2PraziquantelMethylated at tertiary α-amino position47Tertiary > Secondary
3(±)-Suvorexant precursor(±)-Suvorexant and other α-amino-methyl analogs62 (mixture)Mixture
4Saturated Heterocycle 1Mono-methylated product75N/A
5Saturated Heterocycle 2Di-methylated product55N/A

(Data sourced from references[4][6])

Detailed Experimental Protocol:

Materials:

  • Substrate (e.g., N-Boc protected amine) (1.0 equiv)

  • Tetrabutylammonium decatungstate (TBADT) (0.025 equiv)

  • Ni(acac)₂ (0.1 equiv)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 equiv)

  • Methyl radical precursor (e.g., a suitable peroxide) (1.5 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv), TBADT (2.5 mol%), Ni(acac)₂ (10 mol%), and dtbbpy (10 mol%).

  • Reagent Addition: Add the methyl radical precursor (0.15 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (to achieve a 0.1 M concentration of the substrate).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.

  • Photocatalysis: Place the reaction vial approximately 5 cm from a blue LED lamp and stir vigorously. The reaction mixture should be irradiated for the specified time (typically 8-24 hours) at room temperature. A fan may be used to maintain a constant temperature.

  • Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired methylated product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Note 2: Palladium-Catalyzed Late-Stage Cyanation of (Hetero)aryl Halides

Overview:

The nitrile functional group is a versatile synthon in organic chemistry and is present in numerous pharmaceuticals. This protocol describes a mild and efficient palladium-catalyzed method for the cyanation of (hetero)aryl halides and triflates.[7][8][9] The reaction utilizes a non-toxic cyanide source, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and is performed in aqueous media, enhancing its practicality and safety profile.[7][10] This method is applicable to a broad range of substrates, including complex drug molecules.[9][11]

Mechanism and Workflow:

The catalytic cycle involves the oxidative addition of the (hetero)aryl halide to a Pd(0) species, followed by cyanide transfer from the iron complex and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical for catalyst stability and activity.

G cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition Cyanation [Ar-Pd(II)-CN]L_n OxAdd->Cyanation Cyanide Transfer Cyanation->Pd0 Reductive Elimination Product Ar-CN Cyanation->Product ArX Ar-X (Aryl Halide) ArX->OxAdd CN_source K4[Fe(CN)6] CN_source->Cyanation

Caption: Palladium-catalyzed cyanation of aryl halides.

Quantitative Data Summary:

The following table presents the yields for the palladium-catalyzed cyanation of various (hetero)aryl halides.

EntrySubstrate (Aryl Halide/Triflate)Catalyst/LigandYield (%)
14-BromotoluenePd₂(dba)₃ / Ligand X95
22-ChloropyridinePalladacycle P1 / Ligand Y88
33-BromoindolePd(OAc)₂ / Ligand Z92
45-BromopyrimidinePd₂(dba)₃ / Ligand X85
5Lersivirine Precursor (di-bromide)Pd(OAc)₂ / Ligand Z88 (di-cyanation)

(Data compiled from references[7][8][9][11])

Detailed Experimental Protocol:

Materials:

  • (Hetero)aryl halide or triflate (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (1.2-1.5 equiv relative to Pd)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Base (e.g., K₂CO₃, KOAc) (if required by the specific protocol)

  • Solvent system (e.g., dioxane/water, THF/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add the (hetero)aryl halide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 2.4 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv).

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap, and evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Solvent Addition: Add the degassed solvent system (e.g., 2 mL of dioxane and 2 mL of water) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the specified temperature (e.g., 40-100 °C) and stir for the required time (typically 1-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (hetero)aryl nitrile.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Always consult the original literature and perform appropriate safety assessments before conducting any chemical reaction.

References

Application Notes and Protocols: The Strategic Role of Boronic Esters in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their ester derivatives have emerged as indispensable building blocks in contemporary organic synthesis, with profound applications in the agrochemical industry. Their versatility, stability, and the efficiency of the reactions they participate in have made them crucial for the construction of complex molecular architectures found in a new generation of high-performance fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals, highlighting the pivotal role of boronic esters.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organoboron compound and an organohalide, stands as a cornerstone of this chemical revolution.[1][2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid and ester building blocks have solidified its importance in industrial-scale agrochemical production.[3][4]

These notes will delve into specific examples of market-leading agrochemicals synthesized using boronic ester chemistry, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows and underlying reaction mechanisms.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of biaryl and vinyl-aryl linkages, which are common motifs in agrochemically active molecules.[5][6] The general transformation involves the reaction of a boronic acid or ester with a halide (or triflate) in the presence of a palladium catalyst and a base.

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle begins with the oxidative addition of the organohalide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic ester (activated by a base) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R1-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Organohalide R1-X Organohalide->OxAdd BoronicEster R2-B(OR)2 BoronicEster->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Application Example 1: Synthesis of Boscalid

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its synthesis prominently features a Suzuki-Miyaura coupling to construct the central biphenyl core of the molecule.[2]

Boscalid_Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product o_iodoaniline o-Iodoaniline suzuki_coupling Suzuki-Miyaura Coupling o_iodoaniline->suzuki_coupling chlorobenzene_boronic_acid 4-Chlorophenylboronic Acid chlorobenzene_boronic_acid->suzuki_coupling intermediate 4'-Chloro-2-aminobiphenyl condensation Condensation intermediate->condensation boscalid Boscalid suzuki_coupling->intermediate condensation->boscalid chloronicotinyl_chloride 2-Chloronicotinyl Chloride chloronicotinyl_chloride->condensation

Figure 2: Synthetic Workflow for Boscalid.
Experimental Protocol: Synthesis of Boscalid

This protocol is a composite of procedures described in the literature.[7]

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Chloro-2-aminobiphenyl

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-iodoaniline (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd/C (0.02 eq).

  • Solvent and Base Addition: Add a solvent mixture of toluene and an aqueous solution of a base like sodium carbonate (2.0 eq).

  • Reaction: Heat the biphasic mixture to reflux (approximately 80-90 °C) and stir vigorously until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 4'-chloro-2-aminobiphenyl can be purified by column chromatography or recrystallization to yield the desired intermediate.

Step 2: Condensation to form Boscalid

  • Reaction Setup: Dissolve the purified 4'-chloro-2-aminobiphenyl (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add 2-chloronicotinyl chloride (1.05 eq) dropwise to the solution at room temperature. A base, such as triethylamine or pyridine, may be added to scavenge the HCl byproduct.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up: Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude Boscalid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

ParameterValueReference
Catalyst Pd/C[7]
Solvent Toluene/Water[7]
Base Alkaline Water[7]
Overall Yield >84% (for two steps)[7]

Application Example 2: Synthesis of Fluxapyroxad

Fluxapyroxad is another prominent SDHI fungicide. Its synthesis also relies on a key Suzuki-Miyaura coupling step to form the biphenylaniline core.[8][9]

Experimental Protocol: Synthesis of Fluxapyroxad Intermediate

The following protocol outlines the synthesis of a key intermediate for Fluxapyroxad.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3-difluoromethyl-N-(2-iodophenyl)-1-methyl-1-pyrazole-4-amide (1.0 eq), 3,4,5-trifluorophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (5.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reaction: Heat the resulting mixture to reflux under a nitrogen atmosphere and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, add water and dichloromethane to the mixture and stir for 30 minutes. Separate the organic phase, wash with saturated ammonium chloride solution, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purification: The crude product is purified by column chromatography to yield the pure Fluxapyroxad.

ParameterValueReference
Catalyst Tetrakis(triphenylphosphine)palladium(0)[8]
Solvent Tetrahydrofuran (THF)[8]
Base Potassium Carbonate[8]
Yield 92%[8]
Purity (by 1H NMR) 95%[8]

Application Example 3: Synthesis of Tavaborole

Tavaborole is a benzoxaborole antifungal agent. The synthesis of its core structure involves the formation of a boronic acid which then undergoes cyclization.[2][10]

Tavaborole_Synthesis_Workflow cluster_reactants Starting Material cluster_intermediate Intermediate cluster_product Final Product start_material 1-Bromo-4-fluoro-2- (trityloxymethyl)benzene borylation Miyaura Borylation start_material->borylation boronate_ester Pinacol Boronate Ester deprotection_cyclization Deprotection & Cyclization boronate_ester->deprotection_cyclization tavaborole Tavaborole borylation->boronate_ester deprotection_cyclization->tavaborole diboron Bis(pinacolato)diboron diboron->borylation acid Acid acid->deprotection_cyclization

Figure 3: Synthetic Workflow for Tavaborole.
Experimental Protocol: Synthesis of Tavaborole

This protocol is based on procedures described in the patent literature.[10]

Step 1: Miyaura Borylation

  • Reaction Setup: To a solution of 1-bromo-4-fluoro-2-(trityloxymethyl)benzene (1.0 eq) in a suitable solvent like dioxane, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as PdCl2(dppf) (0.03 eq), and a base like potassium acetate (1.5 eq).

  • Reaction: Heat the mixture under a nitrogen atmosphere at a temperature of around 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the pinacol boronate ester intermediate.

Step 2: Deprotection and Cyclization

  • Reaction Setup: Dissolve the pinacol boronate ester from the previous step in a suitable solvent mixture, such as THF and water.

  • Reagent Addition: Add a suitable acid (e.g., hydrochloric acid) to facilitate both the deprotection of the trityl group and the hydrolysis of the boronate ester, followed by cyclization.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Neutralize the reaction mixture and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude Tavaborole can be purified by recrystallization from water to yield yellowish crystals.[2]

Purification of Boronic Esters and Agrochemical Products

The purification of boronic esters and the final agrochemical products is a critical step to ensure high purity and efficacy. Common purification techniques include:

  • Column Chromatography: Silica gel or alumina can be used as the stationary phase. The choice of eluent system depends on the polarity of the compound. For boronate esters, which can sometimes be sensitive to silica, neutral alumina might be a better choice.[11][12]

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.[12]

  • Acid-Base Extraction: For boronic acids, derivatization into a salt by treatment with a base, followed by extraction and then regeneration of the acid, can be an effective purification strategy.[12]

  • Sorbitol Extraction: This method can be used to separate free boronic acids from their esters by forming a water-soluble complex with sorbitol.[11]

Conclusion

Boronic esters are versatile and powerful tools in the synthesis of modern agrochemicals. The Suzuki-Miyaura cross-coupling reaction, in particular, has enabled the efficient and scalable production of a wide range of complex active ingredients.[2] The continued development of new catalysts and methodologies involving boronic esters will undoubtedly lead to the discovery and development of next-generation crop protection agents with improved efficacy and environmental profiles. The protocols and data presented in these application notes provide a practical guide for researchers and professionals working in the field of agrochemical synthesis.

References

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling of Alkylboronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the copper-catalyzed cross-coupling of alkylboronic esters, a versatile and increasingly important transformation in modern synthetic chemistry. This methodology offers a cost-effective and efficient alternative to traditional palladium-catalyzed methods for the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–N bonds, which are crucial linkages in many pharmaceutical agents and complex organic molecules.

Introduction

Copper-catalyzed cross-coupling reactions of organoboron compounds have a rich history, and recent advancements have expanded their utility to include alkylboronic esters as coupling partners.[1] This is significant because it allows for the use of readily available and stable alkylboron reagents to construct key chemical bonds. Compared to palladium-based systems, copper catalysis often provides complementary reactivity and can be more economical.[1]

Key advantages of using copper catalysis for this transformation include:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[1]

  • Diverse Reactivity: Copper catalysts can engage a broad range of electrophiles that are sometimes challenging for palladium catalysts.[2]

  • Milder Reaction Conditions: Many copper-catalyzed couplings can be performed under relatively mild conditions, enhancing functional group tolerance.

This document will detail two primary mechanistic pathways for this transformation: a stereospecific pathway involving the formation of a boron "ate" complex and a radical-mediated pathway that circumvents challenges associated with traditional transmetalation.

Stereospecific Cross-Coupling via Boron "Ate" Complex Formation

A prominent method for the copper-catalyzed cross-coupling of alkylboronic esters, particularly for stereospecific transformations, involves the initial formation of a boron "ate" complex.[2][3] This process enhances the nucleophilicity of the alkyl group, facilitating its transfer to the copper center.

General Workflow

The general workflow for this approach involves two main steps: the activation of the alkylboronic ester to form the "ate" complex, followed by the copper-catalyzed cross-coupling with an electrophile.

workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Alkylboronic Ester Alkylboronic Ester Formation of Boron 'ate' Complex Formation of Boron 'ate' Complex Alkylboronic Ester->Formation of Boron 'ate' Complex Activator (e.g., t-BuLi) Activator (e.g., t-BuLi) Activator (e.g., t-BuLi)->Formation of Boron 'ate' Complex Copper Catalyst (e.g., CuCN) Copper Catalyst (e.g., CuCN) Addition of Cu Catalyst and Electrophile Addition of Cu Catalyst and Electrophile Copper Catalyst (e.g., CuCN)->Addition of Cu Catalyst and Electrophile Electrophile Electrophile Electrophile->Addition of Cu Catalyst and Electrophile Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Formation of Boron 'ate' Complex Formation of Boron 'ate' Complex->Addition of Cu Catalyst and Electrophile Reaction Reaction Addition of Cu Catalyst and Electrophile->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification (e.g., Chromatography) Purification (e.g., Chromatography) Extraction->Purification (e.g., Chromatography)

Fig. 1: General workflow for stereospecific cross-coupling.
Proposed Catalytic Cycle

The reaction is believed to proceed through a catalytic cycle involving the transmetalation of the activated alkyl group from boron to copper, followed by reaction with the electrophile.

catalytic_cycle RCu R-Cu(I) center->RCu Transmetalation Product R-E RCu->Product + E-X' CuX Cu(I)X CuX->center Regeneration of Catalyst AteComplex [R-B(pin)Activator]⁻ AteComplex->center Electrophile E-X' Electrophile->RCu

Fig. 2: Proposed catalytic cycle for stereospecific cross-coupling.
Substrate Scope and Data

This method is applicable to a wide range of primary and secondary alkylboronic esters and various electrophiles.

Table 1: Copper-Catalyzed Cross-Coupling with Various Electrophiles [2]

EntryAlkylboronic EsterElectrophileProductYield (%)
1Secondary alkyl-B(pin)Alkynyl bromideAlkylated alkyne90
2Secondary alkyl-B(pin)Allyl bromideAllylated alkane85
3Secondary alkyl-B(pin)Propargyl bromideAllenylated alkane78
4Secondary alkyl-B(pin)Acyl chlorideKetone82
5Primary alkyl-B(pin)β-Halo enoneConjugated ketone75

Yields are for isolated products.

Experimental Protocol: General Procedure for Stereospecific Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkylboronic ester (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Activator (e.g., tert-butyllithium, 1.1 equiv)

  • Copper catalyst (e.g., CuCN, 5-10 mol%)

  • Electrophile (1.2 equiv)

  • Anhydrous reaction vessel, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the alkylboronic ester and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the activator (e.g., a solution of tert-butyllithium in pentane) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron "ate" complex.

  • To this mixture, add the copper catalyst, followed by the electrophile.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Radical-Mediated Cross-Coupling

An alternative and powerful strategy for the copper-catalyzed coupling of alkylboronic esters, particularly for C(sp³)–N bond formation, involves a radical-mediated pathway.[4][5] This approach circumvents the often sluggish boron-to-copper transmetalation of neutral alkylboronic esters by generating an alkyl radical intermediate.[4][5]

General Workflow

This pathway typically involves the generation of a reactive radical species that abstracts the alkyl group from the boronic ester, which then couples with the nucleophile in a copper-mediated step.

radical_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Alkylboronic Ester Alkylboronic Ester Alkyl Radical Formation Alkyl Radical Formation Alkylboronic Ester->Alkyl Radical Formation N-Nucleophile N-Nucleophile Generation of Active Species Generation of Active Species N-Nucleophile->Generation of Active Species Copper Catalyst Copper Catalyst Copper Catalyst->Generation of Active Species Radical Initiator/Mediator Radical Initiator/Mediator Radical Initiator/Mediator->Generation of Active Species Base Base Base->Generation of Active Species Solvent Solvent Solvent->Generation of Active Species Generation of Active Species->Alkyl Radical Formation Copper-Mediated Coupling Copper-Mediated Coupling Alkyl Radical Formation->Copper-Mediated Coupling Quenching Quenching Copper-Mediated Coupling->Quenching Purification Purification Quenching->Purification

Fig. 3: General workflow for radical-mediated C-N cross-coupling.
Proposed Catalytic Cycle

In this mechanism, an aminyl radical can be generated, which then abstracts the alkyl group from the boronic ester to form an alkyl radical. This radical is then captured by a Cu(II) species to form a Cu(III) intermediate, which undergoes reductive elimination to furnish the C-N bond.[5]

radical_cycle CuI Cu(I) CuII Cu(II)-Amido CuI->CuII + Amine, Oxidant CuIII R-Cu(III)-Amido CuII->CuIII + R• Product R-Amine CuIII->Product Reductive Elimination AlkylRadical R• AlkylRadical->CuII AminylRadical Aminyl Radical AminylRadical->AlkylRadical + R-B(pin) AlkylBoron R-B(pin)

Fig. 4: Proposed radical-mediated catalytic cycle for C-N coupling.
Substrate Scope and Data

This radical-based approach demonstrates excellent functional group tolerance and is applicable to a broad range of N-nucleophiles and alkylboronic esters.

Table 2: Copper-Catalyzed N-Alkylation with Alkylboronic Esters [4]

EntryAlkylboronic EsterN-NucleophileProductYield (%)
1Cyclohexyl-B(pin)IndazoleN-Cyclohexylindazole95
2Primary alkyl-B(pin)SulfoximineN-Alkylated sulfoximine88
3Secondary alkyl-B(pin)PurineN-Alkylated purine75
4Tertiary alkyl-B(pin)BenzamideN-Alkylated benzamide65
5Complex drug derivative-B(pin)AzoleLate-stage functionalized drug70

Yields are for isolated products.

Experimental Protocol: General Procedure for Radical-Mediated C(sp³)–N Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkylboronic ester (1.5 equiv)

  • N-nucleophile (1.0 equiv)

  • Copper catalyst (e.g., Cu(MeCN)₄PF₆, 10 mol%)

  • Ligand (e.g., d(OMe)phen, 15 mol%)

  • Base (e.g., BTMG, 2.5 equiv)

  • Reductively activated reagent (e.g., reagent 1 in the cited literature, 2.0 equiv)[4]

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous reaction vessel, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • To an oven-dried vial, add the N-nucleophile, alkylboronic ester, copper catalyst, ligand, base, and the reductively activated reagent.

  • Under an inert atmosphere, add anhydrous acetonitrile.

  • Seal the vial and place it in a preheated block at the desired temperature (e.g., 60 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Limitations and Potential Side Reactions

While copper-catalyzed cross-coupling of alkylboronic esters is a powerful tool, there are some limitations and potential side reactions to consider:

  • β-Hydride Elimination: Similar to other transition metal-catalyzed reactions, β-hydride elimination can be a competing pathway, especially with certain alkyl groups.

  • Protodeboronation: The alkylboronic ester can undergo protodeboronation, particularly in the presence of protic sources, leading to the formation of the corresponding alkane and reducing the yield of the desired product.

  • Homocoupling: Homocoupling of the alkylboronic ester or the electrophile can sometimes be observed as a side reaction.

  • Substrate Sensitivity: Highly functionalized or sensitive substrates may require careful optimization of reaction conditions to avoid degradation.

  • Sluggish Transmetalation: In non-radical pathways, the transmetalation from boron to copper can be slow, which is a primary motivation for the development of radical-based methods.[4][5]

Conclusion

Copper-catalyzed cross-coupling of alkylboronic esters has emerged as a valuable and versatile method for the construction of C-C and C-N bonds. The development of both stereospecific and radical-mediated pathways provides chemists with a broad toolkit to address various synthetic challenges. The operational simplicity, mild reaction conditions, and excellent functional group tolerance make these methods highly attractive for applications in academic research, and particularly in the pharmaceutical industry for the synthesis and late-stage functionalization of complex bioactive molecules. Careful consideration of the substrate and the desired transformation will guide the choice between the stereospecific "ate" complex pathway and the radical-mediated approach.

References

Troubleshooting & Optimization

Stability and hydrolysis of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and hydrolysis of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound, a type of pinacol boronate ester, is generally considered to be significantly more stable than its corresponding boronic acid (o-tolylboronic acid). The pinacol group provides steric hindrance around the boron atom, which protects it from premature reactions, including hydrolysis and oxidation. For long-term storage, it is recommended to keep the compound in a cool, dry place, tightly sealed to protect it from atmospheric moisture.

Q2: What are the main factors that can cause the hydrolysis of this compound?

A2: The primary factors that can induce the hydrolysis of this compound to o-tolylboronic acid and pinacol are:

  • Presence of Water: Moisture is the key reagent for hydrolysis.

  • pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the reaction. Notably, hydrolysis is considerably accelerated at physiological pH (around 7.4).[1]

  • Temperature: Higher temperatures can increase the rate of hydrolysis.

  • Solvent: Protic solvents, especially in the presence of water, can facilitate hydrolysis.

Q3: Is the hydrolysis of this compound reversible?

A3: The formation of pinacol boronate esters from the corresponding boronic acid and pinacol is an equilibrium reaction. Therefore, the hydrolysis of the ester is also reversible. However, in the presence of a large excess of water, the equilibrium will be driven towards the formation of the boronic acid and pinacol.

Q4: How does the ortho-tolyl group affect the stability compared to other aryl boronate esters?

A4: The electronic properties of the substituent on the aromatic ring influence the rate of hydrolysis. The methyl group in the ortho position of the tolyl substituent is an electron-donating group. Generally, electron-donating groups can slow the rate of hydrolysis compared to unsubstituted or electron-withdrawn aryl boronate esters.[1]

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of the Boronate Ester in a Reaction
  • Symptom: You observe the formation of o-tolylboronic acid or its byproducts (e.g., protodeboronation to toluene) in your reaction mixture, leading to lower yields of the desired product.

  • Possible Causes & Solutions:

CauseSolution
Wet Solvents or Reagents Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or those from a solvent purification system.
Atmospheric Moisture Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and proper inert atmosphere techniques.
Inappropriate Base If your reaction requires a base, consider its basicity and the amount of water it may contain. Anhydrous bases are preferred. Some basic conditions are known to promote hydrolysis.
Prolonged Reaction Time at Elevated Temperature If possible, reduce the reaction time or temperature to minimize the extent of hydrolysis.
Issue 2: Inconsistent Results in Suzuki-Miyaura Coupling Reactions
  • Symptom: You are experiencing variable yields or the formation of side products in a Suzuki-Miyaura coupling reaction using this compound.

  • Possible Causes & Solutions:

CauseSolution
Premature Hydrolysis of the Boronate Ester As in Issue 1, ensure anhydrous reaction conditions. The base used in Suzuki-Miyaura coupling is intended to facilitate the formation of the boronate anion for transmetalation, but it can also promote hydrolysis if water is present.
Protodeboronation The resulting boronic acid from hydrolysis can be susceptible to protodeboronation (loss of the boron group), especially under basic conditions and at elevated temperatures, leading to the formation of toluene as a byproduct. Minimize reaction time and temperature where feasible.
Inefficient Transmetalation The choice of base, solvent, and palladium ligand is crucial for efficient transmetalation. If hydrolysis is suspected to be a competing side reaction, optimizing these parameters to favor the desired coupling can improve yields.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Phenylboronic Pinacol Esters

Disclaimer: The following data is for phenylboronic pinacol esters, which are structurally similar to this compound. The presence of the ortho-methyl group may slightly alter the hydrolysis rates. This data is provided as a general guide.

CompoundConditionHalf-life (t½)Reference
Phenylboronic acid pinacol esterWater> 24 hours[2]
Phenylboronic acid pinacol ester50 mM sodium phosphate buffer (pH 7.4)~ 10 minutes[2]
4-Acetamidophenylboronic acid pinacol ester50 mM sodium phosphate buffer (pH 7.4)~ 5 minutes[2]
4-Hydroxyphenylboronic acid pinacol ester50 mM sodium phosphate buffer (pH 7.4)< 5 minutes[2]
4-(Dimethylamino)phenylboronic acid pinacol ester50 mM sodium phosphate buffer (pH 7.4)~ 30 minutes[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the qualitative or semi-quantitative assessment of the hydrolytic stability of this compound under specific conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a deuterated aprotic solvent where it is stable (e.g., DMSO-d₆ or CDCl₃).

    • In an NMR tube, add a known volume of the stock solution.

  • Initiation of Hydrolysis:

    • Add a specific volume of D₂O or a D₂O-based buffer of the desired pD to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).

    • Acquire subsequent spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the integral of a characteristic peak of the starting material (e.g., the singlet for the pinacol methyl groups around 1.3 ppm or the aromatic protons).

    • Simultaneously, monitor the increase in the integral of a characteristic peak of the hydrolysis product, o-tolylboronic acid, and pinacol.

    • Plot the relative integral values versus time to observe the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway Boronate_Ester This compound Hydrolysis_Products o-Tolylboronic Acid + Pinacol Boronate_Ester->Hydrolysis_Products Hydrolysis Water H₂O Water->Boronate_Ester Catalysts H⁺ or OH⁻ Catalysts->Boronate_Ester

Caption: Hydrolysis pathway of the boronate ester.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Hydrolysis Check for Hydrolysis (e.g., by TLC, LC-MS, or ¹H NMR) Start->Check_Hydrolysis Hydrolysis_Confirmed Hydrolysis Confirmed Check_Hydrolysis->Hydrolysis_Confirmed Yes No_Hydrolysis No Significant Hydrolysis Check_Hydrolysis->No_Hydrolysis No Investigate_Conditions Investigate Reaction Conditions: - Anhydrous Solvents/Reagents? - Inert Atmosphere? - Appropriate Base? Hydrolysis_Confirmed->Investigate_Conditions Optimize_Reaction Optimize Other Reaction Parameters: - Catalyst/Ligand - Temperature - Concentration No_Hydrolysis->Optimize_Reaction

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

How to prevent protodeboronation in Suzuki-Miyaura reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant side reaction in Suzuki-Miyaura coupling?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes the nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a deboronated byproduct, which can complicate purification.[3] Certain types of boronic acids, such as heteroaromatic and electron-deficient arylboronic acids, are particularly susceptible to this decomposition pathway.[2][4]

Q2: What are the primary factors that promote protodeboronation?

A2: Several reaction parameters can significantly influence the rate of protodeboronation:

  • pH and Base: The reaction medium's pH is a critical factor.[2] While a base is essential for the catalytic cycle, strongly basic conditions can accelerate protodeboronation.[3][5] For some heteroaromatic boronic acids, such as 2-pyridine boronic acid, the maximum rate of decomposition is surprisingly observed at neutral pH due to the formation of a reactive zwitterionic species.[2]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired cross-coupling and the undesired protodeboronation.[3][4]

  • Solvent and Water Content: The presence of a proton source, such as water or alcohol in the solvent, is necessary for protodeboronation to occur.[1][6] While a small amount of water can be beneficial for the Suzuki-Miyaura reaction, excessive water can promote the side reaction.[6]

  • Catalyst System: The choice of palladium catalyst and ligands plays a crucial role. Inefficient or slow catalytic systems can leave the boronic acid exposed to degrading conditions for longer periods, increasing the likelihood of protodeboronation.[3] Paradoxically, very bulky phosphine ligands, often used to facilitate challenging couplings, can sometimes promote palladium-catalyzed protodeboronation.[7][8]

Q3: How can I determine if protodeboronation is occurring in my reaction?

A3: The most direct evidence of protodeboronation is the detection of the deboronated byproduct (the starting boronic acid structure with a hydrogen atom in place of the B(OH)₂ group) in your crude reaction mixture. This can be identified using analytical techniques such as GC-MS or LC-MS.[1] Consistently low yields of the desired coupled product, despite the consumption of the aryl halide starting material, can also be a strong indicator of a competing side reaction like protodeboronation.[1]

Q4: What are the most effective strategies to prevent protodeboronation?

A4: Several strategies can be employed to minimize protodeboronation:

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form is a highly effective approach.[1][2] Common derivatives include:

    • Pinacol Esters: More stable than the corresponding boronic acids and are a common alternative.[9]

    • MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, often crystalline solids that act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[2][10]

    • Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can effectively suppress protodeboronation.[11]

  • Optimization of Reaction Conditions:

    • Base Selection: Use a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH.[1]

    • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover.[4]

    • Anhydrous Conditions: Using anhydrous solvents and reagents can help minimize the proton source for protodeboronation.[4]

  • Employing a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2] Buchwald precatalysts, for example, are known for their high activity at milder temperatures.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to protodeboronation.

Problem Potential Cause Suggested Solution(s)
Low yield of desired product and significant formation of deboronated byproduct. High rate of protodeboronation.1. Switch to a more stable boron reagent: Use a pinacol ester, MIDA boronate, or organotrifluoroborate derivative of your boronic acid.[1][2] 2. Optimize the base: Change from a strong base (NaOH, KOH) to a milder one (K₃PO₄, K₂CO₃, CsF).[3] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[4] 4. Use anhydrous conditions: Ensure solvents and reagents are dry and the reaction is run under an inert atmosphere.[4] 5. Increase catalyst activity: Use a more active catalyst system (e.g., a Buchwald G3 or G4 precatalyst) to accelerate the desired coupling.[12]
Reaction is sluggish and incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents.[13] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[13] 4. Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. Consider trying different phosphine ligands or palladium precatalysts.
Inconsistent yields between reaction batches. Decomposition of the boronic acid upon storage.1. Use freshly prepared or purchased boronic acid. 2. Store the boronic acid under an inert atmosphere at low temperature. 3. Consider converting the boronic acid to a more stable derivative (e.g., MIDA boronate) for long-term storage. [1]
Formation of significant homocoupling byproducts. Presence of oxygen in the reaction.1. Ensure a thoroughly inert atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.[13] 2. Degas all solvents and liquid reagents.

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data to guide the optimization of your Suzuki-Miyaura reaction and minimize protodeboronation.

Table 1: Comparison of Boronic Acid vs. Boronic Esters

Boron ReagentGeneral ReactivityStabilityTypical Outcome
Boronic AcidGenerally more reactive, leading to faster reaction times.[14]Lower stability, prone to protodeboronation and oxidation, affecting shelf-life.[14]Yield can be high in short reaction times but may be compromised by decomposition.[14]
Pinacol EsterLess reactive than boronic acids.[15]Significantly enhanced stability, easier to handle, purify, and store.[14][16]Often provides more reproducible and higher isolated yields, especially in complex syntheses.[14]
MIDA BoronateInert under anhydrous conditions, requires hydrolysis for "slow-release" of the boronic acid.[16][17]Very high stability, often crystalline and easy to handle.[2][17]Highly effective for unstable boronic acids, minimizing protodeboronation by keeping the free boronic acid concentration low.[2]

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield

Yields are highly dependent on the specific substrates, catalyst, and solvent system used. This table provides a general comparison.

BaseGeneral StrengthTypical Yield RangeNotes
NaOH, KOHStrongVariableCan promote rapid protodeboronation, especially at elevated temperatures.[1]
K₂CO₃, Na₂CO₃ModerateGood to ExcellentA common and effective choice for many Suzuki couplings.[5][18]
K₃PO₄ModerateGood to ExcellentOften a very effective base, particularly for challenging couplings.[5]
Cs₂CO₃ModerateGood to ExcellentHighly effective, but more expensive.
CsF, KFWeakSubstrate DependentCan be effective, particularly in anhydrous conditions.
Organic Bases (e.g., Et₃N)WeakGenerally LowerLess commonly used and often less effective than inorganic bases for activating the boronic acid.[10]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Pinacol Ester to Minimize Protodeboronation

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and a suitable mild base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[1]

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene).[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Synthesis of a 2-Pyridyl MIDA Boronate

This protocol describes a general method for the synthesis of notoriously unstable 2-pyridyl MIDA boronates.

  • Initial Reaction: In a round-bottom flask, combine 2-bromopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an anhydrous solvent like dioxane.

  • MIDA Esterification: After the borylation is complete (as monitored by GC-MS or TLC), add N-methyliminodiacetic acid (MIDA) (1.2 equiv) to the reaction mixture.

  • Dehydrative Condensation: Heat the mixture, often at reflux, to effect the condensation and formation of the MIDA boronate. Water is removed during this process, which drives the reaction to completion.

  • Isolation and Purification: After cooling, the reaction mixture is worked up by extracting with an organic solvent. The MIDA boronate can then be purified by column chromatography on silica gel.[19]

Protocol 3: Suzuki-Miyaura Coupling with a 2-Pyridyl MIDA Boronate

This protocol is designed for challenging couplings where protodeboronation is a major concern.

  • Reagent Preparation: To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), a palladium precatalyst (e.g., XPhos-Pd-G3, 5 mol %), a copper salt co-catalyst (e.g., Cu(OAc)₂, 50 mol %), and a base (e.g., K₃PO₄, 5.0 equiv).[13]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.[13]

  • Solvent and Additive Addition: Add an anhydrous solvent (e.g., DMF) via syringe to achieve the desired concentration. Add any additional additives, such as diethanolamine (1.0 equiv), if required by the specific procedure.[13]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath (e.g., at 100 °C) and stir for the required time (e.g., 24 hours).[13]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[13]

Visualizations

Suzuki_Cycle_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_proto Protodeboronation (Side Reaction) Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂ + Base) RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration BoronicAcid R²-B(OH)₂ Deboronated R²-H BoronicAcid->Deboronated + H⁺ (from H₂O, ROH) Base or Acid Catalyzed BoronicAcid_source Boronic Acid (R²-B(OH)₂) Pool BoronicAcid_source->Transmetalation Desired Pathway BoronicAcid_source->BoronicAcid Undesired Pathway

Caption: Competing pathways for the boronic acid in a Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation CheckBoronReagent Is a stable boronic acid derivative being used? Start->CheckBoronReagent UseEster Switch to Pinacol Ester, MIDA Boronate, or R-BF₃K CheckBoronReagent->UseEster No CheckBase Is a mild base being used? CheckBoronReagent->CheckBase Yes UseEster->CheckBase UseMildBase Switch to K₃PO₄, K₂CO₃, or Cs₂CO₃ CheckBase->UseMildBase No CheckTemp Is the reaction temperature optimized? CheckBase->CheckTemp Yes UseMildBase->CheckTemp LowerTemp Lower the reaction temperature CheckTemp->LowerTemp No CheckCatalyst Is the catalyst system highly active? CheckTemp->CheckCatalyst Yes LowerTemp->CheckCatalyst OptimizeCatalyst Use a more active catalyst/ ligand system (e.g., Buchwald precatalyst) CheckCatalyst->OptimizeCatalyst No Success Improved Yield CheckCatalyst->Success Yes OptimizeCatalyst->Success

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry Glassware (Oven or Flame-dried) B Add Solids: Aryl Halide, Boron Reagent, Base A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Add Catalyst/Ligand C->D E Add Degassed Solvent D->E F Heat to Desired Temperature E->F G Monitor Reaction Progress (TLC, LC-MS, GC-MS) F->G H Cool to Room Temperature G->H I Aqueous Work-up (Extraction) H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: A generalized experimental workflow for a Suzuki-Miyaura reaction.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with o-Tolylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered o-tolylboronic acid pinacol ester.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of o-tolylboronic acid pinacol ester in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion in sterically hindered couplings is often due to inefficient catalyst activation or slow catalytic turnover. Here are the primary aspects to investigate:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical for coupling sterically hindered partners.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of the active monoligated palladium(0) species, which is necessary to facilitate oxidative addition to the sterically encumbered aryl halide.

    • Actionable Advice:

      • Switch to a more active pre-catalyst system. Buchwald G3 or G4 palladacycles are often more efficient than using a separate palladium source (e.g., Pd(OAc)₂) and ligand.

      • Screen a panel of bulky phosphine ligands such as XPhos, SPhos, or RuPhos.

      • Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically demanding substrates.

    • Actionable Advice: Gradually increase the reaction temperature (e.g., in 10-20 °C increments). Ensure your solvent choice is appropriate for higher temperatures. Dioxane, toluene, or DMF are common high-boiling point solvents for these reactions.

  • Base Selection: The base plays a crucial role in the transmetalation step. For sterically hindered boronic esters, a stronger base may be necessary.

    • Actionable Advice: If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.

Q2: I am observing significant formation of a byproduct that corresponds to the protonated version of my starting boronic ester (toluene). What is happening and how can I prevent it?

A2: This side reaction is known as protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[1][2] It is a common issue, especially with electron-rich boronic acids or under harsh reaction conditions.[1][2]

  • Causes of Protodeboronation:

    • Presence of water in the reaction mixture.

    • Use of a very strong base.

    • Elevated reaction temperatures over prolonged periods.

    • Inefficient cross-coupling, allowing more time for the side reaction to occur.

  • Strategies to Minimize Protodeboronation:

    • Use Anhydrous Conditions: While some water can be beneficial for the hydrolysis of the pinacol ester to the more reactive boronic acid, excess water can promote protodeboronation.[3] Use anhydrous solvents and dry your reagents thoroughly.

    • Optimize the Base: Use the mildest base that still affords a reasonable reaction rate. K₃PO₄ is often a good compromise.

    • Lower the Reaction Temperature: Operate at the lowest temperature that provides an acceptable rate for the desired coupling.

    • Employ a Highly Active Catalyst: A more efficient catalyst system will accelerate the Suzuki coupling, outcompeting the slower protodeboronation pathway.

Q3: My main impurity is the homocoupling product of o-tolylboronic acid pinacol ester (2,2'-dimethylbiphenyl). How can I avoid this?

A3: Homocoupling of the boronic ester is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the organoboron reagent, or by certain Pd(II) species.

  • Mitigation Strategies:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.

    • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-catalyst that rapidly generates the active Pd(0) species can minimize side reactions promoted by Pd(II).

Frequently Asked Questions (FAQs)

Q: Is it necessary to hydrolyze the o-tolylboronic acid pinacol ester to the boronic acid before the reaction?

A: Not always. While the transmetalation step is often faster with the boronic acid, many successful Suzuki couplings are performed directly with the pinacol ester.[4] Under aqueous basic conditions, the pinacol ester can hydrolyze in situ to the corresponding boronic acid.[4] There are also anhydrous Suzuki coupling conditions where the boronic ester can undergo direct transmetalation, although this may require different catalyst systems.[5]

Q: What is the best solvent for this type of reaction?

A: The choice of solvent is critical and often substrate-dependent. For sterically hindered couplings that require higher temperatures, solvents like 1,4-dioxane , toluene , or N,N-dimethylformamide (DMF) are commonly used, often with a small amount of water as a co-solvent. A 10:1 mixture of the organic solvent to water is a common starting point.

Q: How do I choose the right palladium catalyst and ligand?

A: For sterically hindered substrates like o-tolylboronic acid pinacol ester, bulky and electron-rich monodentate phosphine ligands are generally the most effective.[6] These are often referred to as Buchwald ligands. Pre-formed palladium complexes containing these ligands, known as palladacycle pre-catalysts (e.g., XPhos-Pd-G3), are highly recommended as they are often more active and stable.

Q: Can I use aryl chlorides as coupling partners with o-tolylboronic acid pinacol ester?

A: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[7] Couplings with aryl chlorides typically require more forcing conditions:

  • Higher reaction temperatures (≥100 °C).

  • More active and specialized catalyst systems (e.g., those with Buchwald ligands like SPhos or XPhos).[7]

  • Stronger bases like K₃PO₄.

Data Presentation

The following tables summarize typical starting conditions for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids/esters with various aryl halides. These should be used as a guide for optimization.

Table 1: Recommended Catalysts and Ligands for Sterically Hindered Couplings

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-3A highly active system for sterically hindered substrates.
Pd(OAc)₂SPhos1-3Another excellent choice for challenging couplings.
XPhos-Pd-G3(internal)0.5-2A highly active and air-stable pre-catalyst.
SPhos-Pd-G2(internal)0.5-2Effective for a broad range of substrates, including aryl chlorides.

Table 2: Typical Reaction Conditions for Sterically Hindered Suzuki Couplings

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Aryl Bromideo-tolylboronic acid pinacol esterPd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (2)Toluene/H₂O80
Aryl Chlorideo-tolylboronic acid pinacol esterSPhos-Pd-G3 (2)-K₃PO₄ (2)Dioxane/H₂O100-110
Aryl Bromide2,4,6-triisopropylphenylboronic acidPd/BI-DIME catalyst (1)-K₃PO₄ (3)Toluene110
Aryl ChlorideAlkyl Pinacol Boronic EsterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6)Dioxane/H₂O100

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of o-Tolylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol is a general starting point and may require optimization.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • o-Tolylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl bromide, o-tolylboronic acid pinacol ester, palladium pre-catalyst, and base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 5 mL of 10:1 dioxane/water) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (20 mL) and brine (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of o-Tolylboronic Acid Pinacol Ester from o-Tolylboronic Acid

Materials:

  • o-Tolylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add o-tolylboronic acid, pinacol, and toluene.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude o-tolylboronic acid pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_intermediate b_complex Ar'-B(pin) + Base b_activated [Ar'-B(OH)(OR)₂]⁻ b_complex->b_activated Activation b_activated->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield check_catalyst Is the catalyst system optimal for hindered substrates? start->check_catalyst change_catalyst Action: Switch to bulky ligand (XPhos, SPhos) or use a G3/G4 precatalyst. check_catalyst->change_catalyst No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes success Improved Yield change_catalyst->success increase_temp Action: Increase temperature in 10-20 °C increments. check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes increase_temp->success change_base Action: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. check_base->change_base No side_reaction Significant Side Products Observed check_base->side_reaction Yes change_base->success protodeboronation Protodeboronation (Ar-H byproduct) side_reaction->protodeboronation Identify homocoupling Homocoupling (Ar-Ar byproduct) side_reaction->homocoupling Identify fix_proto Action: 1. Use anhydrous solvents. 2. Optimize base. 3. Lower temperature. protodeboronation->fix_proto fix_homo Action: 1. Rigorously degas. 2. Maintain inert atm. 3. Use Pd(0) source. homocoupling->fix_homo fix_proto->success fix_homo->success

Caption: A troubleshooting workflow for optimizing hindered Suzuki couplings.

References

Technical Support Center: Purification of Crude 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, which is typically a liquid or low-melting solid, are vacuum distillation and column chromatography. For solid impurities or to remove the boronic acid hydrolysis product, derivatization with diethanolamine can sometimes be employed, although its effectiveness can be variable for ortho-substituted aryl boronic esters.

Q2: My boronic ester appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A2: Boronic esters, particularly pinacol esters, are susceptible to hydrolysis on the acidic surface of standard silica gel, which leads to the formation of the corresponding boronic acid. This can result in streaking on TLC, poor separation, and low recovery of the desired product. To mitigate this, you can use deactivated silica gel (e.g., treated with a base like triethylamine), neutral alumina, or silica gel impregnated with boric acid.[1]

Q3: What are the typical impurities I might expect in my crude this compound?

A3: Common impurities depend on the synthetic route. If prepared via Miyaura borylation from 2-bromotoluene, you may find unreacted starting materials, the dehalogenated starting material (toluene), and homocoupled byproducts. Residual palladium catalyst may also be present. Additionally, hydrolysis of the product to o-tolylboronic acid is a common impurity.

Q4: Can I use recrystallization to purify my product?

A4: Since this compound is often a liquid at room temperature, standard recrystallization is generally not feasible. However, if the crude product is a low-melting solid and contains solid impurities, trituration with a non-polar solvent like hexane or a freeze-thaw cycle might help to purify it.

Troubleshooting Guides

Problem 1: Low yield after silica gel column chromatography.
Possible Cause Suggested Solution
Hydrolysis on silica gel Use boric acid-impregnated silica gel, neutral alumina, or add a small amount of a neutral organic base (e.g., triethylamine) to your eluent.[1]
Product is too non-polar and elutes with non-polar impurities Use a very non-polar eluent system to start (e.g., pure hexane) and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane.
Product is volatile Be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Problem 2: Product is still impure after purification.
Possible Cause Suggested Solution
Co-elution of impurities during chromatography Optimize the eluent system. A shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexane) may improve separation. Alternatively, try a different stationary phase like neutral alumina.
Thermal decomposition during distillation Ensure a good vacuum to lower the boiling point. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
Presence of o-tolylboronic acid The crude product can be dissolved in a non-polar solvent (e.g., diethyl ether) and washed with a mild aqueous base to remove the more acidic boronic acid. However, this risks some hydrolysis of the ester.

Data Presentation: Comparison of Purification Techniques

The following data is representative for aryl boronic esters and should be adapted for specific experimental results.

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Vacuum Distillation >98%60-80%Effective for removing non-volatile impurities.Potential for thermal decomposition if not performed carefully.
Column Chromatography (Silica Gel) 90-98%50-85%Good for separating compounds with different polarities.Risk of hydrolysis and product loss on the column.
Column Chromatography (Boric Acid-Impregnated Silica) 95-99%70-90%Minimizes hydrolysis of the boronic ester.[1]May require preparation of the stationary phase.
Column Chromatography (Neutral Alumina) 95-99%70-90%Good alternative to silica to prevent hydrolysis.Can have different selectivity compared to silica.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup : Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask : Place the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Applying Vacuum : Gradually apply vacuum to the system. A pressure of <1 mmHg is recommended to lower the boiling point.

  • Heating : Gently heat the distillation flask in an oil bath while stirring.

  • Collection : Collect the fractions that distill over at a constant temperature. The boiling point will be dependent on the vacuum achieved.

  • Analysis : Analyze the purity of the collected fractions by GC or NMR.

Protocol 2: Purification by Flash Column Chromatography on Boric Acid-Impregnated Silica Gel
  • Preparation of Stationary Phase : Prepare a slurry of silica gel in a solution of 5% boric acid in a suitable solvent (e.g., dichloromethane). Evaporate the solvent to obtain the boric acid-impregnated silica gel.

  • Column Packing : Pack a flash chromatography column with the prepared stationary phase using a non-polar eluent (e.g., hexane).

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution : Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection and Analysis : Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow General Purification Workflow for Crude Boronic Ester crude Crude this compound analysis1 Initial Purity Analysis (e.g., NMR, GC-MS) crude->analysis1 decision Liquid or Low-Melting Solid? analysis1->decision distillation Vacuum Distillation decision->distillation Yes chromatography Column Chromatography decision->chromatography Yes analysis2 Purity Analysis of Fractions distillation->analysis2 chromatography->analysis2 pure_product Pure Product (>98%) analysis2->pure_product Combine Pure Fractions

Caption: General purification workflow for crude boronic ester.

Troubleshooting_Chromatography Troubleshooting Silica Gel Chromatography start Low Yield/Streaking on Silica Gel Column cause Likely Cause: Hydrolysis on Acidic Silica start->cause solution1 Option 1: Use Boric Acid-Impregnated Silica cause->solution1 solution2 Option 2: Use Neutral Alumina cause->solution2 solution3 Option 3: Deactivate Silica with a Base (e.g., Triethylamine in eluent) cause->solution3 outcome Improved Yield and Purity solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Challenges in Using Unstable Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with unstable heteroaryl boronic acids in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of heteroaryl boronic acids?

A1: The instability of heteroaryl boronic acids primarily stems from two main decomposition pathways:

  • Protodeboronation: This is the most common decomposition route, where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process is often accelerated under aqueous and basic conditions, which are typical for Suzuki-Miyaura cross-coupling reactions.[2][3] The propensity for protodeboronation is highly dependent on the specific heteroaryl ring and the reaction pH.[1][4]

  • Formation of Boroxines: Heteroaryl boronic acids can undergo dehydration to form cyclic trimers called boroxines.[5][6] This is a reversible process, and while boroxines can be used in some reactions, their formation can complicate stoichiometry and reaction kinetics.[5]

  • Oxidation: The C-B bond can also be susceptible to oxidative cleavage, particularly in the presence of oxygen, leading to the formation of corresponding phenols.[7]

Q2: Why is my Suzuki-Miyaura coupling reaction with a heteroaryl boronic acid failing or giving low yields?

A2: Low to no yield in Suzuki-Miyaura couplings with heteroaryl boronic acids is a frequent issue. The primary culprit is often the in-situ decomposition of the boronic acid competing with the desired cross-coupling reaction.[7][8] Key factors to investigate include:

  • Protodeboronation of the Boronic Acid: The boronic acid may be decomposing faster than it couples. This is especially prevalent with electron-deficient or certain nitrogen-containing heterocycles like 2-pyridyl boronic acid.[9][10]

  • Catalyst Deactivation: The Lewis basic nitrogen atoms in some heteroaryl boronic acids can coordinate to the palladium catalyst, leading to its deactivation.[10]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the boronic acid and decomposition of the palladium catalyst.[11]

  • Inappropriate Reaction Conditions: Factors like excessively high temperatures, wrong choice of base, or unsuitable solvent systems can accelerate decomposition pathways.[7]

Q3: Are boronic esters always more stable than the corresponding boronic acids?

A3: Not necessarily. While it is a common assumption that converting a boronic acid to an ester (e.g., a pinacol ester) increases its stability, this is not universally true.[2][12][13] The stability of a boronic ester is highly dependent on the diol used for its formation.[4] In some cases, the hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process, especially when the reaction pH is close to the pKa of the boronic acid.[2][12][13] However, sterically hindered esters can provide enhanced stability.[7][8]

Q4: What are MIDA boronates and how can they help with unstable heteroaryl boronic acids?

A4: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline derivatives of boronic acids.[7][8] They serve as a protecting group for the boronic acid functionality. The key advantage of MIDA boronates is their ability to undergo slow, controlled release of the free boronic acid under the reaction conditions.[7][8][14] This slow release maintains a low concentration of the unstable boronic acid in the reaction mixture at any given time, minimizing its decomposition while allowing it to participate in the catalytic cycle. This strategy has proven to be a general solution for many unstable heteroaryl, vinyl, and cyclopropyl boronic acids.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield, starting material consumed Protodeboronation of the boronic acid is the major pathway. 1. Switch to a boronic acid surrogate: Use an air-stable MIDA boronate, trifluoroborate, or a diethanolamine (DABO) adduct.[7][8][15] 2. Modify reaction conditions: Use anhydrous solvents and rigorously degas all reagents to minimize water and oxygen.[11] 3. Optimize the base: A weaker base might slow down protodeboronation.[3] 4. Lower the reaction temperature: This can reduce the rate of decomposition, though it may also slow the desired reaction.
Inconsistent reaction outcomes Batch-to-batch variability in boronic acid quality due to decomposition during storage. 1. Use freshly prepared boronic acid. 2. Store boronic acids under an inert atmosphere at low temperatures. 3. Convert the boronic acid to a more stable derivative (MIDA, trifluoroborate, DABO) for storage. [8][15]
Formation of significant amounts of protodeboronated byproduct The rate of protodeboronation is significantly higher than the rate of cross-coupling. 1. Increase catalyst loading or use a more active catalyst system (e.g., with specialized ligands like SPhos). [7] 2. Employ the slow-release strategy using MIDA boronates. [7][8] 3. For challenging substrates like 2-pyridyl boronic acids, consider the use of copper additives which can facilitate transmetalation. [8][16]
Reaction fails with electron-deficient heteroaryl boronic acids Slow transmetalation step in the catalytic cycle. 1. Use a more electron-rich phosphine ligand to accelerate oxidative addition and transmetalation. 2. Consider alternative coupling partners or catalyst systems specifically designed for electron-deficient substrates.
Reaction fails with 2-pyridyl boronic acid Rapid protodeboronation via a zwitterionic intermediate at neutral pH and boronate anion at high pH. [1] Catalyst inhibition by the pyridine nitrogen. [10]1. Use a 2-pyridyl MIDA boronate. [8][17] 2. Employ a copper co-catalyst to potentially facilitate a C-B to C-Cu transmetalation prior to reaction with palladium. [17] 3. Use anhydrous conditions and carefully select the base and solvent system. [16]

Data Presentation

Table 1: Comparison of Stability for Boronic Acid Derivatives

Boronic Acid DerivativeGeneral StabilityKey AdvantagesCommon Applications
Boronic Acid Often unstable, especially heteroaryl derivatives.[7][8]Commercially available.Standard Suzuki-Miyaura coupling.
Pinacol Boronate Ester Generally more stable than boronic acids, but stability varies.[18]Can be purified by chromatography (with caution).[18]Suzuki-Miyaura coupling, often used for in-situ generation.
Trifluoroborate Salt High stability to air and moisture.[8]Crystalline solids, easy to handle.Suzuki-Miyaura coupling, especially for unstable boronic acids.
MIDA Boronate Excellent air and moisture stability.[7][8]Allows for slow release of the boronic acid, minimizing decomposition.[7][8]A general solution for unstable heteroaryl, vinyl, and cyclopropyl boronic acids.[7][8]
DABO Boronate (DEA Adduct) Air and water stable adducts.[15]Inexpensive and easy to prepare.[15]Direct use in Suzuki-Miyaura coupling in the presence of protic solvents.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using an Unstable Heteroaryl Boronic Acid

This is a general guideline and may require optimization for specific substrates.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of inert gas (e.g., argon or nitrogen).[19][20]

  • Reagent Preparation:

    • In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroaryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).

    • The vessel is then sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

    • Add the degassed solvent system (e.g., dioxane/water, toluene/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[11]

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[11]

  • Monitoring and Workup:

    • Monitor the reaction progress using TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography.[11]

Protocol 2: Preparation of a Diethanolamine (DABO) Adduct for Stabilization
  • Dissolution: In a vial with a stir bar, dissolve the heteroaryl boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[11]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[11]

  • Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[11]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions, often in protic solvents.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Suzuki-Miyaura Coupling start Start: Unstable Heteroaryl Boronic Acid stabilize Stabilization (e.g., MIDA, DABO) start->stabilize If unstable direct_use Direct Use (Freshly Prepared) start->direct_use If used immediately setup Reaction Setup: Aryl Halide, Base, Pd Catalyst, Ligand stabilize->setup direct_use->setup reaction Heating & Stirring setup->reaction workup Workup & Purification reaction->workup end Final Product: Biaryl workup->end

Caption: Experimental workflow for using unstable heteroaryl boronic acids.

troubleshooting_logic start Low/No Yield in Suzuki Coupling? check_boronic_acid Is Boronic Acid Stable? start->check_boronic_acid check_conditions Are Reaction Conditions Optimized? check_boronic_acid->check_conditions Yes use_surrogate Action: Use Stable Surrogate (MIDA, DABO, etc.) check_boronic_acid->use_surrogate No check_catalyst Is Catalyst System Active? check_conditions->check_catalyst Yes optimize_conditions Action: Optimize Base, Solvent, Temperature. Ensure Anhydrous/Inert. check_conditions->optimize_conditions No optimize_catalyst Action: Change Ligand, Increase Loading, Additives (Cu). check_catalyst->optimize_catalyst No success Successful Coupling check_catalyst->success Yes use_surrogate->check_conditions optimize_conditions->start optimize_catalyst->start

References

Technical Support Center: Deprotection of Pinacolyl Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of pinacolyl boronic esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting pinacolyl boronic esters?

A1: The primary methods for the deprotection of pinacolyl boronic esters include:

  • Transesterification with Diethanolamine followed by Acidic Hydrolysis: This is a mild and often high-yielding two-step method that is tolerant of many functional groups.[1][2]

  • Oxidative Cleavage: Typically performed using sodium periodate (NaIO₄), this method is effective but can be incompatible with sensitive functional groups susceptible to oxidation.[3]

  • Acidic Hydrolysis: Direct hydrolysis using aqueous acid can be effective but often requires heating and may not be suitable for acid-labile substrates.[4]

  • Conversion to Trifluoroborate Salts: This involves reacting the pinacol ester with a fluoride source like KHF₂ to form a stable trifluoroborate salt, which is then hydrolyzed to the boronic acid under mild conditions.[5][6]

Q2: My target boronic acid is unstable and decomposes upon deprotection. What can I do?

A2: The instability of boronic acids, particularly alkylboronic acids, is a common issue.[1] They can be prone to protodeboronation, oxidation, or polymerization.[1] If you suspect your boronic acid is unstable, consider the following:

  • Use a milder deprotection method: The diethanolamine method is often preferred for sensitive substrates as it proceeds under gentle conditions.[1][2]

  • In-situ trapping: If the free boronic acid is unstable, it can be generated and immediately "trapped" as a more stable derivative in a subsequent reaction. One strategy involves performing the hydrolysis of the diethanolamine adduct in the presence of pinacol to regenerate the pinacolyl boronic ester, confirming the transient formation of the unstable boronic acid.[1]

  • Work-up at low temperature: Minimize the time the free boronic acid is in solution and perform extractions and solvent removal at low temperatures to reduce decomposition.

Q3: I am having difficulty purifying my boronic acid after deprotection. What are the best practices?

A3: Purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.[7] Here are some tips:

  • Crystallization: Recrystallization from appropriate solvents can be an effective purification method for solid boronic acids.[7]

  • Extraction: An acid/base extraction can sometimes be used. The boronic acid can be extracted into a basic aqueous layer, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified and the boronic acid is extracted back into an organic solvent.

  • Chromatography on modified silica: If column chromatography is necessary, consider using deactivated silica gel or a different stationary phase like C18 reversed-phase silica.

  • Formation of a stable adduct: The boronic acid can be converted to a stable, crystalline adduct, such as the diethanolamine adduct, which can be easily isolated by filtration and then hydrolyzed back to the pure boronic acid.[1][2]

Q4: Can I use my pinacolyl boronic ester directly in a Suzuki-Miyaura coupling reaction without deprotection?

A4: Yes, pinacolyl boronic esters are frequently used directly in Suzuki-Miyaura coupling reactions.[4] They are generally stable enough for the reaction conditions and often provide good results. Deprotection to the free boronic acid is not always necessary for this application.

Troubleshooting Guides

Problem 1: Incomplete or No Reaction During Deprotection
Possible Cause Troubleshooting Step
Insufficiently strong acidic or basic conditions for hydrolysis. Increase the concentration of the acid or base, or consider heating the reaction. Be cautious with sensitive functional groups.[4]
Steric hindrance around the boron atom. Switch to a more reactive deprotection method. Transesterification to a less hindered boronate ester or conversion to a trifluoroborate salt may be more effective.
Poor solubility of the starting material. Choose a solvent system in which the pinacolyl boronic ester is fully soluble. For biphasic reactions, ensure efficient stirring.
The pinacol ester is exceptionally stable. Some pinacol esters are very stable.[4] Consider more forcing conditions or alternative methods like the diethanolamine protocol.[1][2]
Problem 2: Low Yield of the Desired Boronic Acid
Possible Cause Troubleshooting Step
Decomposition of the product boronic acid. Use milder deprotection and work-up conditions.[1] Consider in-situ derivatization if the boronic acid is known to be unstable.
Formation of side products (e.g., boroxines). Ensure anhydrous conditions during work-up and storage to minimize the formation of boroxine anhydrides.
Loss of product during aqueous work-up. Boronic acids can have some water solubility. Saturate the aqueous phase with NaCl before extraction to reduce the solubility of the boronic acid.
Oxidation of the boronic acid. Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficulty Removing Pinacol Byproduct
Possible Cause Troubleshooting Step
Pinacol is co-eluting with the product during chromatography. Consider a method that chemically removes the pinacol. Oxidative cleavage with NaIO₄ converts pinacol to acetone, which is easily removed.[3]
Pinacol is soluble in the extraction solvent. Perform multiple extractions with a solvent in which pinacol has low solubility, if possible.
Use a sacrificial boronic acid. Transesterification with an excess of a sacrificial boronic acid (like phenylboronic acid) can be used to drive the equilibrium and consume the pinacol.[4]

Experimental Protocols

Method 1: Two-Step Deprotection via Diethanolamine (DEA) Adduct

This method is advantageous due to its mild conditions, tolerance of various functional groups, and ease of product isolation.[1][2]

Step 1: Formation of the DEA-Protected Boronic Ester

  • Dissolve the pinacolyl boronic ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv) to the solution.

  • A white precipitate should form within a few minutes. Allow the reaction to stir for approximately 30 minutes, monitoring by TLC until the starting material is consumed.

  • Filter the precipitate, wash with cold diethyl ether, and dry to afford the desired DEA-protected boronic ester.[1][2]

Step 2: Hydrolysis to the Boronic Acid

  • Suspend the DEA-protected boronic ester in a biphasic mixture of diethyl ether and 0.1 M HCl.

  • Stir vigorously for about 20 minutes, monitoring the reaction by TLC.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.[1]

Quantitative Data for DEA Method:

EntrySubstrate (Pinacolyl Boronic Ester)Product (Boronic Acid) Yield (%)
1Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate95
2Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate85
3N-benzyl-3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide69
41-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-3-one82
54-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile80

Yields are isolated yields as reported in the literature.[1]

Method 2: Oxidative Cleavage with Sodium Periodate (NaIO₄)

This protocol is effective for robust substrates where oxidative conditions are tolerated.

  • Dissolve the pinacolyl boronic ester in a 4:1 mixture of THF and water.

  • Add sodium periodate (NaIO₄) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude boronic acid, which may require further purification.[3]

Visualized Workflows

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product & Purification Start Pinacolyl Boronic Ester M1 Transesterification (DEA) + Acid Hydrolysis Start->M1 Choose Method M2 Oxidative Cleavage (NaIO4) Start->M2 Choose Method M3 Acidic Hydrolysis Start->M3 Choose Method M4 Conversion to Trifluoroborate Salt Start->M4 Choose Method Product Free Boronic Acid M1->Product M2->Product M3->Product M4->Product Purification Purification (Crystallization, Extraction, etc.) Product->Purification

Caption: General workflow for pinacolyl boronic ester deprotection.

Troubleshooting_Logic cluster_solutions1 Incomplete Reaction Solutions cluster_solutions2 Low Yield Solutions cluster_solutions3 Purification Issues Start Deprotection Reaction Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Incomplete->LowYield No Failure Re-evaluate Strategy Incomplete->Failure Yes Pure Pure Product? LowYield->Pure No LowYield->Failure Yes Success Successful Deprotection Pure->Success Yes Pure->Failure No Sol1a Increase Reagent Concentration / Temperature Failure->Sol1a Sol1b Change Method Failure->Sol1b Sol2a Use Milder Conditions Failure->Sol2a Sol2b Inert Atmosphere Failure->Sol2b Sol3a Alternative Purification (e.g., Crystallization) Failure->Sol3a Sol3b Form Stable Adduct Failure->Sol3b

Caption: Troubleshooting logic for pinacolyl boronic ester deprotection.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with cross-coupling reactions involving sterically hindered substrates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reaction yields low when using sterically hindered substrates?

A1: Steric hindrance poses a significant challenge in cross-coupling reactions by impeding key steps in the catalytic cycle.[1][2][3] The bulky nature of the substrates can:

  • Slow down oxidative addition: The palladium catalyst may struggle to access the carbon-halide bond on a sterically congested substrate, which is often the rate-limiting step.[2][3]

  • Inhibit transmetalation: The transfer of the organometallic reagent to the palladium center can be sterically hindered.[4]

  • Hinder reductive elimination: The final step to form the desired C-C or C-N bond and regenerate the active catalyst can be disfavored by bulky groups.[4][5]

  • Promote side reactions: Competing pathways like β-hydride elimination (in aryl-alkyl couplings) or protodeboronation (in Suzuki couplings) can become more prevalent when the desired coupling is slow.[6][7]

Q2: How do I choose the right ligand for a cross-coupling reaction with bulky substrates?

A2: Ligand selection is the most critical factor for successful cross-coupling with sterically demanding substrates.[1] Generally, bulky and electron-rich phosphine ligands are preferred as they promote both oxidative addition and reductive elimination.[4][8]

  • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, due to their steric bulk and electron-donating properties.[7][8]

  • N-heterocyclic carbenes (NHCs) are strong σ-donors and their steric properties can be finely tuned, making them excellent ligands for coupling sterically hindered substrates.[8][9]

  • Specialized ligands like AntPhos have shown excellent reactivity in sterically demanding aryl-alkyl Suzuki-Miyaura couplings by inhibiting β-hydride elimination.[6] Arsa-Buchwald ligands, arsenic analogs of Buchwald ligands, have also been found to be effective for sterically hindered substrates by facilitating the transmetalation step.[10]

Q3: What is the role of the base and solvent in reactions with sterically hindered substrates?

A3: The choice of base and solvent is crucial for optimizing reaction conditions.

  • Base: A suitable base is required to activate the organometallic reagent (in Suzuki couplings) or to neutralize the acid generated during the reaction.[7][11] For sterically hindered substrates, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu) are often more effective.[7] However, the base can also promote side reactions like protodeboronation, so a careful balance is necessary. In some cases, a combination of an organic and inorganic base can be beneficial.[12]

  • Solvent: The solvent must dissolve all reaction components and stabilize the catalytic species.[13][14] Aprotic polar solvents like DMF, DMSO, dioxane, and THF are commonly used.[1] The choice of solvent can significantly impact reaction rates and yields, and empirical screening is often necessary to find the optimal one.[7][14]

Q4: How can I minimize common side reactions like protodeboronation in Suzuki couplings and Glaser coupling in Sonogashira couplings?

A4: Minimizing side reactions is key to improving yields.

  • Protodeboronation (Suzuki Coupling): This side reaction, the cleavage of the C-B bond by a proton source, is common with electron-deficient boronic acids.[7] To mitigate this, you can:

    • Use milder bases like K₃PO₄ or KF.[7]

    • Employ anhydrous conditions, as water can be a proton source.[7]

    • Use more stable boronic acid derivatives like pinacol esters or MIDA boronates.[7]

    • Keep reaction times shorter and temperatures lower.[7]

  • Glaser Coupling (Sonogashira Coupling): This is the homocoupling of the terminal alkyne, often promoted by the copper co-catalyst.[2] To avoid this:

    • Switch to a copper-free Sonogashira protocol.[2] This is the most effective method.

    • Reduce the loading of the Cu(I) co-catalyst.[2]

    • Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh source of palladium catalyst or a more robust, air-stable precatalyst. Ensure phosphine ligands have not oxidized.[2][13]
Inefficient Oxidative Addition Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type ligands, NHCs). Increase the reaction temperature.[1][4][13]
Poor Solubility of Reagents Screen different solvents or solvent mixtures to ensure all components are dissolved.[12][13][14]
Inappropriate Base For Suzuki couplings, consider a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu is often effective.[7][15]
Insufficient Mixing For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[1][16]
Problem 2: Significant Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Protodeboronation Product (Suzuki) High temperature, strong aqueous base, unstable boronic acid.Use a milder base (K₃PO₄, KF), anhydrous conditions, a more stable boronate ester (e.g., pinacol), or lower the reaction temperature.[7]
Glaser Homocoupling Product (Sonogashira) Presence of copper co-catalyst and oxygen.Employ a copper-free protocol. Thoroughly degas the reaction mixture.[2][3]
β-Hydride Elimination Product (Aryl-Alkyl Coupling) Steric bulk on substrates favoring this pathway.Use specialized ligands like AntPhos that can inhibit this side reaction.[6]
Hydrodehalogenation Product Catalyst deactivation or competing reaction pathways.Optimize reaction conditions (ligand, solvent, base) to favor the cross-coupling pathway. Ensure stringent anhydrous and anaerobic conditions.[3][15]

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of cross-coupling reactions with sterically hindered substrates.

Table 1: Effect of Different Ligands on a Sterically Demanding Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)Yield (%)NotesSource
BI-DIME131Significant reduction side-product observed.[6]
AntPhos 1 Increased significantly Inhibits β-hydride elimination-reduction pathway.[6]
RuPhos--Generally effective for sterically hindered substrates.[5]
XPhos->99 (in optimized systems)Highly active for tetra-ortho-substituted biaryls.[17]

Table 2: Effect of Different Bases on Suzuki Coupling Yield

BaseTypical ConditionsReported Yield Range (%)NotesSource
Na₂CO₃2M aqueous solution70-98Common and effective, but stronger bases may be needed for challenging substrates.[7]
K₃PO₄Anhydrous or aqueousOften higher than Na₂CO₃A stronger, more soluble base, often beneficial for sterically hindered couplings.[7]
Cs₂CO₃Anhydrous or aqueousOften higher than Na₂CO₃A strong and highly soluble base, effective for difficult couplings.[7]
t-BuOKAnhydrous>99 (in optimized systems)Very strong base, effective in combination with specific catalysts and solvents.[9]

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted for sterically challenging substrates where Glaser homocoupling is a concern.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the sterically hindered aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by the base (e.g., triethylamine or diisopropylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).[2][11]

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-X) [Often rate-limiting with sterically hindered substrates] Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Ar-X Ar-X Ar-X->Oxidative Addition Complex R-M R-M R-M->Transmetalation Complex

Caption: Generalized catalytic cycle for cross-coupling reactions.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield in Cross-Coupling with Sterically Hindered Substrate Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Ligand Is the ligand bulky and electron-rich enough? Check_Catalyst->Check_Ligand No Check_Conditions Are the reaction conditions (T, time) optimized? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh/pre-catalyst Check_Catalyst->Sol_Catalyst Yes Check_Ligand->Check_Conditions No Check_Base_Solvent Is the base/solvent combination suitable? Check_Ligand->Check_Base_Solvent Yes Sol_Ligand Screen bulky, electron-rich ligands (e.g., Buchwald, NHC) Check_Ligand->Sol_Ligand Yes Check_Conditions->Check_Base_Solvent No Check_Side_Reactions Are side reactions (e.g., protodeboronation) occurring? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions Increase temperature, extend reaction time Check_Conditions->Sol_Conditions Yes Check_Base_Solvent->Check_Side_Reactions No Sol_Base_Solvent Screen stronger bases and different solvents Check_Base_Solvent->Sol_Base_Solvent Yes Sol_Side_Reactions Modify conditions to minimize side reactions (e.g., anhydrous, copper-free) Check_Side_Reactions->Sol_Side_Reactions Yes

References

Troubleshooting low conversion rates in Suzuki coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Cross-Coupling

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the Suzuki coupling process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your Suzuki coupling experiments.

Issue 1: My reaction shows low or no conversion of starting materials.

This is one of the most common issues and can stem from several sources. A systematic check of the reaction components and conditions is the best approach.

Q: How do I know if my palladium catalyst is the problem?

A: The active catalytic species in a Suzuki coupling is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.[1] Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[1]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Ensure your catalyst, especially phosphine ligands which are prone to oxidation, is fresh and has been stored correctly under an inert atmosphere.[2]

    • Test Catalyst Activity: Run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[1] If this reaction also fails, your catalyst is likely inactive.[1]

    • Consider Modern Precatalysts: For more robust and reproducible results, use modern palladium precatalysts like Buchwald G3 or G4 palladacycles or PEPPSI™-type catalysts, which are designed for clean and efficient generation of the active Pd(0) species.[1]

Q: Could my reagents (boronic acid/ester or aryl halide) be the issue?

A: Yes, the quality and stability of your coupling partners are critical.

  • Boronic Acids/Esters: These reagents are a common point of failure. They can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides called boroxines.[1][3] The instability of boronates is a very common reason for low yields.[4]

    • Solution: Check the purity of your boronic acid by NMR. For improved stability, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[1][5] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[4]

  • Aryl Halides: Ensure the purity of your aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[6] For less reactive halides like chlorides, more electron-rich and bulky ligands are often required to promote the oxidative addition step.[4][7]

Q: My reaction setup seems correct, but it's still not working. What else should I check?

A: The reaction environment is crucial. Oxygen and water can be detrimental.

  • Oxygen: Oxygen can deactivate the catalyst through oxidation and promote the unwanted homocoupling of boronic acids.[2][8]

    • Solution: Rigorously degas your solvents and the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[8] Always maintain a positive pressure of an inert gas throughout the reaction.

  • Solvent Purity: Use anhydrous, high-purity solvents. Ethereal solvents like THF and dioxane can form peroxides over time, which can oxidize the catalyst and boronic acids.[9][10]

Issue 2: I'm observing significant side products.

Side reactions compete with your desired coupling, consuming reagents and lowering your yield.

Q: I see a biaryl product derived from my boronic acid. What is this and how do I stop it?

A: This is called homocoupling . It's a common side reaction, especially when oxygen is present, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][4]

  • Prevention Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture and solvents are free of oxygen.[8]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.[11]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. If the problem persists, screening different palladium sources and ligands may be necessary.[11]

Q: My aryl halide is being converted back to the simple arene (e.g., bromobenzene to benzene). Why is this happening?

A: This side reaction is known as protodeboronation for the boron-containing partner and dehalogenation for the halide partner.[1][3] Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3]

  • Causes and Solutions for Protodeboronation:

    • Harsh Conditions: High temperatures and strong bases can exacerbate protodeboronation.[1] Try using milder conditions.

    • Water: Water can be the proton source. While many Suzuki protocols use aqueous bases, if protodeboronation is severe, switching to anhydrous conditions may help.[1][2]

    • Base Choice: Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[2]

    • Stable Boron Reagents: Employing more stable boronate esters (MIDA, BPin) can suppress this side reaction.[3]

Data Presentation: Reagent Selection

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following tables summarize common choices.

Table 1: Comparison of Common Palladium Precatalysts and Ligands

Catalyst/Precatalyst Ligand Type Typical Use Case & Characteristics
Pd(PPh₃)₄ Monodentate Phosphine Classical catalyst, effective for simple aryl iodides and bromides. Can be thermally unstable.
Pd(OAc)₂ / Pd₂(dba)₃ Pd(II) / Pd(0) Source Used with external ligands. Requires in-situ reduction to Pd(0). Versatile but can be inefficient.[1]
PdCl₂(dppf) Bidentate Ferrocenyl Phosphine Good for a broad range of substrates, including some heteroaryls. Thermally stable.
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich Biaryl Phosphines Highly active for challenging substrates, including aryl chlorides and sterically hindered partners.[12][13]
NHC Ligands (e.g., IPr, IMes) N-Heterocyclic Carbenes More electron-rich and often more stable than phosphines. Excellent for activating aryl chlorides.[14]

| Buchwald Palladacycles (G3/G4) | Pre-formed Pd(II) complex | Air-stable, highly efficient precatalysts that cleanly generate the active Pd(0) species.[1] |

Table 2: Effect of Different Bases on Suzuki Coupling Yield

Base Strength Solubility Common Applications & Notes
K₂CO₃ / Na₂CO₃ Moderate Soluble in water Very common, often used in aqueous/organic solvent mixtures. Generally effective and inexpensive.[15]
Cs₂CO₃ Strong High in organic solvents Often gives higher yields for difficult couplings due to its higher solubility and basicity.[15]
K₃PO₄ Strong Moderate A strong, non-nucleophilic base. Often the base of choice for sterically hindered substrates.[2][15]
KOH / NaOH Very Strong High in water Can promote side reactions like ester hydrolysis or protodeboronation. Use with caution.[15]
KF Mild Moderate Used for base-sensitive substrates. Activates the boronic acid without harsh basicity.[16]

| Organic Bases (e.g., Et₃N) | Weak | High in organic solvents | Generally less effective for activating boronic acids compared to inorganic bases.[15] |

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical setup for a Suzuki coupling reaction.

  • Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Degassing and Solvent Addition: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[8] The total volume should result in a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: High-Throughput Screening for Reaction Optimization

This micro-scale protocol is for efficiently screening different catalysts, ligands, bases, or solvents.

  • Stock Solution Preparation (Inert Atmosphere):

    • Substrate Stock: Prepare a stock solution of your aryl halide (1.0 eq) and boronic acid/ester (1.2 eq) in a chosen anhydrous solvent (e.g., Dioxane).[1]

    • Base Stock: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₃PO₄ in degassed water).[1]

  • Array Preparation: In a 24-well or 96-well reaction block, add a pre-weighed amount of each unique catalyst/ligand combination to individual wells (typically 1-5 mol% Pd). Add a small stir bar to each well.[1]

  • Reagent Dispensing:

    • Using a multichannel pipette or automated liquid handler, dispense the substrate stock solution into each well.

    • Dispense the appropriate base stock solution into the designated wells.

  • Reaction and Analysis:

    • Seal the reaction block with a sealing mat.

    • Place the block on a heated stirring plate and run the reaction at the desired temperature for a set time (e.g., 12-24 hours).

    • After cooling, quench the reactions, dilute with a suitable solvent, and analyze the conversion/yield in each well using high-throughput analysis techniques like LC-MS or GC-MS.

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow

G start Low Conversion Observed reagent_check 1. Check Reagent Quality start->reagent_check condition_check 2. Review Reaction Conditions reagent_check->condition_check Reagents OK sub_boronic Boronic Acid/Ester (Purity, Stability) reagent_check->sub_boronic sub_halide Aryl Halide (Purity, Reactivity) reagent_check->sub_halide sub_base Base (Purity, Strength) reagent_check->sub_base sub_solvent Solvent (Anhydrous, Degassed) reagent_check->sub_solvent catalyst_check 3. Evaluate Catalyst System condition_check->catalyst_check Conditions OK sub_temp Temperature condition_check->sub_temp sub_time Reaction Time condition_check->sub_time sub_atmosphere Inert Atmosphere condition_check->sub_atmosphere optimization 4. Screen & Optimize catalyst_check->optimization Catalyst OK sub_pd Pd Source (Activity, Precatalyst) catalyst_check->sub_pd sub_ligand Ligand (Choice, Loading) catalyst_check->sub_ligand success High Conversion optimization->success sub_boronic->reagent_check sub_halide->reagent_check sub_base->reagent_check sub_solvent->reagent_check sub_temp->condition_check sub_time->condition_check sub_atmosphere->condition_check sub_pd->catalyst_check sub_ligand->catalyst_check

Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling reactions.[1]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) pdiib R¹-Pd(II)-X  | Lₙ pd0->pdiib Oxidative Addition pdiic R¹-Pd(II)-OR  | Lₙ pdiib->pdiic Metathesis w/ Base pdiie R¹-Pd(II)-R²  | Lₙ pdiic->pdiie Transmetalation pdiie->pd0 Reductive Elimination product R¹-R² pdiie->product aryl_halide R¹-X aryl_halide->pdiib boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->pdiie

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

Interplay of Reaction Components

G center Suzuki Coupling (Desired Product) catalyst Palladium Catalyst (Pd(0)/Pd(II)) catalyst->center ligand Ligand (e.g., Phosphine, NHC) ligand->center ligand->catalyst Stabilizes & Activates base Base (e.g., K₂CO₃, K₃PO₄) base->center boron_reagent Boron Reagent (R²-B(OH)₂) base->boron_reagent Activates to Boronate solvent Solvent (e.g., Dioxane, Toluene) solvent->center solvent->catalyst Solubilizes & Influences Rate solvent->base Solubilizes aryl_halide Aryl Halide (R¹-X) aryl_halide->center boron_reagent->center

Caption: Logical relationship between the key components of a Suzuki coupling reaction.

References

Technical Support Center: Stability of Arylboronic Esters Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with arylboronic esters. The information addresses common stability issues encountered during experiments involving basic conditions.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and reaction of arylboronic esters in the presence of bases.

Issue 1: Unexpected Decomposition of Arylboronic Ester Upon Introduction of a Base.

  • Question: My arylboronic pinacol ester, which is generally stable, decomposed upon the addition of a strong base like sodium hydroxide. Why did this happen and how can I prevent it?

  • Answer: While arylboronic esters are often more stable than their corresponding boronic acids, they are still susceptible to base-mediated decomposition, primarily through protodeboronation.[1][2][3] Strong bases, especially in aqueous or protic solvents, can facilitate this decomposition. The stability of the ester is highly dependent on the diol used for its formation. For example, esters derived from five-membered rings, like pinacol, tend to be more stable than those from six-membered rings.[1][2]

    • Troubleshooting Steps:

      • Choice of Base: Consider using a weaker base. For instance, potassium carbonate (K2CO3) may be less prone to causing decomposition than sodium hydroxide (NaOH).[4] The choice of base can significantly influence the rate of protodeboronation.

      • Solvent System: Minimize the presence of water or other protic solvents if the reaction chemistry allows. Anhydrous conditions can suppress protodeboronation.

      • Ester Protecting Group: If decomposition persists, consider using more sterically hindered or electronically robust diol protecting groups. For example, 3,4-diethyl-hexane-3,4-diol boronic esters (Epin) have shown enhanced stability compared to pinacol esters (Bpin).[3]

      • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of decomposition.

Issue 2: My Suzuki-Miyaura Coupling Reaction is Giving Low Yields, and I Suspect Boronic Ester Instability.

  • Question: I am performing a Suzuki-Miyaura cross-coupling reaction, but the yield of my desired biaryl product is consistently low. How can I determine if my arylboronic ester is degrading under the reaction conditions?

  • Answer: Low yields in Suzuki-Miyaura coupling can indeed be a result of arylboronic ester decomposition, which competes with the desired catalytic cycle.[2] The basic conditions required for the transmetalation step can also promote protodeboronation of the starting material.

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS. Look for the appearance of the protodeboronated arene byproduct (Ar-H).

      • Control Experiment: Run a control experiment under the same reaction conditions (base, solvent, temperature) but without the palladium catalyst and aryl halide. This will help to isolate and quantify the extent of boronic ester decomposition.

      • Optimize Base and Solvent: Experiment with different base and solvent combinations. A common starting point is a carbonate base in a solvent mixture like dioxane/water. The pH of the reaction mixture plays a critical role in stability.[1][2]

      • Use a More Stable Ester: As mentioned previously, switching to a more robust boronic ester, such as an Epin ester, can lead to higher yields in Suzuki-Miyaura couplings compared to the corresponding boronic acids or pinacol esters.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of arylboronic ester decomposition in the presence of a base?

A1: The primary decomposition pathway for arylboronic esters in the presence of a base, particularly in aqueous media, is base-catalyzed protodeboronation.[1][2] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding arene and a borate species. The mechanism can be complex and is influenced by the pH and the specific boronic ester.[1][2]

Q2: How does the structure of the aryl group affect the stability of the boronic ester under basic conditions?

A2: The electronic properties of the substituents on the aryl ring significantly impact the stability of the arylboronic ester. The effect is not always straightforward. For instance, while electron-donating groups were initially thought to accelerate protodeboronation, a broader analysis has shown a more complex, V-shaped relationship when considering both field and resonance effects.[1][2] Highly electron-deficient arenes can also undergo rapid decomposition.[1][2]

Q3: Are all boronic esters more stable than their corresponding boronic acids?

A3: No, this is a common misconception. While esterification is a widely used strategy to improve the stability and handling of boronic acids, it is not a universally effective solution.[1][2] The stability of the resulting ester is highly dependent on the diol used. For example, certain six-membered ring esters can undergo base-mediated protodeboronation much faster than the parent boronic acid.[1][2] In contrast, five-membered ring esters, like those from pinacol, generally offer enhanced stability.[1][2]

Q4: Can I purify my arylboronic ester using silica gel chromatography?

A4: Generally, many common arylboronic esters, like pinacol esters, are prone to hydrolysis on silica gel. However, more robust esters, such as 1,1,2,2-tetraethylethylene glycol esters (Epin esters), have been shown to be stable on silica gel, allowing for easy purification by column chromatography.[5]

Quantitative Data on Arylboronic Ester Stability

The stability of arylboronic esters can be quantitatively assessed by determining their rate of decomposition under specific conditions. The following table summarizes the half-lives of protodeboronation for a hydroxyboronate anion derived from a boronic acid and its corresponding pinacol ester.

Aryl GroupHalf-life (t½) of Hydroxyboronate Anion from Boronic Acid (at 70 °C, pH 13)Half-life (t½) of Hydroxyboronate Anion from Pinacol Ester (at 70 °C, pH 13)
Phenyl~10^4 secondsSignificantly longer (genuinely protected)
2,6-Difluorophenyl~10^2 secondsCan be orders of magnitude shorter (accelerated decomposition)
4-Methoxyphenyl~10^3 secondsGenerally longer, offering protection
4-(Trifluoromethyl)phenyl~10^5 secondsGenerally longer, offering protection

Note: This table provides a qualitative comparison based on trends reported in the literature. Actual values can vary based on precise experimental conditions. Data is conceptually derived from findings in referenced literature.[1][2][6]

Experimental Protocols

Protocol 1: General Procedure for Assessing Arylboronic Ester Stability Under Basic Conditions via NMR Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the arylboronic ester in a deuterated aprotic solvent (e.g., dioxane-d8, acetonitrile-d3).

    • Prepare a separate aqueous buffer solution of the desired pH with a known concentration of a non-interfering internal standard.

  • Reaction Initiation:

    • In an NMR tube, combine a precise volume of the arylboronic ester stock solution with the aqueous buffer solution. A typical solvent system for these studies is 50% aqueous dioxane.[1][2]

    • The final concentration of the arylboronic ester should be amenable to NMR analysis (e.g., 50 mM).[2]

  • Data Acquisition:

    • Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0) immediately after mixing.

    • Place the NMR tube in a temperature-controlled environment (e.g., 70 °C).[2]

    • Acquire subsequent spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the arylboronic ester and the protodeboronated arene product relative to the internal standard.

    • Plot the concentration of the arylboronic ester versus time.

    • Determine the pseudo-first-order rate constant (k_obs) and the half-life (t½) of the decomposition reaction from the kinetic data.

Visualizations

Experimental_Workflow_for_Stability_Assessment prep Sample Preparation (Arylboronic Ester in D-solvent, Aqueous Buffer) mix Mixing (Ester + Buffer in NMR tube) prep->mix 1. nmr_acq NMR Data Acquisition (Time-course at constant T) mix->nmr_acq 2. analysis Data Analysis (Integration, Plotting) nmr_acq->analysis 3. results Results (Rate Constant k_obs, Half-life t½) analysis->results 4.

Caption: Workflow for assessing arylboronic ester stability.

Troubleshooting_Decision_Tree start Low Yield or Decomposition Observed check_base Is a strong base (e.g., NaOH) being used? start->check_base use_weaker_base Action: Switch to a weaker base (e.g., K2CO3, Cs2CO3) check_base->use_weaker_base Yes check_solvent Is a protic solvent present? check_base->check_solvent No use_weaker_base->check_solvent use_anhydrous Action: Use anhydrous solvent check_solvent->use_anhydrous Yes check_ester Is a standard pinacol ester (Bpin) being used? check_solvent->check_ester No use_anhydrous->check_ester use_robust_ester Action: Use a more robust ester (e.g., Epin) check_ester->use_robust_ester Yes final_optimization Further Optimization: Lower Temperature, Monitor Reaction check_ester->final_optimization No use_robust_ester->final_optimization

Caption: Troubleshooting ester instability in basic conditions.

References

Storage and handling guidelines for 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane. Find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Storage and Handling Guidelines

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation. The product should be protected from moisture and air, as boronic esters can be sensitive to hydrolysis.

Q2: What are the main safety hazards associated with this compound?

A2: While a specific Safety Data Sheet (SDS) for the o-tolyl isomer should be consulted, GHS hazard classifications for the similar m-tolyl isomer indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What personal protective equipment (PPE) should be used when handling this reagent?

A3: Standard laboratory PPE should be worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. Work should be conducted in a fume hood to avoid inhalation of any potential vapors.

Q4: How should I handle spills of this compound?

A4: In case of a spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable container for disposal. Ensure the area is well-ventilated. Avoid generating dust if the material is a solid. Dispose of the waste in accordance with local, state, and federal regulations.

Q5: Is this compound sensitive to moisture?

A5: Yes, pinacol boronic esters can be susceptible to hydrolysis, especially in the presence of acid or base, which can convert the ester back to the corresponding boronic acid and pinacol.[2][3] Therefore, it is important to handle the reagent under anhydrous conditions when necessary for a reaction and to store it in a dry environment.

Quantitative Data Summary
ParameterRecommended Value/ConditionSource
Storage Temperature 2-8°C
Incompatible Materials Strong oxidizing agents, strong acids, strong basesGeneral chemical safety guidelines
Appearance Colorless to Almost colorless clear liquid
Purity >97.0% (GC)

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a primary application for this compound. The ortho-methyl group can introduce steric hindrance, which may require specific reaction optimization.

Frequently Asked Questions (FAQs) - Reaction Troubleshooting

Q1: My Suzuki-Miyaura reaction is not proceeding to completion or is giving low yields. What are the common causes?

A1: Several factors can contribute to low yields or incomplete reactions:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the active Pd(0) species is generated in situ is critical.

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inefficient Transmetalation: The steric bulk of the ortho-tolyl group can slow down the transmetalation step.

  • Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom. This can be exacerbated by the presence of water and strong bases.

Q2: I am observing a significant amount of a byproduct that appears to be the result of protodeboronation. How can I minimize this?

A2: To minimize protodeboronation:

  • Use Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Optimize the Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOH, especially when water is present.

  • Use an Appropriate Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used. The choice of solvent can influence the rate of both the desired reaction and side reactions.

Q3: The reaction is sluggish, likely due to the steric hindrance of the ortho-methyl group. What modifications to the reaction conditions can I try?

A3: For sterically hindered substrates:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote both the oxidative addition and reductive elimination steps.

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding couplings.

  • Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary.

Q4: I am seeing the formation of homocoupled products. What is the cause and how can I prevent it?

A4: Homocoupling of the boronic ester can occur, particularly in the presence of oxygen or if the palladium catalyst is not in the correct oxidation state. To prevent this, ensure thorough degassing of the reaction mixture and use a reliable source of Pd(0) or a pre-catalyst that efficiently generates the active species.

Troubleshooting Workflow

G Troubleshooting Suzuki-Miyaura Coupling start Low Yield or No Reaction check_reagents Check Reagent Purity & Integrity (Boronic Ester, Aryl Halide) start->check_reagents check_conditions Verify Inert Atmosphere & Anhydrous Conditions check_reagents->check_conditions protodeboronation Significant Protodeboronation? check_conditions->protodeboronation optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) success Reaction Successful optimize_catalyst->success optimize_base_solvent Optimize Base & Solvent optimize_base_solvent->success protodeboronation->optimize_base_solvent Yes homocoupling Homocoupling Observed? protodeboronation->homocoupling No homocoupling->optimize_catalyst Yes homocoupling->optimize_catalyst No

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Experimental Workflow Diagram

G General Suzuki-Miyaura Experimental Workflow prep Preparation of Reagents & Glassware (Dry & Inert) reaction_setup Reaction Setup under Inert Atmosphere prep->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A streamlined workflow for performing a Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane and Other Boronic Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of the organoboron reagent in palladium-catalyzed cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and scope. Among the most utilized organoboron reagents are boronic esters, prized for their stability and ease of handling compared to their corresponding boronic acids. This guide provides an objective comparison of 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane with other boronic esters, focusing on their performance in the widely applied Suzuki-Miyaura cross-coupling reaction.

Executive Summary: Stability vs. Reactivity

The primary consideration when selecting a boronic acid or its ester derivative is the trade-off between stability and reactivity. Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are susceptible to degradation pathways like protodeboronation and oxidation.[1]

Conversely, boronic esters, particularly pinacol esters such as this compound, offer significantly enhanced stability.[1][3] They are typically crystalline solids that are easier to purify, handle, and store for extended periods.[1][4] This stability is conferred by the steric bulk of the pinacol group, which protects the boron center from unwanted reactions.[3]

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The structure of the boronic ester, including the nature of the diol and the substituents on the aryl ring, plays a pivotal role in the outcome of the Suzuki-Miyaura reaction. The comparison below focuses on the influence of the tolyl isomerism on the reactivity of the corresponding pinacol boronate esters.

Impact of Steric Hindrance

The ortho-methyl group in this compound introduces significant steric hindrance around the carbon-boron bond. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down the transmetalation step of the catalytic cycle. Consequently, ortho-substituted arylboronic esters are generally less reactive than their meta- and para-substituted counterparts. While direct quantitative comparisons are sparse in the literature, the established principles of steric effects in cross-coupling reactions support this trend.

Electronic Effects

The methyl group is weakly electron-donating. In general, electron-donating groups on the arylboronic acid partner can enhance the rate of the Suzuki-Miyaura reaction. However, in the case of the o-tolyl derivative, the steric effect is expected to be the dominant factor influencing its reactivity compared to the m-tolyl and p-tolyl isomers.

Quantitative Data Summary

The following table provides a qualitative comparison of the expected reactivity of tolylboronic acid pinacol esters in Suzuki-Miyaura coupling, based on established chemical principles.

Boronic EsterSubstituent PositionExpected Relative ReactivityKey Influencing Factor
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolaneparaHighElectronic effect
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolanemetaModerate to HighElectronic effect
This compound ortho Low Steric hindrance
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (unsubstituted)-HighBaseline reactivity

Experimental Protocols

Below is a generalized, detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid pinacol ester. This protocol is based on established procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid pinacol ester (e.g., this compound) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

  • In a separate vial, weigh the palladium catalyst and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdiix R1-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R2-B(OR)2 Base pdiir2 R1-Pd(II)Ln-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: Aryl Halide, Boronic Ester, Base start->setup inert Inert Atmosphere: Purge with Ar or N2 setup->inert addition Solvent and Catalyst Addition inert->addition reaction Heating and Stirring (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Characterization purification->product

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

References

Reactivity Face-Off: Arylboronic Acids vs. Arylboronic Pinacol Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of boron reagent in palladium-catalyzed cross-coupling reactions is a critical parameter that dictates reaction efficiency, yield, and overall practicality. Among the most common boron reagents are arylboronic acids and their corresponding pinacol esters. This guide provides an objective comparison of their reactivity, supported by experimental data, and offers detailed protocols for their use in the widely applied Suzuki-Miyaura coupling reaction.

The fundamental trade-off between these two classes of reagents lies in a balance of reactivity versus stability. Arylboronic acids are generally more reactive, often leading to faster reaction times.[1] This heightened reactivity is frequently attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Arylboronic acids are susceptible to decomposition pathways such as protodeboronation and the formation of cyclic boroxine trimers, which can impact shelf-life and reaction reproducibility.[2]

Conversely, arylboronic pinacol esters are prized for their enhanced stability. They are typically crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1][2] This stability makes them particularly advantageous in complex, multi-step syntheses where the boron functionality must endure various reaction conditions. While generally less reactive than their acid counterparts, their predictable nature and ease of handling often result in higher isolated yields in intricate synthetic routes.

Quantitative Performance Comparison

The difference in reactivity is most evident in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Kinetic studies comparing various 4-fluorophenylboron reagents provide a clear quantitative measure of this disparity.

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acid45.78 ± 0.131.00
24-Fluorophenylboronic acid pinacol ester16(a)~0.22
3Catechol 4-fluorophenylboronate924.9 ± 0.84.31
4Ethylene glycol 4-fluorophenylboronate19133 ± 723.01
54-Fluorophenylboroxine(b)53.9 ± 0.79.33
6α-Hydroxyisobutyrate 4-fluorophenylboronate312.26 ± 0.310.39

(a) Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. The relative rate is estimated from reaction times. (b) No discrete intermediate was observed.

This data clearly illustrates that while the parent arylboronic acid is reactive, certain esters like the ethylene glycol derivative can be significantly more reactive. In stark contrast, the commonly used pinacol ester is substantially less reactive.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle. The choice of boron reagent directly influences the efficiency of the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronReagent R2-B(OR)2 BoronReagent->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity and Stability: A Logical Relationship

The choice between an arylboronic acid and its pinacol ester derivative is governed by a trade-off between their inherent reactivity and stability. This relationship dictates their suitability for different synthetic applications.

Reactivity_Stability ArylboronicAcid Arylboronic Acid HighReactivity Higher Reactivity (Faster Transmetalation) ArylboronicAcid->HighReactivity LowStability Lower Stability (Protodeboronation, Boroxine Formation) ArylboronicAcid->LowStability PinacolEster Arylboronic Pinacol Ester LowReactivity Lower Reactivity (Slower Transmetalation) PinacolEster->LowReactivity HighStability Higher Stability (Ease of Handling, Purification, and Storage) PinacolEster->HighStability FastKinetics Ideal for Rapid Syntheses HighReactivity->FastKinetics LowStability->FastKinetics ComplexSynth Advantageous for Multi-step Syntheses LowReactivity->ComplexSynth HighStability->ComplexSynth

Caption: The interplay between reactivity and stability for arylboronic acids and their pinacol esters.

Experimental Protocols: A Side-by-Side Comparison

To provide a practical context, the following are general, representative protocols for a Suzuki-Miyaura coupling reaction comparing an arylboronic acid and its corresponding pinacol ester.

Reaction: 4-Bromoanisole with Phenylboronic Acid / Phenylboronic Acid Pinacol Ester

Protocol 1: Using Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add degassed solvent, such as 1,4-dioxane (5 mL), followed by an aqueous solution of a base, for instance, 2 M sodium carbonate (2.0 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Phenylboronic Acid Pinacol Ester

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add degassed solvent, such as 1,4-dioxane (5 mL), followed by an aqueous solution of a stronger base, for example, 1 M potassium phosphate (2.0 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction time is typically longer compared to the boronic acid. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection between arylboronic acids and arylboronic pinacol esters is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific requirements of the synthesis. For rapid, straightforward couplings where the stability of the boron reagent is not a primary concern, arylboronic acids are often the reagent of choice due to their higher reactivity. However, for complex, multi-step syntheses that demand a robust and reliable boron source, the superior stability and handling properties of arylboronic pinacol esters make them an invaluable tool in the synthetic chemist's arsenal. Understanding the inherent trade-offs between reactivity and stability is paramount to designing efficient and successful cross-coupling strategies.

References

A Comparative Guide to the Kinetic Analysis of the Suzuki-Miyaura Transmetalation Step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. The efficiency of this reaction is critically dependent on the transmetalation step, where an organic moiety is transferred from a boron reagent to the palladium catalyst. A thorough understanding of the kinetics of this step is paramount for reaction optimization, catalyst and ligand design, and overall process efficiency. This guide provides a comparative analysis of the kinetic profiles of different pathways and influencing factors in the Suzuki-Miyaura transmetalation, supported by experimental data and detailed protocols.

Mechanistic Pathways of Transmetalation: A Kinetic Comparison

The transmetalation step in the Suzuki-Miyaura reaction is a subject of ongoing mechanistic investigation, with two primary pathways being the most debated: the "boronate" pathway and the "oxo-palladium" (or hydroxo) pathway. The operative pathway is highly dependent on the reaction conditions, including the base, solvent, and the nature of the boron species.

A systematic study comparing the stoichiometric reactions of isolated arylpalladium hydroxo and halide complexes with arylboronic acids and aryltrihydroxyborates has provided significant insight.[1][2] The data strongly suggest that under typical Suzuki-Miyaura conditions using a weak base and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a boronic acid is kinetically favored over the reaction of a palladium halide complex with a trihydroxyborate.[1]

In one study, the reaction of a palladium hydroxo complex with boronic acid was found to be approximately 1.4 x 104 times faster than the reaction of the corresponding palladium halide complex with the boronate at -40 °C.[1] This substantial difference in rate constants indicates that the oxo-palladium pathway is the dominant mechanism for transmetalation under these conditions.[1]

dot

Caption: Competing pathways for the Suzuki-Miyaura transmetalation step.

Quantitative Performance Comparison: The Influence of Boron Reagents

The structure of the organoboron reagent significantly impacts the rate of transmetalation. While boronic acids are highly reactive, their stability can be a concern.[3] Boronate esters, such as pinacol esters, offer enhanced stability but often exhibit slower reaction rates.[3] The choice between a boronic acid and a boronate ester is therefore a trade-off between reactivity and stability.

Recent studies utilizing low-temperature rapid injection NMR spectroscopy have enabled the direct observation and kinetic analysis of pre-transmetalation intermediates, providing valuable quantitative data.[4][5]

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acid8-B-45.781.0
24-Fluorophenylboronic acid catechol ester8-B-426.84.6
34-Fluorophenylboronic acid pinacol esterNot directly observedSigmoidal kineticsa~0.2a
44-Fluorophenylboronic acid ethylene glycol ester8-B-413323
54-Fluorophenylboronic acid neopentyl glycol esterNot directly observedSigmoidal kineticsa~3.3a
64-Fluorophenylboronic acid α-hydroxyisobutyrate ester8-B-42.260.39

Data adapted from kinetic studies on pre-transmetalation intermediates.[3][4] aSigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.

The data clearly indicate that the nature of the diol in boronate esters has a profound effect on the transmetalation rate. Notably, the ethylene glycol ester demonstrates a remarkable 23-fold rate enhancement compared to the corresponding boronic acid.[4] This suggests that certain boronate esters can not only offer superior stability but also enhanced reactivity.

The Critical Role of Phosphine Ligands: A Kinetic Perspective

The phosphine ligand bound to the palladium center plays a crucial role in modulating the rate of transmetalation. The steric and electronic properties of the ligand can influence the stability of intermediates and the energy barriers of the transition states.

Kinetic studies on the effect of different phosphine ligands on the rate of transmetalation from a pre-formed Pd-O-B intermediate have been conducted.[2][6]

EntryLigandRate Constant (k) x 10⁻³ s⁻¹ (at -10 °C)Relative Rate
1PPh₃1.851.0
2P(i-Pr)₃1.951.05
3dppf0.040.02

Data adapted from kinetic analysis of complexes containing Pd-O-B linkages.[2][6]

These results highlight that monodentate phosphine ligands like PPh₃ and P(i-Pr)₃ facilitate a much faster transmetalation compared to the bidentate dppf ligand. The slower rate observed with dppf suggests that ligand dissociation may be a prerequisite for the transmetalation event.[6] For Ni-catalyzed Suzuki-Miyaura couplings, it has also been shown that a monoligated metal center is required for the turnover-limiting transmetalation step.[7]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of the Suzuki-Miyaura transmetalation step requires careful experimental design and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

General Experimental Workflow for Kinetic Analysis

dot

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Boron Reagent, Internal Standard, Catalyst, Base) setup_reactor Set up Reaction Vessel (e.g., Schlenk tube, vial) under Inert Atmosphere prep_reagents->setup_reactor initiate_reaction Initiate Reaction by adding final reagent (e.g., catalyst) at controlled temperature setup_reactor->initiate_reaction sampling Withdraw Aliquots at Specific Time Intervals initiate_reaction->sampling quench Quench Aliquots (e.g., with acid or base) sampling->quench analysis_method Analyze Quenched Samples by HPLC or NMR quench->analysis_method data_processing Determine Concentrations of Reactants and Products analysis_method->data_processing kinetic_plot Plot Concentration vs. Time data_processing->kinetic_plot rate_determination Determine Initial Rate from the slope kinetic_plot->rate_determination

Caption: A systematic workflow for obtaining reliable kinetic data.

Protocol for Kinetic Analysis by HPLC
  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid/ester, and an internal standard (a stable compound that does not react under the reaction conditions) in the reaction solvent. Prepare a separate stock solution of the palladium catalyst and ligand, and a solution of the base.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid/ester, and internal standard stock solutions.

  • Initiation and Sampling: Initiate the reaction by adding the base and catalyst solutions. Start a timer immediately. At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing a suitable quenching agent (e.g., a small amount of acid to neutralize the base).

  • Sample Analysis: Analyze the quenched samples by HPLC. Develop a method that provides good separation of the starting materials, product, and internal standard.

  • Data Analysis: Determine the concentration of the product and the remaining aryl halide at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[8]

Protocol for In Situ Kinetic Analysis by NMR Spectroscopy
  • Sample Preparation: In an NMR tube equipped with a sealed insert or under an inert atmosphere, add the aryl halide, boronic acid/ester, base, and a suitable internal standard (e.g., a compound with a distinct NMR signal that does not overlap with reactant or product signals). The solvent should be a deuterated solvent compatible with the reaction.

  • Reaction Initiation and Monitoring: Place the NMR tube in the pre-thermostated NMR spectrometer. Initiate the reaction by injecting the catalyst solution through a septum. Immediately start acquiring spectra at regular time intervals. For very fast reactions, rapid-injection NMR techniques may be necessary.[2][5][9]

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard in each spectrum. The relative concentrations of the species can be determined from the integral values. Plot the concentration of the product as a function of time to determine the reaction rate.

Conclusion

The kinetic analysis of the Suzuki-Miyaura transmetalation step reveals a complex interplay between the mechanistic pathway, the nature of the boron reagent, and the phosphine ligand. The evidence points towards the oxo-palladium pathway being kinetically dominant under many common reaction conditions. Furthermore, the judicious choice of boronate esters can lead to significant rate enhancements, challenging the traditional view of their lower reactivity compared to boronic acids. Monodentate phosphine ligands appear to facilitate faster transmetalation, likely by avoiding the need for a pre-dissociation step. For researchers in drug development and process chemistry, a deep understanding of these kinetic nuances is essential for the rational design of efficient and robust Suzuki-Miyaura cross-coupling protocols. The experimental workflows provided herein offer a starting point for conducting rigorous kinetic studies to further unravel the intricacies of this pivotal reaction.

References

A Comparative Guide to HPLC Analysis of Boronic Esters and Their Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of boronic esters and their corresponding hydrolysis products, boronic acids, is crucial for reaction monitoring, purity assessment, and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose. However, the inherent instability of boronic esters, which are susceptible to on-column hydrolysis, presents a significant analytical challenge. This guide provides a comparative overview of different HPLC methods, supported by experimental data, to aid in the selection of an optimal analytical strategy that minimizes hydrolysis and ensures accurate quantification.

The primary challenge in the HPLC analysis of boronic esters is their propensity to hydrolyze to the corresponding boronic acids during the analysis, leading to inaccurate quantification of both the ester and its degradation product. Several factors, including the choice of stationary phase, mobile phase composition, pH, and temperature, can significantly influence the rate of on-column hydrolysis.

Comparison of HPLC Methods for Boronic Ester Analysis

The selection of an appropriate HPLC column and mobile phase is critical to mitigating the on-column hydrolysis of boronic esters. The following table summarizes different stationary phases and mobile phase conditions that have been evaluated for the analysis of these compounds.

Stationary PhaseMobile Phase ModifierKey FindingsReference
Agilent Zorbax Eclipse XDB C18 Formic AcidExhibited a higher degree of on-column hydrolysis compared to columns with lower silanol activity. The presence of formic acid in the mobile phase was found to increase the rate of hydrolysis.[1][2][1][2]
Phenomenex Onyx Monolithic Formic AcidSimilar to the Zorbax column, this stationary phase also showed a significant influence on the rate of on-column hydrolysis, which was exacerbated by the presence of formic acid.[1][2][1][2]
Waters XTerra MS C18 No pH modifierThis column, characterized by low residual silanol activity, was found to be the most suitable for minimizing on-column hydrolysis. The absence of a pH modifier in the mobile phase was a key factor in reducing degradation.[1][2][3] Minimal to no on-column hydrolysis was observed with this setup.[1][3][1][2][3]
XSelect™ Premier HSS T3 Formic AcidEnabled baseline resolution of eleven structurally similar boronic acids in a single run.[4][4]
XBridge™ Premier BEH C18 Formic Acid vs. Ammonium HydroxideRetention of boronic acids was found to be better at low pH (formic acid) compared to high pH (ammonium hydroxide).
Newcrom R1 Phosphoric Acid or Formic AcidA reverse-phase column with low silanol activity suitable for the analysis of (4-formylphenyl)-boronic acid.[5] Formic acid can be used for Mass-Spec compatibility.[5][5]

Experimental Protocols

Method 1: Minimizing On-Column Hydrolysis using a Low Silanol Activity Column

This method, optimized for the accurate analysis of boronic esters with minimal degradation, utilizes a column with low residual silanol groups and a mobile phase without a pH modifier.[1][2][3]

  • Column: Waters XTerra MS C18

  • Mobile Phase: A gradient of acetonitrile and water (no pH modifier).

  • Sample Diluent: Aprotic solvents such as 100% acetonitrile, THF, or methanol are recommended to prevent hydrolysis of the boronic ester prior to injection.[2][6]

  • Temperature: Column temperature has a minor effect on hydrolysis but can be optimized (e.g., 15°C vs. 35°C) to improve separation.[1][2]

Method 2: Separation of a Mixture of Boronic Acids

This protocol is designed for the effective separation of multiple boronic acids.

  • System: Arc™ HPLC System with PDA detector[4]

  • Column: XSelect™ Premier HSS T3 Column[4]

  • Mobile Phase: A gradient of acetonitrile modified with formic acid.[4]

  • Run Time: The method was developed to separate eleven boronic acids in under 11 minutes.[4]

Method 3: Post-Column Derivatization for Selective Detection

This approach allows for the selective and sensitive detection of boronic acids in complex mixtures.

  • Separation: An HPLC separation is performed on the analytes.

  • Post-Column Reaction: The column eluate is mixed with a solution of alizarin in an alkalic-acetonitrile solution.[7] Boronic acids react with alizarin to form a fluorescent complex.[7][8]

  • Detection: The fluorescent adduct is detected using a fluorescence detector with excitation and emission wavelengths of 469 nm and 610 nm, respectively.[7][8] This method offers high sensitivity, with a minimum detectable concentration in the low micromolar range.[7]

Experimental Workflow for HPLC Analysis of Boronic Esters

The following diagram illustrates a recommended workflow for the HPLC analysis of boronic esters, emphasizing the critical steps to minimize hydrolysis and ensure accurate results.

HPLC Workflow for Boronic Esters HPLC Analysis Workflow for Boronic Esters and Hydrolysis Products cluster_pre_analysis Pre-Analysis cluster_hplc_analysis HPLC Analysis cluster_post_analysis Post-Analysis sample_prep Sample Preparation (Use Aprotic Diluent, e.g., ACN) injection Injection sample_prep->injection method_dev Method Development - Column Selection (Low Silanol) - Mobile Phase (No pH Modifier) - Temperature Optimization method_dev->injection separation Chromatographic Separation (Monitor for on-column hydrolysis) injection->separation detection Detection (UV or Fluorescence) separation->detection data_analysis Data Analysis (Quantification of Ester and Acid) detection->data_analysis method_validation Method Validation data_analysis->method_validation

Caption: A generalized workflow for the HPLC analysis of boronic esters.

Conclusion

The accurate HPLC analysis of boronic esters requires careful consideration of the analytical method to minimize on-column hydrolysis. The use of HPLC columns with low residual silanol activity, such as the Waters XTerra MS C18, in conjunction with a mobile phase lacking a pH modifier, has been shown to be highly effective in mitigating this issue.[1][2][3] For complex mixtures of boronic acids, specialized columns and gradient methods can achieve excellent separation.[4] Furthermore, post-column derivatization techniques offer a sensitive and selective means of detecting boronic acids.[7][8] By selecting the appropriate stationary phase, mobile phase, and sample preparation protocol, researchers can achieve reliable and accurate quantification of boronic esters and their hydrolysis products, which is essential for advancing drug discovery and development programs.

References

A Comparative Guide to Palladium Precatalysts for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical to the development of pharmaceuticals, agrochemicals, and functional materials. However, substrates that are sterically hindered, electron-rich, or contain certain heteroatoms present significant challenges to this transformation. The choice of palladium precatalyst is paramount for achieving high yields and reaction efficiency in these demanding applications. This guide provides an objective comparison of commonly employed palladium precatalysts, supported by experimental data, to aid in catalyst selection for your challenging Suzuki coupling needs.

Key Precatalyst Classes at a Glance

Modern palladium precatalysts are typically air- and moisture-stable complexes that readily generate the active Pd(0) species in situ. This controlled activation minimizes side reactions and allows for a precise ligand-to-palladium ratio. The most prominent classes for challenging couplings include the Buchwald, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), and other palladacycle-based systems.

  • Buchwald Precatalysts: Characterized by bulky, electron-rich biarylphosphine ligands, these catalysts are highly effective for a broad range of substrates, including sterically hindered and heteroaromatic partners. The different "generations" (G1, G2, G3, G4) represent improvements in stability, activity, and ease of activation.

  • PEPPSI Precatalysts: These N-heterocyclic carbene (NHC) palladium complexes are known for their high thermal stability and effectiveness in coupling sterically demanding substrates.[1] The NHC ligand's strong σ-donating properties contribute to the catalyst's robustness and activity.

Performance Data in Challenging Suzuki Couplings

The following tables summarize the performance of various palladium precatalysts in challenging Suzuki-Miyaura coupling reactions, providing a direct comparison of their efficacy under specific conditions.

Table 1: Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids

EntryAryl ChlorideArylboronic AcidPrecatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4,6-TrimethylchlorobenzenePhenylboronic acidXPhos Pd G3 (1.5)K₃PO₄Toluene/H₂O1001895[2]
22-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidPEPPSI-IPr (2)K₂CO₃Dioxane1001288[3]
31-Chloro-2,6-diisopropylbenzenePhenylboronic acidRuPhos Pd G3 (2)K₃PO₄t-BuOH/H₂O801692[2]
44-Chloro-3-methylanisole2,6-Difluorophenylboronic acidXPhos Palladacycle (0.01-0.5)NaOt-BuDioxane100->95[4]

Table 2: Coupling of Heteroaryl Chlorides with (Hetero)arylboronic Acids

EntryHeteroaryl Chloride(Hetero)arylboronic AcidPrecatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidXPhos Pd G2 (1.5)K₃PO₄Dioxane/H₂O1001296[2]
22-Chlorothiophene3-Furanboronic acid(η³-1-t-butylindenyl)Pd(IPr)Cl (0.1)K₃PO₄THF/MeOHRT1~90[5]
32-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid(η³-cinnamyl)Pd(IPr)Cl (0.1)K₃PO₄THF/MeOHRT1~85[5]
44-Chloro-N-methyl-1H-pyrazolePhenylboronic acidSPhos Pd G3 (2)K₃PO₄t-BuOH/H₂O1001891[2]

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ PdII_Aryl_R Aryl-Pd(II)-R' L_n Transmetal->PdII_Aryl_R Base RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R'

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis reagents Combine Aryl Halide, Boronic Acid, and Base precatalyst Add Palladium Precatalyst reagents->precatalyst solvent Add Degassed Solvent precatalyst->solvent heat_stir Heat and Stir under Inert Atmosphere solvent->heat_stir quench Quench Reaction and Perform Aqueous Workup heat_stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify analyze Characterize Product purify->analyze

Figure 2. General Experimental Workflow for Suzuki Coupling.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative experimental protocols for challenging Suzuki-Miyaura coupling reactions using Buchwald and PEPPSI precatalysts.

General Procedure for Suzuki Coupling using Buchwald XPhos Pd G3[5]

An oven-dried vial equipped with a stir bar is charged with the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The vial is sealed with a septum and evacuated and backfilled with argon three times. XPhos Pd G3 (0.01-0.5 mol%) is then added against a positive flow of argon. Degassed solvent (e.g., dioxane/water mixture) is added, and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki Coupling using PEPPSI-IPr[4][7]

An oven-dried vial equipped with a stir bar is charged with the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv). The PEPPSI-IPr precatalyst (1-3 mol%) is added, and the vial is sealed. The vial is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The appropriate degassed solvent (e.g., dioxane, THF, or an alcohol) is added via syringe. The reaction mixture is then stirred at the indicated temperature (room temperature to 110 °C) for the specified duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography. For microwave-assisted solvent-free conditions, the solid reagents are pre-ground, and the mixture is irradiated at a set temperature for a short period (e.g., 10 minutes).[3]

Conclusion

The selection of an appropriate palladium precatalyst is a critical parameter for the success of challenging Suzuki-Miyaura cross-coupling reactions. Buchwald precatalysts, particularly the third and fourth generations, offer high activity for a wide range of substrates, including heteroaryl chlorides and sterically hindered partners. PEPPSI-type catalysts provide a robust and thermally stable alternative, demonstrating excellent performance with sterically demanding substrates. The choice between these catalyst systems will ultimately depend on the specific substrates, functional group tolerance, and desired reaction conditions. The data and protocols presented in this guide serve as a valuable starting point for the rational design and optimization of your challenging Suzuki coupling reactions.

References

A Head-to-Head Comparison: o-Tolylboronic Acid Pinacol Ester vs. Potassium o-Tolyltrifluoroborate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that can significantly impact reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an objective comparison of two common o-tolylboron reagents: o-tolylboronic acid pinacol ester and potassium o-tolyltrifluoroborate, supported by experimental data and detailed protocols.

In the landscape of palladium-catalyzed cross-coupling reactions, boronic acid derivatives are indispensable tools for the formation of carbon-carbon bonds. While boronic acids themselves are widely used, their pinacol ester and trifluoroborate salt counterparts offer distinct advantages and disadvantages in terms of stability, handling, and reactivity. This comparison focuses on the ortho-tolyl variants of these reagents, which are important building blocks in medicinal chemistry and materials science.

At a Glance: Key Differences

Featureo-Tolylboronic Acid Pinacol EsterPotassium o-Tolyltrifluoroborate
Structure Trivalent, sp²-hybridized boronTetracoordinate, sp³-hybridized boron
Stability Generally more stable than the corresponding boronic acid, but can be susceptible to hydrolysis and protodeboronation.[1]Exceptionally stable to air and moisture, allowing for long-term storage without degradation.[2]
Handling Often requires an inert atmosphere for long-term storage and handling to prevent degradation.Crystalline, free-flowing solids that do not require special handling techniques.[2]
Reactivity Can be highly reactive, but the steric bulk of the pinacol group can sometimes hinder transmetalation.[1]Generally require in situ hydrolysis to the corresponding boronic acid to be active in cross-coupling. This slow release can minimize side reactions.
Stoichiometry Prone to decomposition, which can complicate achieving precise stoichiometry.Their stability allows for more accurate and consistent stoichiometry in reactions.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Alkyl Pinacol Boronic Ester (representative)2,6-dichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1001874[3]
Potassium Alkyltrifluoroborate (representative)Aryl ChloridePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O8024Good to Excellent[4]
Potassium Furan-2-yltrifluoroborate (representative)4-halobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃THF801284-91[5]
3-Tolylboronic Acid (proxy for o-tolyl)4-bromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O8012~80-95[6]

Note: The data presented is for representative or analogous compounds and serves to highlight the general efficacy of each reagent class. Yields are highly substrate and condition dependent.

The Underlying Chemistry: Reaction Mechanisms and Workflows

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of boronic acid derivative influences the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition arpdx Ar-Pd(II)-X(L₂) oxidative_addition->arpdx transmetalation Transmetalation arpdx->transmetalation arpdr Ar-Pd(II)-R(L₂) transmetalation->arpdr reductive_elimination Reductive Elimination arpdr->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boron_reagent R-B(OR)₂ or [R-BF₃]K boron_reagent->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is outlined below. The primary difference when using a trifluoroborate salt is its stability, which simplifies the initial handling steps.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification combine Combine aryl halide, boron reagent, and base in a reaction vessel. evacuate Evacuate and backfill with inert gas (e.g., Argon). combine->evacuate add_solvent Add degassed solvent. evacuate->add_solvent add_catalyst Add Pd catalyst and ligand. add_solvent->add_catalyst heat Heat reaction mixture to desired temperature. add_catalyst->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute and perform aqueous workup. cool->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered starting points and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling with o-Tolylboronic Acid Pinacol Ester

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv)

  • o-Tolylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or round-bottom flask, add the aryl halide, o-tolylboronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Potassium o-Tolyltrifluoroborate

Materials:

  • Aryl halide (e.g., aryl chloride, 0.5 mmol, 1.0 equiv)

  • Potassium o-tolyltrifluoroborate (1.05 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Toluene/Water, 10:1 mixture, 5.5 mL)

  • Inert gas (Argon)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, potassium o-tolyltrifluoroborate, and base.[2]

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.[2]

  • Add toluene and deionized water.[2]

  • In a separate vial, combine the palladium catalyst and ligand, then add this mixture to the reaction vessel under a positive pressure of argon.[2]

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between o-tolylboronic acid pinacol ester and potassium o-tolyltrifluoroborate for Suzuki-Miyaura cross-coupling depends on the specific requirements of the synthesis.

  • o-Tolylboronic acid pinacol esters are effective reagents that can provide high yields. However, their relative instability necessitates more careful handling and storage to ensure reproducibility. They are a suitable choice for routine couplings where the reagent is consumed relatively quickly after synthesis or purchase.

  • Potassium o-tolyltrifluoroborate salts offer superior stability, ease of handling, and storage, making them ideal for applications where reagent longevity and precise stoichiometry are critical, such as in high-throughput screening, medicinal chemistry campaigns, and multi-step syntheses.[6] Their enhanced stability often justifies a potentially higher initial cost.

For researchers in drug development and other fields where robustness and reliability are paramount, potassium o-tolyltrifluoroborate represents a more versatile and dependable choice for incorporating the o-tolyl moiety via Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to the Efficacy of Different Bases in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the organoboron species to facilitate the crucial transmetalation step. This guide provides an objective comparison of commonly used bases, supported by experimental data, to aid researchers in optimizing their synthetic strategies.

The Critical Role of the Base

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step, where it reacts with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is significantly more reactive towards the palladium(II) intermediate, often making transmetalation the rate-determining step of the catalytic cycle. The selection of an appropriate base can therefore dramatically influence reaction rates, yields, and functional group tolerance.

Comparative Performance of Common Bases

The efficacy of a base in the Suzuki-Miyaura reaction is highly dependent on the specific substrates, catalyst system, and solvent employed. Inorganic bases are more commonly used than organic bases. A screening study comparing various bases in the coupling of 4-bromotoluene with phenylboronic acid demonstrates that inorganic bases like carbonates and phosphates generally provide higher yields than organic bases such as triethylamine under those specific conditions.

Below is a summary of quantitative data from a representative screening study:

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001291
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001278
6KOHToluene/H₂OPd(OAc)₂PPh₃1001285
7TEA (Triethylamine)Toluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

From this data, sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are shown to be highly effective. Cesium carbonate (Cs₂CO₃) is also a popular and effective choice, often utilized in more challenging coupling reactions due to its higher solubility in organic solvents.

Experimental Protocols

To ensure reproducibility and aid in the optimization of reaction conditions, a detailed experimental protocol for screening different bases is provided below.

General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hex

Navigating the Nexus of Boron and Palladium: A Comparative Guide to Mechanistic Insights in Boronic Ester Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and accelerating discovery. This guide provides a comparative analysis of mechanistic studies in boronic ester cross-coupling reactions, primarily focusing on the Nobel Prize-winning Suzuki-Miyaura reaction. We present key experimental data, detailed methodologies, and visual representations of the reaction pathways to facilitate a comprehensive understanding of this critical transformation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2] While boronic acids have traditionally been the workhorses of this reaction, the use of boronic esters is increasingly prevalent due to their enhanced stability and, in many cases, superior reactivity.[3][4] Recent mechanistic investigations have overturned long-held assumptions, revealing that boronic esters can participate directly in the catalytic cycle without prior hydrolysis to the corresponding boronic acid.[1][3][5][6] This discovery has opened new avenues for reaction optimization and the development of novel synthetic methodologies.

The Catalytic Cycle: A Tale of Two Pathways

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] The key steps are oxidative addition of an organohalide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst. The nature of the transmetalation step, however, has been a subject of intense investigation, particularly concerning the role of boronic esters.

Two primary mechanistic pathways are now recognized: the "boronic acid pathway" and the "boronic ester pathway." The former, long considered the dominant route, posits that boronic esters must first be hydrolyzed to the corresponding boronic acid, which then undergoes transmetalation. The latter, supported by a growing body of evidence, demonstrates that boronic esters can directly engage with the palladium center.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_boron Organoboron Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-X R¹-X (Organohalide) R-X->Oxidative_Addition R-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R R¹-Pd(II)L₂-R² Transmetalation->R-Pd(II)L2-R Reductive_Elimination Reductive Elimination R-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R R¹-R² (Coupled Product) Reductive_Elimination->R-R Boronic_Ester R²-B(OR)₂ Hydrolysis Hydrolysis Boronic_Ester->Hydrolysis Base_Activation_Ester Base Boronic_Ester->Base_Activation_Ester Boronic_Acid R²-B(OH)₂ Base_Activation_Acid Base Boronic_Acid->Base_Activation_Acid Hydrolysis->Boronic_Acid Activated_Ester [R²-B(OR)₂(OH)]⁻ Base_Activation_Ester->Activated_Ester Activated_Acid [R²-B(OH)₃]⁻ Base_Activation_Acid->Activated_Acid Activated_Ester->Transmetalation Activated_Acid->Transmetalation

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance: Boronic Esters vs. Boronic Acids

Experimental and computational studies have demonstrated that the structure of the boronic ester can significantly influence the rate of transmetalation.[3][5] In many instances, boronic esters exhibit faster rates of transmetalation compared to their corresponding boronic acids.[3][5] This rate enhancement is attributed to several factors, including the electronic properties of the diol backbone and the ability to form key pre-transmetalation intermediates.[1][6]

Organoboron ReagentRelative Rate of Transmetalation (k_rel)ConditionsReference
Arylboronic Acid1.0THF, -30 °C[3]
Catechol Boronic Ester~5.0THF, -30 °C[3]
Glycol Boronic Ester~23THF, -30 °C[3]
Dimethyl Boronic Ester~21THF, -30 °C[3]
Boroxine~9.3THF, -30 °C[3]
α-hydroxyisobutyrate boronic ester~0.4THF, -30 °C[3]

Table 1. Relative rates of transmetalation for various organoboron reagents.

The data clearly indicates that simple aliphatic esters like glycol and dimethyl boronic esters can accelerate the transmetalation step by over 20-fold compared to the parent boronic acid.[3][5] This has significant practical implications, potentially allowing for lower catalyst loadings, shorter reaction times, and milder reaction conditions.

The Rise of Anhydrous Cross-Coupling

The discovery that boronic esters can transmetalate directly has spurred the development of anhydrous Suzuki-Miyaura cross-coupling protocols.[5][7][8] These methods avoid the need for water, which can sometimes lead to undesirable side reactions such as protodeboronation.[3] The use of soluble bases like potassium trimethylsilanolate (TMSOK) has been instrumental in enabling rapid and homogeneous cross-coupling under anhydrous conditions.[5][7][8]

Anhydrous_vs_Aqueous cluster_aqueous Aqueous Conditions cluster_anhydrous Anhydrous Conditions Aqueous_Start Boronic Ester + H₂O Aqueous_Hydrolysis Hydrolysis Aqueous_Start->Aqueous_Hydrolysis Aqueous_Boronic_Acid Boronic Acid Aqueous_Hydrolysis->Aqueous_Boronic_Acid Aqueous_Activation Base Activation (e.g., K₂CO₃) Aqueous_Boronic_Acid->Aqueous_Activation Aqueous_Transmetalation Transmetalation Aqueous_Activation->Aqueous_Transmetalation Anhydrous_Start Boronic Ester Anhydrous_Activation Soluble Base (e.g., TMSOK) Anhydrous_Start->Anhydrous_Activation Anhydrous_Intermediate Soluble Boronate Anhydrous_Activation->Anhydrous_Intermediate Anhydrous_Transmetalation Direct Transmetalation Anhydrous_Intermediate->Anhydrous_Transmetalation

Figure 2. Comparison of aqueous and anhydrous activation pathways.

Experimental Protocols for Mechanistic Investigation

A variety of experimental techniques are employed to elucidate the mechanisms of cross-coupling reactions. These include kinetic studies, in-situ spectroscopic monitoring, and isotope labeling experiments.

General Protocol for Kinetic Analysis of Transmetalation
  • Preparation of the Palladium Pre-catalyst: A well-defined palladium(II) pre-catalyst, such as (IPr)Pd(allyl)Cl, is synthesized and characterized.

  • Generation of the Arylpalladium(II) Intermediate: The pre-catalyst is reacted with an organohalide in a suitable deuterated solvent (e.g., THF-d8) at low temperature (e.g., -78 °C) to form the corresponding arylpalladium(II) halide complex. This species is characterized by NMR spectroscopy.

  • Initiation of Transmetalation: The desired boronic ester and a base are added to the solution of the arylpalladium(II) intermediate at low temperature.

  • Monitoring the Reaction: The reaction progress is monitored by ¹H, ¹⁹F, or ³¹P NMR spectroscopy as the temperature is raised to a specific setpoint (e.g., -30 °C). The disappearance of the starting arylpalladium(II) complex and the appearance of the cross-coupled product are followed over time.

  • Data Analysis: The rate constants for the transmetalation step are determined by fitting the concentration versus time data to an appropriate rate law, typically first-order kinetics.

Kinetic_Workflow Start Pd(II) Pre-catalyst + Organohalide Intermediate_Formation Generate Aryl-Pd(II) Complex (Low Temperature) Start->Intermediate_Formation Characterization NMR Characterization Intermediate_Formation->Characterization Reagent_Addition Add Boronic Ester and Base Characterization->Reagent_Addition Monitoring In-situ NMR Monitoring (Controlled Temperature) Reagent_Addition->Monitoring Data_Analysis Kinetic Data Analysis (Rate Constant Determination) Monitoring->Data_Analysis

Figure 3. Experimental workflow for kinetic analysis of transmetalation.

The Critical Role of Pre-Transmetalation Intermediates

A significant breakthrough in understanding the mechanism of boronic ester cross-coupling was the direct observation and characterization of pre-transmetalation intermediates.[1][6] These species, which feature a Pd-O-B linkage, are the crucial link between the arylpalladium(II) complex and the transmetalation event.[9] The ability to form these intermediates is a key determinant of the reaction rate.[1][6]

Two critical features have been identified that facilitate the transfer of the organic group from boron to palladium:

  • Creation of an empty coordination site on the palladium atom.

  • The nucleophilic character of the ipso-carbon bound to boron.

Both of these factors are influenced by the electron density of the oxygen atoms in the boronic ester.[1][6]

Conclusion

The mechanistic landscape of boronic ester cross-coupling reactions is far more nuanced than previously appreciated. The realization that boronic esters can participate directly in the catalytic cycle, often at accelerated rates compared to boronic acids, has profound implications for synthetic chemistry. By understanding the factors that govern the efficiency of transmetalation, researchers can make more informed choices in catalyst, ligand, base, and solvent selection, ultimately leading to the development of more robust and efficient cross-coupling methodologies. The continued exploration of these reaction mechanisms will undoubtedly unlock new capabilities in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.

References

Benchmarking New Catalysts for C-H Borylation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of emerging and established catalysts for carbon-hydrogen (C-H) borylation, a cornerstone of modern synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of catalyst performance, supported by experimental data and detailed protocols to inform catalyst selection and optimization.

The direct functionalization of C-H bonds through borylation has revolutionized the synthesis of complex organic molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling strategies that require pre-functionalized starting materials.[1] The development of new, more active, and selective catalysts is a continuous pursuit in academia and industry. This guide benchmarks the performance of new and established catalysts for C-H borylation, with a focus on iridium- and cobalt-based systems, providing a framework for their evaluation.

Comparative Performance of C-H Borylation Catalysts

The selection of a catalyst for C-H borylation is critical and depends on the specific substrate and desired outcome. While iridium-based catalysts have long been the gold standard, recent advancements have brought forward new iridium complexes with enhanced stability and activity, as well as promising first-row transition metal catalysts, such as cobalt, which offer a more sustainable and economical alternative.[2][3]

Below is a summary of the performance of representative catalysts on a benchmark substrate, benzene.

Catalyst SystemSubstrateTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Yield (%)SelectivityRef.
[Ir(COD)OMe]₂ / dtbpy Benzene~8,000Not Reported83 (at RT)Mono-borylation[4]
[Ir(COD)OMe]₂ / tmphen Benzene>10,000Not ReportedHighMono-borylation[2]
Co-pincer complex BenzeneNot ReportedNot ReportedHigh Conversionmeta/para mixture for toluene[5]
Bulky Ir-diphosphine TolueneNot ReportedNot Reportedup to 91para-selective[6]

Table 1: Performance Comparison of C-H Borylation Catalysts. This table highlights the performance of various catalysts. The standard [Ir(COD)OMe]₂/dtbpy system is highly active at room temperature. The [Ir(COD)OMe]₂/tmphen catalyst exhibits greater stability and higher turnover numbers.[2] Cobalt-pincer complexes are emerging as a cost-effective alternative.[5] Novel bulky iridium-diphosphine catalysts have demonstrated remarkable para-selectivity for substituted arenes.[6]

Experimental Protocols for Benchmarking

Reproducible and standardized experimental protocols are essential for the objective comparison of catalyst performance. Below are detailed methodologies for conducting C-H borylation reactions using iridium- and cobalt-based catalysts.

Protocol 1: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation

This protocol provides a starting point for the borylation of a wide range of aromatic and heteroaromatic substrates using a standard iridium catalyst system. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • Iridium precatalyst (e.g., [Ir(COD)OMe]₂)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)

  • Boron source (e.g., bis(pinacolato)diboron, B₂pin₂)

  • Aromatic substrate (e.g., benzene)

  • Anhydrous and degassed solvent (e.g., hexane, THF)

  • Internal standard for GC/NMR analysis (e.g., dodecane)

Procedure:

  • In a glovebox, to a dried reaction vessel equipped with a magnetic stir bar, add the iridium precatalyst (e.g., 0.0075 mmol, 1.5 mol% Ir) and the ligand (e.g., 0.015 mmol, 3 mol%).

  • Add the anhydrous, degassed solvent (e.g., 3 mL) and stir the mixture for 10-15 minutes to allow for catalyst formation.

  • Add the aromatic substrate (e.g., 0.5 mmol, 1.0 equiv) and the boron source (e.g., 0.55 mmol, 1.1 equiv).

  • If using an internal standard for quantitative analysis, add it at this stage.

  • Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 1-24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, quench the reaction by exposing it to air.

  • The product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Cobalt-Catalyzed C-H Borylation

This protocol is adapted for the use of emerging cobalt-based catalysts, which may require slightly different conditions. All manipulations should be performed under an inert atmosphere.

Materials:

  • Cobalt precatalyst (e.g., cobalt-pincer complex)

  • Boron source (e.g., bis(pinacolato)diboron, B₂pin₂)

  • Substrate (e.g., heterocycle or arene)

  • Anhydrous and degassed solvent (e.g., THF)

  • Internal standard for GC/NMR analysis

Procedure:

  • In a glovebox, add the cobalt precatalyst (e.g., 0.015 mmol, 3 mol%) to a dried reaction vessel with a magnetic stir bar.

  • Add the anhydrous, degassed solvent (e.g., to achieve a 0.5 M solution of the substrate).

  • Add the substrate (e.g., 0.5 mmol, 1.0 equiv) and the boron source (e.g., 0.55 mmol, 1.1 equiv).

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or ¹H NMR analysis of reaction aliquots.

  • After completion, cool the reaction to room temperature and quench by exposure to air.

  • The product can be purified by standard chromatographic techniques.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for catalyst development and optimization. The following diagrams, generated using Graphviz, illustrate a generalized catalytic cycle for iridium-catalyzed C-H borylation and a typical experimental workflow for benchmarking new catalysts.

G cluster_cycle Catalytic Cycle Ir_I [Ir(I)(L)]⁺ Ir_III_boryl [Ir(III)(L)(Bpin)₂] Ir_I->Ir_III_boryl + B₂pin₂ Ir_V_intermediate [Ir(V)(L)(Bpin)₂(H)(Ar)] Ir_III_boryl->Ir_V_intermediate + Ar-H (Oxidative Addition) Ir_III_product [Ir(III)(L)(Bpin)(H)] Ir_V_intermediate->Ir_III_product - Ar-Bpin (Reductive Elimination) Ir_III_product->Ir_I + B₂pin₂ - H-Bpin G cluster_workflow Experimental Workflow start Catalyst & Substrate Selection protocol Reaction Setup & Execution (Standardized Protocol) start->protocol monitoring Reaction Monitoring (GC/MS, NMR) protocol->monitoring data Data Analysis (Yield, TON, TOF, Selectivity) monitoring->data comparison Performance Comparison (Tabular & Graphical) data->comparison conclusion Catalyst Ranking & Selection comparison->conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is classified as a hazardous substance. Always work in a well-ventilated area or under a chemical fume hood.

Hazard Identification and Personal Protective Equipment (PPE):

Based on available safety data, this compound presents several hazards. The following table summarizes its classification and the necessary personal protective equipment.

Hazard ClassificationGHS CodesRequired Personal Protective Equipment
Harmful if swallowedH302Protective gloves, lab coat
Causes skin irritationH315Chemical-resistant gloves (e.g., nitrile)
Causes serious eye irritationH319Safety goggles or face shield
May cause respiratory irritationH335Use in a well-ventilated area or fume hood

Data sourced from aggregated GHS information.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through collection as hazardous waste for incineration by a licensed chemical disposal facility.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, properly labeled, and sealed container.

  • Solid Waste: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

2. Spill and Contamination Cleanup:

In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[3] Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[5]

3. Storage of Waste:

Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

4. Final Disposal:

Arrange for the collection of the hazardous waste by a licensed environmental disposal company, following all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_collection Collection cluster_final Final Steps start Begin Disposal Process ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid / Contaminated Materials storage Store in Designated Hazardous Waste Area liquid_waste->storage solid_waste->storage disposal Arrange for Licensed Chemical Waste Disposal storage->disposal end End of Process disposal->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: o-Tolylboronic Acid Pinacol Ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene[1][2]

This guide provides crucial safety protocols, handling procedures, and disposal instructions for 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, a member of the arylboronic acid ester class of compounds.[1] Given the potential hazards associated with boronic acid derivatives, including possible mutagenicity, adherence to these guidelines is imperative for ensuring personnel safety and environmental protection.[3]

Immediate Safety and Hazard Information

While a specific, comprehensive Safety Data Sheet (SDS) for the ortho-tolyl isomer was not located, data for the analogous meta and para isomers, along with other boronic acid esters, indicate a consistent hazard profile. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Acute Oral Toxicity: May be harmful if swallowed.[4]

Some boronic acids and their derivatives have been found to be mutagenic in studies such as the Ames assay.[3] Therefore, it is prudent to handle this compound with appropriate care, assuming it may have similar properties until proven otherwise.

Personal Protective Equipment (PPE)

A risk-based approach is mandatory for handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][6] The following table summarizes the required PPE.

Exposure Route Required PPE Rationale & Specifications
Dermal (Skin) Chemical-Resistant Gloves Nitrile or neoprene gloves are required. Double-gloving is recommended for procedures with a high risk of contamination. Inspect gloves before each use and change immediately if contaminated.[5][6]
Lab Coat A fully buttoned, long-sleeved, chemical-resistant lab coat must be worn to prevent skin contact.[6]
Full Coverage Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]
Ocular (Eye) Safety Goggles ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and fine particles.[6]
Face Shield A full-face shield worn over safety goggles is required when there is a significant risk of splashes, such as when handling larger quantities.[6]
Inhalation Chemical Fume Hood All manipulations of the solid compound or its solutions must be performed within a properly functioning chemical fume hood.[4][6]
Respiratory Protection For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5]

Operational and Handling Protocol

This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Safety Protocols prep_area Prepare Fume Hood Work Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_equip Assemble Equipment prep_ppe->prep_equip handle_weigh Weigh Compound prep_equip->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react clean_decon Decontaminate Glassware handle_react->clean_decon Reaction complete clean_dispose Segregate & Dispose Waste clean_decon->clean_dispose clean_area Clean Work Area clean_dispose->clean_area clean_ppe Doff & Dispose PPE clean_area->clean_ppe G cluster_waste_type Identify Waste Type cluster_container Select Appropriate Container start Waste Generated solid_waste Solid Waste (Contaminated PPE, paper, etc.) start->solid_waste liquid_waste Liquid Waste (Unused solutions, rinseates) start->liquid_waste sharp_waste Contaminated Sharps (Needles, etc.) start->sharp_waste solid_container Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Sealed & Labeled Waste Bottle liquid_waste->liquid_container sharp_container Puncture-Proof Sharps Container sharp_waste->sharp_container end_disposal Arrange for Pickup by EHS solid_container->end_disposal liquid_container->end_disposal sharp_container->end_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.